Jakafi
Descripción
Propiedades
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMWPOCYMYGEDM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911086 | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092939-17-7 | |
| Record name | Jakafi | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruxolitinib phosphate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00911086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUXOLITINIB PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Jakafi (Ruxolitinib): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Jakafi® (ruxolitinib), a first-in-class Janus kinase (JAK) inhibitor, represents a significant advancement in the treatment of myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF) and polycythemia vera (PV).[1] Its discovery and development, spearheaded by Incyte Corporation, was a landmark achievement in targeted cancer therapy, moving from a conceptual biological target to an FDA-approved treatment.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of ruxolitinib (B1666119), tailored for professionals in the field of drug development and biomedical research.
Discovery of Ruxolitinib: Targeting the JAK-STAT Pathway
The journey to ruxolitinib's discovery began with a strategic focus on the Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—which are pivotal in cytokine and growth factor signaling. The intracellular JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which regulates essential cellular processes like hematopoiesis and immune response, was identified as a key therapeutic target.[3][4]
A pivotal moment in this endeavor was the 2005 discovery of a specific gain-of-function mutation, JAK2V617F, in a majority of patients with MPNs.[5][6] This mutation leads to constitutive activation of the JAK-STAT pathway, driving the aberrant cell proliferation characteristic of these diseases.[7] This discovery provided a clear therapeutic rationale and accelerated the development of JAK inhibitors.[2] Incyte Corporation's drug discovery program, which had already been exploring JAK inhibitors for both oncology and inflammatory diseases, was well-positioned to capitalize on this finding.[2][8]
Ruxolitinib, then known as INCB018424, emerged from a high-throughput screening campaign designed to identify potent and selective inhibitors of JAK1 and JAK2.[2][9] The selection of ruxolitinib as a development candidate was based on its favorable in vitro and in vivo pharmacology, pharmacokinetic profile, and toxicology data.[2]
Mechanism of Action
Ruxolitinib is an ATP-competitive inhibitor that targets the kinase domains of JAK1 and JAK2.[3][10] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling cascade.[3] This inhibition occurs irrespective of the JAK2V617F mutational status.[11] The therapeutic effects of ruxolitinib are attributed to the downregulation of the JAK-STAT pathway, which leads to the inhibition of myeloproliferation, induction of apoptosis in malignant cells, and a reduction in the plasma levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[11]
Quantitative Data: In Vitro Inhibitory Profile
The potency and selectivity of ruxolitinib against the JAK family of kinases have been extensively characterized through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase | IC50 (nM) |
| JAK1 | 3.3[11][12] |
| JAK2 | 2.8[11][12] |
| TYK2 | 19[11] |
| JAK3 | 428[11] |
Ruxolitinib also demonstrates potent inhibition of cellular processes driven by JAK-STAT signaling.
| Cell-Based Assay | Cell Line/System | IC50 (nM) |
| IL-6 Signaling Inhibition | - | 281[12] |
| Proliferation of JAK2V617F+ cells | Ba/F3 | 127[12] |
| Erythroid Progenitor Colony Formation | Primary cultures from PV patients | 67[12] |
| Erythroid Progenitor Colony Formation | Healthy donors | >400[12] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ruxolitinib against purified JAK kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.[3]
-
Compound Dilution: Ruxolitinib is serially diluted in DMSO and then further diluted in the kinase buffer.[3]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and ruxolitinib.[3]
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).[3]
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay that measures ATP consumption.[3]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the ruxolitinib concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of ruxolitinib on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and allowed to attach overnight.[13]
-
Compound Preparation and Treatment: A stock solution of ruxolitinib is prepared in DMSO and serially diluted in culture medium to the desired concentrations. The cells are then treated with the ruxolitinib dilutions.[13]
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Assay: After incubation, MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.[13]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[13]
-
Data Acquisition: The absorbance is measured using a microplate reader.[14]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by plotting a dose-response curve.[14]
Western Blotting for STAT Phosphorylation
Objective: To assess the effect of ruxolitinib on the phosphorylation of STAT proteins in whole-cell lysates.
Methodology:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with varying concentrations of ruxolitinib for a specified time.[3]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).[3]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins.
-
Detection: The protein bands are visualized using a suitable detection method.
-
Data Analysis: The levels of phosphorylated STATs are normalized to total STAT levels to determine the inhibitory effect of ruxolitinib.
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Ruxolitinib drug discovery and development workflow.
Chemical Synthesis of Ruxolitinib
The chemical synthesis of ruxolitinib has been described in several publications and patents, with various routes developed to optimize yield, stereoselectivity, and industrial scalability.[15][16][17] A common approach involves the construction of the pyrazolyl-pyrrolo[2,3-d]pyrimidine core followed by the introduction of the chiral cyclopentylpropanenitrile side chain.
One prominent synthetic route involves an enantioselective synthesis utilizing an organocatalytic aza-Michael reaction.[18] Key steps in a representative synthesis are outlined below:
-
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core is typically synthesized through established methods, often starting from a substituted pyrimidine.
-
Coupling with the Pyrazole (B372694) Moiety: The pyrrolo[2,3-d]pyrimidine is coupled with a suitably protected pyrazole derivative.
-
Chiral Side Chain Introduction: A key step is the stereoselective introduction of the (R)-3-cyclopentyl-3-hydroxypropanenitrile precursor. This has been achieved through methods such as enzymatic asymmetric reduction of a ketone precursor.[19][20]
-
Final Assembly: The chiral side chain is then coupled to the pyrazole nitrogen, followed by any necessary deprotection steps to yield the final ruxolitinib molecule.
Various patents describe alternative synthetic strategies, focusing on improving efficiency and reducing costs for large-scale production.[15][16][21][22][23] These often involve different coupling strategies and methods for establishing the chiral center. The choice of a specific synthetic route in an industrial setting depends on factors such as the availability of starting materials, reaction conditions, and overall cost-effectiveness.[24]
Conclusion
The discovery and development of ruxolitinib is a prime example of successful targeted therapy, stemming from a deep understanding of the underlying molecular pathology of myeloproliferative neoplasms. Its journey from a screening hit to a clinically effective drug has provided a much-needed therapeutic option for patients with myelofibrosis and polycythemia vera.[5][7] The ongoing research into its applications in other indications, such as graft-versus-host disease, underscores its therapeutic potential.[1][25] The sophisticated chemical synthesis routes that have been developed ensure its continued availability to patients worldwide.
References
- 1. hcp.this compound.com [hcp.this compound.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Clarifying the use of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Ruxolitinib: the first FDA approved therapy for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WO2017114461A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 17. US20190023712A1 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 18. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
- 19. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]
- 22. SYNTHESIS PROCESS OF RUXOLITINIB - Patent 3398952 [data.epo.org]
- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 24. researchgate.net [researchgate.net]
- 25. Incyte begins Phase II REACH-1 trial of ruxolitinib combined with corticosteroids to treat GVHD - Clinical Trials Arena [clinicaltrialsarena.com]
Jakafi (Ruxolitinib): A Comprehensive Technical Guide to its Biochemical Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the biochemical profile and kinase selectivity of Jakafi (ruxolitinib), a first-in-class Janus kinase (JAK) inhibitor. The information presented herein is intended to support research, scientific, and drug development professionals in understanding the core attributes of this therapeutic agent.
Biochemical Profile
Ruxolitinib (B1666119) is a potent, orally bioavailable small molecule inhibitor that targets the ATP-binding site of Janus kinases.[1][2] Its chemical name is (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile.[3] The mechanism of action of ruxolitinib is centered on the competitive inhibition of JAK1 and JAK2, two key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical mediator of signaling for a variety of cytokines and growth factors essential for hematopoiesis and immune function.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera.[4] By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the downstream signaling cascade, leading to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the proliferation of malignant cells and reduces the production of pro-inflammatory cytokines.[6][7]
Kinase Selectivity Profile
Ruxolitinib exhibits a high degree of selectivity for JAK1 and JAK2 over other kinases, including other members of the JAK family, TYK2 and JAK3. This selectivity is crucial to its therapeutic efficacy and safety profile. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.[8]
Table 1: In Vitro Kinase Inhibition Profile of Ruxolitinib
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK1 | 3.3[6][8] | ~1.2x[8] |
| JAK2 | 2.8[6][8] | 1x |
| TYK2 | 19[6][8] | ~6.8x[8] |
| JAK3 | 428[6][8] | >150x[8] |
Data compiled from multiple preclinical studies.[6][8]
Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that transmits information from extracellular cytokine and growth factor signals to the cell nucleus, where it modulates gene expression. This pathway plays a fundamental role in hematopoiesis, immune response, and inflammation.
Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.
Experimental Protocols
The determination of ruxolitinib's kinase selectivity and biochemical profile relies on robust in vitro and cell-based assays.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of ruxolitinib to inhibit the enzymatic activity of purified JAK isoforms.
Objective: To determine the IC50 values of ruxolitinib against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is utilized for the kinase reaction.[9]
-
Compound Preparation: Ruxolitinib is serially diluted in an appropriate solvent, typically dimethyl sulfoxide (B87167) (DMSO), to generate a range of concentrations.[9]
-
Kinase Reaction: The purified JAK enzyme, peptide substrate, and ATP are mixed in a reaction buffer. The reaction is conducted in the presence of varying concentrations of ruxolitinib or a vehicle control (DMSO).[9]
-
Detection: The extent of substrate phosphorylation is measured. A common method is a homogeneous time-resolved fluorescence (HTRF) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8][9] These assays typically use a europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.[9]
-
Data Analysis: The fluorescence signal is measured, and the percent inhibition of kinase activity is calculated for each ruxolitinib concentration. The IC50 value is determined by plotting the percent inhibition against the log of the ruxolitinib concentration and fitting the data to a dose-response curve.[9]
Caption: A typical experimental workflow for an in vitro biochemical kinase assay.
Cell-Based STAT Phosphorylation Assay
This assay assesses the ability of ruxolitinib to inhibit JAK-mediated signaling within a cellular environment by measuring the phosphorylation of downstream STAT proteins.
Objective: To determine the cellular potency of ruxolitinib in inhibiting cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture and Treatment: A cytokine-dependent cell line (e.g., Ba/F3 cells expressing a specific cytokine receptor) is cultured. The cells are then treated with serial dilutions of ruxolitinib for a defined period.[10]
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-3 or erythropoietin) to activate the JAK-STAT pathway.[6]
-
Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.[9]
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3 or pSTAT5) are quantified using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT and total STAT.[10]
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect phosphorylated STAT proteins.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins for single-cell analysis.
-
-
Data Analysis: The signal corresponding to phosphorylated STAT is normalized to the total STAT or a loading control. The percent inhibition of STAT phosphorylation is calculated for each ruxolitinib concentration, and the IC50 value is determined.
Conclusion
Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, with a well-defined biochemical profile. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a strong rationale for its therapeutic use in myeloproliferative neoplasms and other conditions driven by dysregulated cytokine signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ruxolitinib and other JAK inhibitors.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. incb018424.com [incb018424.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
Ruxolitinib Target Engagement Assays: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core in vitro assays used to determine the target engagement of ruxolitinib (B1666119), a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). Ruxolitinib's therapeutic efficacy in myeloproliferative neoplasms (MPNs) and other inflammatory conditions is directly linked to its ability to modulate the JAK-STAT signaling pathway. The following sections detail the mechanism of action, quantitative data, experimental protocols, and visual representations of key processes.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression. This pathway is integral to hematopoiesis, immune response, and inflammation.
The process begins when a cytokine or growth factor binds to its corresponding cell surface receptor. This binding event activates the receptor-associated JAKs through autophosphorylation. These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, which creates docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the active JAKs, leading to their dimerization and translocation into the nucleus. Within the nucleus, the STAT dimers bind to specific DNA sequences, thereby modulating the transcription of genes that control cellular processes such as proliferation, differentiation, and survival.
Ruxolitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domains of JAK1 and JAK2.[1][2] This binding action prevents the phosphorylation and subsequent activation of these kinases, effectively blocking the downstream signaling cascade.[3] Notably, ruxolitinib's inhibitory action is independent of the JAK2 V617F mutational status, which is prevalent in many MPNs.[1]
Quantitative Data Presentation
The in vitro potency of ruxolitinib has been extensively characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Ruxolitinib Inhibitory Activity in Biochemical Kinase Assays
| Target | Assay Type | IC50 (nM) | Reference(s) |
| JAK1 | Biochemical Kinase Assay | 3.3 | [1] |
| JAK2 | Biochemical Kinase Assay | 2.8 | [1] |
| TYK2 | Biochemical Kinase Assay | 19 | [1] |
| JAK3 | Biochemical Kinase Assay | 428 | [1] |
Table 2: Ruxolitinib Inhibitory Activity in Cell-Based Assays
| Cell/Assay Type | Target | IC50 (nM) | Reference(s) |
| Ba/F3 Cell Proliferation | JAK2 V617F | 100-130 | [1] |
| HEL Cell Proliferation | JAK2 V617F | 186 | [1] |
| PV Patient Cell Proliferation | Endogenous JAKs | 67 | [1] |
| Erythroid Progenitor Proliferation | Endogenous JAKs | 60 | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess ruxolitinib's target engagement.
Biochemical Kinase Assay
Objective: To quantify the direct inhibitory effect of ruxolitinib on the enzymatic activity of purified JAK isoforms.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ruxolitinib in 100% DMSO.
-
Create a series of ruxolitinib dilutions in DMSO to generate a concentration gradient.
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Dilute purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide) in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km for each specific kinase.
-
-
Kinase Reaction:
-
In a microplate, add the kinase reaction buffer.
-
Add the diluted ruxolitinib solutions or DMSO (as a vehicle control).
-
Add the diluted JAK enzyme to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP and peptide substrate mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Terminate the kinase reaction.
-
Measure the amount of phosphorylated substrate using a suitable detection method. A common approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay such as ADP-Glo™, which measures ATP consumption.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each ruxolitinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the ruxolitinib concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phosphorylated STAT (pSTAT)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a cytokine-responsive cell line (e.g., HEL, Ba/F3, or primary hematopoietic cells) in appropriate growth media.
-
For some cell lines, it may be necessary to cytokine-starve the cells for 4-12 hours to reduce basal pSTAT levels.
-
Pre-treat cells with a range of ruxolitinib concentrations or DMSO for 1-2 hours.
-
Stimulate the cells with a relevant cytokine (e.g., 10 ng/mL IL-6 or 100 U/mL IFN-γ) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and denature by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated STAT protein (e.g., pSTAT3 Tyr705 or pSTAT5 Tyr694) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate.
-
To ensure equal loading, strip the membrane and re-probe with antibodies for total STAT and a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Intracellular Flow Cytometry for pSTAT
Objective: To provide a quantitative, single-cell measurement of STAT phosphorylation inhibition.
-
Cell Stimulation and Fixation:
-
Treat and stimulate cells as described in the Western blot protocol.
-
Immediately after stimulation, fix the cells with 1.5-4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Stain the cells with a fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.
-
(Optional) Include antibodies for cell surface markers to analyze specific subpopulations.
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove excess antibody and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT signal for each treatment condition.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of ruxolitinib to its intracellular targets, JAK1 and JAK2, by measuring ligand-induced thermal stabilization.
-
Cell Treatment and Thermal Challenge:
-
Treat cultured cells with a saturating concentration of ruxolitinib or DMSO for 1 hour.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection of Soluble Target Protein:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble JAK1 or JAK2 in each sample by Western blot or ELISA.
-
-
Data Analysis:
-
Quantify the amount of soluble target protein at each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both the ruxolitinib-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the ruxolitinib-treated samples indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ruxolitinib inhibits the JAK-STAT pathway by blocking JAK1/2 phosphorylation.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. researchgate.net [researchgate.net]
Jakafi (Ruxolitinib) Signaling Pathway Analysis in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jakafi® (ruxolitinib) is a first-in-class, potent, and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are pivotal components of the JAK-STAT signaling pathway, a critical intracellular cascade that transduces signals from a multitude of cytokines, growth factors, and hormones.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of various malignancies, particularly myeloproliferative neoplasms (MPNs), and is increasingly implicated in the pathogenesis of solid tumors.[4][5] This technical guide provides a comprehensive analysis of the this compound signaling pathway in cancer cells, detailing its mechanism of action, downstream effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The canonical JAK-STAT signaling cascade is initiated upon the binding of a ligand, such as a cytokine or growth factor, to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via autophosphorylation.[4] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, differentiation, and inflammation.[3][4]
Ruxolitinib (B1666119) exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing their phosphorylation and activation.[2][6] This blockade of JAK activity effectively abrogates the downstream phosphorylation and activation of STAT proteins, leading to the downregulation of genes that promote cancer cell growth and survival.[3][5]
Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway.
Quantitative Analysis of this compound's Efficacy
The inhibitory effect of this compound has been quantified in numerous preclinical and clinical studies. The half-maximal inhibitory concentration (IC50) is a key metric for its potency in cancer cell lines, while clinical trial data demonstrates its efficacy in patients.
Preclinical Efficacy: IC50 Values in Cancer Cell Lines
The sensitivity of cancer cell lines to ruxolitinib varies depending on their genetic background, particularly the presence of activating mutations in the JAK-STAT pathway.
| Cell Line | Cancer Type | JAK2 Status | Ruxolitinib IC50 (nM) |
| HEL | Erythroleukemia | V617F positive | 325 |
| UKE-1 | Myeloid Leukemia | V617F positive | 73 |
| SET-2 | Megakaryoblastic Leukemia | V617F positive | 55 |
| K-562 | Chronic Myeloid Leukemia | Not specified | 20,000 (20 µM) |
| NCI-BL 2171 | B-cell Lymphoma | Not specified | 23,600 (23.6 µM) |
Data compiled from multiple sources.[4][7]
Clinical Efficacy: RESPONSE Trial in Polycythemia Vera
The RESPONSE trial was a pivotal Phase III study evaluating the efficacy of ruxolitinib versus best available therapy (BAT) in patients with polycythemia vera (PV) who were resistant to or intolerant of hydroxyurea.[8]
| Endpoint | Ruxolitinib (n=110) | Best Available Therapy (n=112) | P-value |
| Primary Composite Endpoint | |||
| Hematocrit control & ≥35% spleen volume reduction | 21% | 1% | <0.001 |
| Components of Primary Endpoint | |||
| Hematocrit control | 60% | 20% | N/A |
| ≥35% spleen volume reduction | 38% | 1% | N/A |
| Key Secondary Endpoint | |||
| Complete Hematologic Remission | 24% | 9% | 0.003 |
Data from the RESPONSE Phase III Clinical Trial.[9]
Experimental Protocols for Pathway Analysis
Characterizing the effects of this compound on the JAK-STAT signaling pathway involves a variety of standard molecular and cellular biology techniques.
Western Blot Analysis for Phosphorylated STAT3
This protocol is used to detect the levels of total and phosphorylated STAT3, providing a direct measure of this compound's inhibitory effect on the pathway.
Materials:
-
Cancer cell line of interest (e.g., HEL 92.1.7)
-
Ruxolitinib
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere and grow to 70-80% confluency. Treat cells with varying concentrations of ruxolitinib (or DMSO as a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin to ensure equal protein loading.
Figure 2: Experimental Workflow for Western Blot Analysis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line
-
Ruxolitinib
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a known number of cells into each well of a 96-well plate and incubate overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ruxolitinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ruxolitinib concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.
Immunoprecipitation of STAT3
Immunoprecipitation (IP) is used to isolate a specific protein (STAT3) from a complex mixture (cell lysate) using an antibody that specifically binds to that protein.
Materials:
-
Cell lysate
-
STAT3 antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Procedure:
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G agarose beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the STAT3 antibody to allow the antibody to bind to STAT3.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-STAT3 complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins can then be analyzed by Western blotting to confirm the presence of STAT3 and to detect any interacting proteins.
Conclusion
This compound (ruxolitinib) is a targeted therapy that effectively inhibits the JAK-STAT signaling pathway, a key driver of cell proliferation and survival in many cancers. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in both preclinical models and clinical trials. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of the JAK-STAT pathway in cancer and to evaluate the therapeutic potential of novel JAK inhibitors. A thorough understanding of this signaling axis is crucial for the continued development of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib's Inhibitory Profile: A Technical Analysis of JAK1 vs. JAK2 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the inhibitory activity of ruxolitinib (B1666119), a first-in-class Janus kinase (JAK) inhibitor, with a specific focus on its comparative effects on JAK1 and JAK2. Ruxolitinib is a potent, ATP-competitive inhibitor that has demonstrated significant therapeutic efficacy in the treatment of myeloproliferative neoplasms (MPNs) by modulating the JAK-STAT signaling pathway.[1][2][3] Understanding its precise mechanism and selectivity is critical for both current therapeutic applications and the development of next-generation kinase inhibitors.
Mechanism of Action
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines and growth factors.[4][5] Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation and activation.[1][2][3] This blockade disrupts the downstream signaling cascade, primarily the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of genes involved in cell proliferation, differentiation, and immune responses.[4][6] The anti-JAK1 activity is primarily responsible for reducing pro-inflammatory cytokines, while the anti-JAK2 activity is key to controlling myeloproliferation.[5]
Quantitative Inhibitory Activity & Selectivity
Ruxolitinib demonstrates potent inhibitory activity against both JAK1 and JAK2, with a slight preference for JAK2.[7] Its selectivity for JAK1 and JAK2 is substantially higher than for other JAK family members, a key feature of its clinical profile.[7][8] The half-maximal inhibitory concentration (IC50) values from in vitro biochemical assays are summarized below.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |
| JAK1 | 3.3 | ~1.2x |
| JAK2 | 2.8 | 1x |
| TYK2 | 19 | ~6.8x |
| JAK3 | 428 | >150x |
| Data compiled from preclinical studies.[1][7] |
This selectivity profile highlights ruxolitinib as a potent dual JAK1/JAK2 inhibitor with significantly less activity against JAK3, which is important for minimizing certain off-target effects.[7][8]
The JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
The JAK-STAT pathway is a critical cascade for extracellular signal transduction. The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription.[6][7] Ruxolitinib inhibits the initial activation step of this pathway.
Experimental Protocols
The determination of ruxolitinib's inhibitory activity relies on standardized biochemical and cell-based assays.
This assay directly quantifies the ability of ruxolitinib to inhibit the enzymatic activity of purified, isolated JAK enzymes.[7]
Objective: To determine the IC50 values of ruxolitinib against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified.[7][9] A synthetic peptide substrate (e.g., poly(Glu, Tyr)) is prepared for the kinase reaction.[7]
-
Compound Preparation: Ruxolitinib is serially diluted in a solvent, typically dimethyl sulfoxide (B87167) (DMSO), to generate a range of test concentrations.[7]
-
Kinase Reaction: The purified JAK enzyme, peptide substrate, and ATP are combined in a reaction buffer. The reaction is performed in the presence of varying concentrations of ruxolitinib or a vehicle control.[7][9]
-
Detection: The degree of substrate phosphorylation is measured. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which detects the phosphorylated substrate using labeled antibodies.[7]
-
Data Analysis: The resulting signal is measured, and the percent inhibition of kinase activity is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.[7][9]
This assay measures the potency of ruxolitinib in a cellular context by quantifying its ability to inhibit cytokine-induced phosphorylation of downstream STAT proteins.[7]
Objective: To determine the cellular potency of ruxolitinib in blocking JAK-mediated signaling.
Methodology:
-
Cell Culture and Treatment: A cytokine-dependent cell line (e.g., Ba/F3) or primary cells are cultured.[1][9] The cells are pre-incubated with various concentrations of ruxolitinib before being stimulated with a specific cytokine (e.g., IL-6) to activate the JAK-STAT pathway.[1][7]
-
Cell Lysis: After stimulation, the cells are lysed to extract intracellular proteins.[7]
-
Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are quantified.[7][10] Common detection methods include Western blotting or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The amount of phosphorylated STAT at each ruxolitinib concentration is compared to the stimulated control. The data is then used to calculate a cellular IC50 value, representing the concentration required to inhibit STAT phosphorylation by 50%.
Conclusion
Ruxolitinib is a potent and selective dual inhibitor of JAK1 and JAK2. Quantitative biochemical assays confirm its nanomolar potency against both kinases, with a slight preference for JAK2.[1][7] This dual activity is fundamental to its clinical success, addressing both the inflammatory cytokine signaling mediated by JAK1 and the myeloproliferation driven by JAK2. The robust experimental protocols outlined provide a standardized framework for evaluating the inhibitory profile of ruxolitinib and other emerging kinase inhibitors, ensuring accurate and reproducible data for both preclinical and clinical research.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 4. PathWhiz [pathbank.org]
- 5. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 6. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Jakafi (Ruxolitinib): A Deep Dive into its Pharmacodynamic Profile and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics and cellular effects of Jakafi (ruxolitinib), a potent and selective inhibitor of Janus kinases (JAKs). Ruxolitinib (B1666119) is a first-in-class therapeutic agent approved for the treatment of myelofibrosis, polycythemia vera, and steroid-refractory acute graft-versus-host disease.[1][2] Its clinical efficacy is intrinsically linked to its direct modulation of the JAK-STAT signaling pathway, a critical cascade in hematopoiesis and immune function.[3][4]
Pharmacodynamics: Targeting the Core of Dysregulated Signaling
Ruxolitinib is an ATP-competitive inhibitor that selectively targets the kinase domains of JAK1 and JAK2.[5][6] This reversible inhibition prevents the phosphorylation and subsequent activation of these crucial enzymes, which are often aberrantly activated in myeloproliferative neoplasms and other inflammatory conditions.[4] By blocking JAK1 and JAK2, ruxolitinib effectively dampens the downstream signaling cascade that drives cellular proliferation and inflammation.[5]
Quantitative Inhibitory Profile
The inhibitory potency of ruxolitinib has been quantified across various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK1 and JAK2, with significantly less activity against other kinases, highlighting its selectivity.[7][8]
| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK2 | Reference(s) |
| JAK1 | Biochemical Kinase Assay | 3.3 ± 1.2 | ~1.2x | [8][9] |
| JAK2 | Biochemical Kinase Assay | 2.8 ± 1.2 | 1x | [8][9] |
| TYK2 | Biochemical Kinase Assay | 19 | ~6.8x | [7][8] |
| JAK3 | Biochemical Kinase Assay | 428 | >150x | [7][8] |
| JAK2V617F-positive Ba/F3 cells | Cell Proliferation Assay | 127 | - | [9] |
| HEL cells (JAK2V617F) | Cell Proliferation Assay | 186 | - | [10] |
| Erythroid Progenitor Colony (PV patients) | Colony Formation Assay | 67 | - | [9] |
| IL-6 Signaling (STAT3 phosphorylation) | Cellular Assay | 281 | - | [9] |
Core Mechanism: Interruption of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling route for numerous cytokines and growth factors essential for hematopoiesis and immune response.[2] Dysregulation of this pathway is a central pathogenic driver in several hematological malignancies.[2]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[6] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene expression.[6] Ruxolitinib competitively binds to the ATP-binding pocket of JAK1 and JAK2, preventing their catalytic function and halting this entire downstream cascade.[5]
Cellular Effects: From Proliferation Inhibition to Cytokine Modulation
The pharmacodynamic actions of ruxolitinib translate into significant cellular effects, underpinning its therapeutic utility.
Inhibition of Cell Proliferation and Induction of Apoptosis
Ruxolitinib effectively inhibits the proliferation of cells that are dependent on JAK-STAT signaling for their growth and survival.[7] This is particularly evident in hematopoietic cells harboring activating mutations like JAK2V617F, which are found in a majority of patients with polycythemia vera.[3] In preclinical models, ruxolitinib has been shown to induce apoptosis in these malignant cell lines.[10]
Modulation of Inflammatory Cytokines
A key consequence of aberrant JAK-STAT signaling is the overproduction of pro-inflammatory cytokines, which contribute to the systemic symptoms observed in myelofibrosis.[5][11] Ruxolitinib has been demonstrated to reduce the levels of several of these cytokines, including IL-6 and TNF-α.[7][12] This anti-inflammatory effect is achieved by inhibiting the signaling pathways that lead to their production and release.[13] For instance, ruxolitinib inhibits IL-6-induced STAT3 phosphorylation.[7] In experimental models, ruxolitinib treatment has been shown to dampen the overproduction of pro-inflammatory cytokines such as TNF-α, IL-1β, IFN-γ, IL-23, and IL-17A, while promoting the release of the anti-inflammatory cytokine IL-10.[14]
Effects on Immune Cells
Ruxolitinib's influence extends to various immune cell populations. It can impair the function of dendritic cells, which are critical for initiating T-cell responses.[15] Additionally, it has been shown to reduce the numbers of Th1 and Th17 cells, while the effects on regulatory T cells (Tregs) are also noted.[13] This immunomodulatory activity is central to its efficacy in treating graft-versus-host disease.[1][16]
Experimental Protocols
The characterization of ruxolitinib's pharmacodynamics relies on a suite of robust in vitro and cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay directly quantifies the inhibitory activity of ruxolitinib against purified kinase enzymes.
Objective: To determine the IC50 values of ruxolitinib against JAK family kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A generic peptide substrate (e.g., poly(Glu, Tyr)) is prepared.[8]
-
Compound Preparation: Ruxolitinib is serially diluted in dimethyl sulfoxide (B87167) (DMSO) to generate a range of concentrations.[8]
-
Kinase Reaction: The kinase reaction is initiated by combining the JAK enzyme, peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and varying concentrations of ruxolitinib in a reaction buffer.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a filter membrane). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each ruxolitinib concentration relative to a vehicle control (DMSO). IC50 values are determined by fitting the data to a dose-response curve using non-linear regression analysis.[8]
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay
This assay evaluates the potency of ruxolitinib in a cellular context by measuring the inhibition of downstream signaling events.
Objective: To determine the cellular IC50 of ruxolitinib for the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture: A cytokine-responsive cell line (e.g., a human erythroleukemia cell line like HEL) is cultured under standard conditions.[17]
-
Compound Treatment: Cells are pre-incubated with serial dilutions of ruxolitinib for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 or erythropoietin) to induce JAK-STAT signaling.[7]
-
Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.
-
Protein Quantification and Analysis: The total protein concentration in the lysates is determined. The levels of phosphorylated STAT (p-STAT) and total STAT are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.[18]
-
Data Analysis: The ratio of p-STAT to total STAT is calculated for each ruxolitinib concentration. The percentage of inhibition of STAT phosphorylation is determined relative to the cytokine-stimulated control without the drug. The IC50 value is calculated from the resulting dose-response curve.[18]
References
- 1. hcp.this compound.com [hcp.this compound.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]
- 12. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 14. Inhibition of the JAK/STAT pathway by ruxolitinib ameliorates thioacetamide-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. hcp.this compound.com [hcp.this compound.com]
- 17. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 18. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ruxolitinib: A Comprehensive Technical Guide to Off-Target Effects and Kinase Screening
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of ruxolitinib (B1666119), a potent Janus kinase (JAK) inhibitor. While highly effective in targeting JAK1 and JAK2, understanding its off-target effects is crucial for a complete assessment of its therapeutic potential and for guiding future drug development. This document summarizes quantitative kinase inhibition data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Ruxolitinib Kinase Inhibition Profile
Ruxolitinib is a first-in-class JAK1/2 inhibitor approved for the treatment of myeloproliferative neoplasms.[1] Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a critical role in hematopoiesis and immune response.[1][2] The inhibitory activity of ruxolitinib has been characterized against a wide range of kinases, revealing both on-target potency and a spectrum of off-target interactions.
Primary Targets and Key Off-Targets (IC50/Kd)
The following table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of ruxolitinib against its primary targets and notable off-target kinases. This data, compiled from multiple preclinical studies, highlights the selectivity profile of the compound.
| Kinase Target | IC50/Kd (nM) | Kinase Family | Notes | Source(s) |
| JAK2 | 2.8 | Tyrosine Kinase | Primary Target | [3][4] |
| JAK1 | 3.3 | Tyrosine Kinase | Primary Target | [3][4] |
| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity | [5] |
| JAK3 | 428 | Tyrosine Kinase | Low off-target activity | [5] |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity | [5] |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity | [5] |
| MAP3K2 | 41 | Serine/Threonine Kinase | Off-target activity | [6] |
| CAMK2A | 46 | Serine/Threonine Kinase | Off-target activity | [6] |
| DCAMKL1 | 68 | Serine/Threonine Kinase | Off-target activity | [6] |
| DAPK1 | 72 | Serine/Threonine Kinase | Off-target activity | [6] |
| CAMK2D | 90 | Serine/Threonine Kinase | Off-target activity | [6] |
| LRRK2 (G2019S) | 90 | Serine/Threonine Kinase | Off-target activity | [6] |
| DAPK2 | 97 | Serine/Threonine Kinase | Off-target activity | [6] |
| GAK | 99 | Serine/Threonine Kinase | Off-target activity | [6] |
Comprehensive Kinome Scan Data
A broad kinase screen using the DiscoveRx KINOMEscan® platform against 456 human kinases provides a comprehensive view of ruxolitinib's selectivity. The following table presents a selection of kinases with the highest binding affinity (lowest Kd values), indicating potential off-target interactions.
| Kinase Target | Kd (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
| DAPK3 | 89.0 |
| CAMK2D | 90.0 |
| LRRK2(G2019S) | 90.0 |
| DAPK2 | 97.0 |
| GAK | 99.0 |
| CAMK2G | 100.0 |
Data derived from the DiscoveRx KINOMEscan® platform.[6]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ruxolitinib's kinase inhibition, it is essential to visualize the signaling pathways involved and the workflows of the experiments used to characterize its activity.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal target of ruxolitinib.[1] The following diagram illustrates the canonical JAK-STAT signaling cascade and the point of inhibition by ruxolitinib.
Experimental Workflow: In Vitro Biochemical Kinase Assay
Biochemical kinase assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. The following diagram outlines a typical workflow for such an assay.[1]
Experimental Workflow: Cell-Based STAT Phosphorylation Assay
Cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. This diagram illustrates the workflow for assessing the inhibition of STAT phosphorylation in cells.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections provide generalized protocols for key assays used to characterize ruxolitinib's kinase inhibition profile.
Protocol 1: In Vitro Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the IC50 value of ruxolitinib against a purified kinase.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Ruxolitinib
-
DMSO (Dimethyl sulfoxide)
-
Low-volume 384-well assay plates
Methodology:
-
Compound Plating: Prepare serial dilutions of ruxolitinib in DMSO. Dispense a small volume (e.g., 50 nL) of each test compound, ruxolitinib (positive control), or DMSO (negative control) into the wells of a 384-well plate.[7]
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in assay buffer. Dispense the mix into each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.[7]
-
Initiate Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Km value for the specific kinase. Incubate for a defined period (e.g., 60 minutes) at room temperature.[3][7]
-
Detection: Add a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC to each well to stop the reaction. Incubate to allow for binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the percentage of inhibition for each ruxolitinib concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the ruxolitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Protocol 2: Cell-Based STAT Phosphorylation Assay (Western Blot)
Objective: To assess the effect of ruxolitinib on the phosphorylation of STAT proteins in whole-cell lysates.
Materials:
-
Cell line of interest
-
Appropriate cell culture media and supplements
-
Ruxolitinib
-
Cytokine for stimulation (e.g., IL-6)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 70-80% confluency. Treat the cells with varying concentrations of ruxolitinib or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).[8]
-
Cell Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-STAT, total STAT, and a loading control (e.g., GAPDH). Normalize the phospho-STAT signal to the total STAT and loading control signals. Compare the levels of phosphorylated STAT in ruxolitinib-treated samples to the cytokine-stimulated control to determine the extent of inhibition.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Jakafi (Ruxolitinib) on Hematopoietic Stem Cell Differentiation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jakafi® (ruxolitinib) is a potent and selective inhibitor of the Janus-associated kinases (JAKs), specifically JAK1 and JAK2. These enzymes are critical mediators in signaling pathways that regulate hematopoiesis and immune function. In myeloproliferative neoplasms (MPNs), such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), the JAK-STAT pathway is often constitutively activated, most commonly due to a V617F mutation in the JAK2 gene. This dysregulation leads to excessive production of mature myeloid cells and the various clinical manifestations of MPNs.
Ruxolitinib (B1666119) functions by blocking ATP binding to the JAK1 and JAK2 kinase domains, thereby inhibiting the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This intervention effectively dampens the aberrant signaling that drives the MPN phenotype. This technical guide delves into the core mechanisms of ruxolitinib's effect on hematopoietic stem cell (HSC) differentiation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism: Impact on Hematopoietic Stem and Progenitor Cells
Ruxolitinib's primary therapeutic effect stems from its ability to normalize the signaling environment for hematopoietic stem and progenitor cells (HSPCs). In MPNs, the hyperactive JAK2-STAT5 signaling cascade pushes HSPCs towards excessive differentiation, particularly along the erythroid and megakaryocytic lineages, while also contributing to the inflammatory cytokine storm characteristic of myelofibrosis.
Studies have shown that ruxolitinib treatment can lead to a reduction in the proportion of malignant hematopoietic stem cells. For instance, in mouse models of JAK2-V617F-positive MPN, ruxolitinib treatment has been observed to decrease the number of disease-propagating stem cells. The drug appears to preferentially induce apoptosis in JAK2-V617F-mutant cells and can restore normal signaling pathways. Furthermore, ruxolitinib has been shown to modulate the inflammatory bone marrow microenvironment, which is crucial for normal HSC function. By reducing the levels of inflammatory cytokines, ruxolitinib helps to restore a more balanced hematopoiesis.
The intervention of ruxolitinib corrects the skewed differentiation of HSPCs. In patients with polycythemia vera, for example, it helps to control the overproduction of red blood cells. It achieves this by inhibiting the hypersensitivity of erythroid progenitors to growth factors like erythropoietin. While ruxolitinib is highly effective in controlling the symptoms and spleen size in MPN patients, its ability to completely eradicate the malignant clone remains a subject of ongoing research. Evidence suggests that a population of dormant, drug-resistant leukemic stem cells can persist, which may contribute to disease relapse upon treatment cessation.
Quantitative Data on Ruxolitinib's Effects
The following tables summarize quantitative findings from various studies on the impact of ruxolitinib on hematopoietic cells.
Table 1: Effect of Ruxolitinib on Hematopoietic Cell Populations in MPN Mouse Models
| Parameter | Control (Vehicle) | Ruxolitinib Treated | Fold Change | Reference |
| Spleen Weight (mg) | ~600 | ~150 | -4.0 | Finke et al., 2009 |
| Hematocrit (%) | ~70 | ~50 | -1.4 | Quintás-Cardama et al., 2010 |
| Leukocyte Count (cells/μL) | ~15,000 | ~5,000 | -3.0 | Quintás-Cardama et al., 2010 |
| JAK2-V617F+ Progenitor Cells | High | Significantly Reduced | N/A | Multiple Studies |
Table 2: Impact of Ruxolitinib on Signaling and Cytokine Levels
| Analyte | Condition | Effect of Ruxolitinib | Magnitude of Change | Reference |
| Phospho-STAT3 (pSTAT3) | JAK2-V617F+ Cell Line | Inhibition | >90% reduction at 1µM | Verstovsek et al., 2010 |
| Phospho-STAT5 (pSTAT5) | MPN Patient CD34+ Cells | Inhibition | Dose-dependent decrease | Multiple Studies |
| IL-6 | Myelofibrosis Patients | Reduction | ~75% decrease from baseline | Verstovsek et al., 2012 |
| TNF-α | Myelofibrosis Patients | Reduction | ~70% decrease from baseline | Verstovsek et al., 2012 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the impact of ruxolitinib.
1. Colony-Forming Unit (CFU) Assay for Progenitor Cell Function
This assay is used to quantify the frequency and differentiation potential of hematopoietic progenitor cells in vitro.
-
Objective: To assess the effect of ruxolitinib on the growth of erythroid (BFU-E) and granulocyte-macrophage (CFU-GM) colonies from MPN patient bone marrow or peripheral blood.
-
Methodology:
-
Isolate mononuclear cells (MNCs) from patient samples using Ficoll-Paque density gradient centrifugation.
-
Plate 1x10⁵ MNCs into a methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines (e.g., SCF, IL-3, EPO, GM-CSF).
-
Add ruxolitinib at various concentrations (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM) to the cultures.
-
Incubate plates at 37°C in a humidified, 5% CO₂ incubator.
-
After 14 days, score colonies based on their morphology under an inverted microscope. Endogenous erythroid colonies (EECs), which grow without exogenous EPO, are a hallmark of polycythemia vera.
-
Compare the number and size of colonies between treated and untreated samples.
-
2. Flow Cytometry for Hematopoietic Stem and Progenitor Cell Analysis
This technique is used to identify and quantify specific HSPC populations based on cell surface marker expression.
-
Objective: To determine the effect of ruxolitinib on the frequency of Lin-Sca-1+c-Kit+ (LSK) cells and other hematopoietic progenitor populations in mouse models of MPN.
-
Methodology:
-
Harvest bone marrow from the femurs and tibias of vehicle- and ruxolitinib-treated mice.
-
Create a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Stain cells with a cocktail of fluorescently-conjugated antibodies. This includes a lineage panel (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119) to exclude mature cells, along with antibodies against c-Kit (CD117) and Sca-1.
-
Acquire data on a multi-color flow cytometer (e.g., BD LSRFortessa™).
-
Analyze the data using software like FlowJo™ to gate on the LSK population (Lineage-negative, Sca-1-positive, c-Kit-positive).
-
3. Western Blot for Signaling Pathway Analysis
This method is used to detect and quantify the phosphorylation status of key proteins in the JAK-STAT pathway.
-
Objective: To measure the inhibition of STAT3 and STAT5 phosphorylation by ruxolitinib in JAK2-V617F-expressing cells.
-
Methodology:
-
Culture a JAK2-V617F-positive cell line (e.g., HEL, SET-2) and treat with ruxolitinib at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against pSTAT3 (Tyr705), total STAT3, pSTAT5 (Tyr694), and total STAT5. Use an antibody for a housekeeping protein like GAPDH or β-actin as a loading control.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.
-
Visualizations: Signaling Pathways and Workflows
Diagram 1: The JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
Ruxolitinib's In Vitro Impact on Primary Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of ruxolitinib (B1666119), a potent JAK1/JAK2 inhibitor, on primary immune cells. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows, this document serves as a comprehensive resource for understanding the immunomodulatory properties of ruxolitinib.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Ruxolitinib exerts its effects by targeting the Janus kinase (JAK) family of tyrosine kinases, primarily JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines, growth factors, and interferons that are fundamental to immune cell development, proliferation, activation, and function.[2][3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes.[1] Ruxolitinib, by competitively binding to the ATP-binding pocket of JAK1 and JAK2, prevents this phosphorylation cascade, thereby inhibiting downstream signaling.[2]
In biochemical assays, ruxolitinib demonstrates potent inhibition of JAK1 and JAK2 with half-maximal inhibitory concentration (IC50) values in the low nanomolar range.[5] Its selectivity is highlighted by significantly lower activity against JAK3 and TYK2.[5]
Effects on T Cells
Ruxolitinib significantly modulates T cell function, primarily by inhibiting proliferation and cytokine production.[6][7] These effects are largely mediated through the blockade of IL-2-dependent STAT5 activation, a critical pathway for T cell expansion and function.[8][9]
Key In Vitro Effects on T Cells:
-
Proliferation: Ruxolitinib impairs the proliferation of CD4+ and CD8+ T cells in a dose-dependent manner following stimulation.[6] It has been shown to arrest the cell cycle in the G0/G1 phase.[10]
-
Cytokine Production: The drug significantly reduces the production of pro-inflammatory cytokines, including IFN-γ, TNF-α, IL-5, IL-6, IL-17A, and IL-1β.[7][8][9][11]
-
Apoptosis: Ruxolitinib has been observed to increase apoptotic cell death in T cells.[6]
-
Differentiation: It curtails the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells while also reducing the numbers of regulatory T cells (Tregs).[8][9]
| Parameter | Cell Type | Stimulus | Ruxolitinib Concentration | Observed Effect | Reference |
| Proliferation | Pan CD3+ T Cells | - | 100nM - 500nM | Dose-dependent impairment; reduced KI67 expression | [6] |
| Proliferation | Allogeneic CD4+ Effector T Cells | Allogeneic DCs | Not specified | Inhibition of proliferation | [7] |
| Apoptosis | Pan CD3+ T Cells | - | 100nM - 500nM | Increased from 11% (control) to 43-48% | [6] |
| Cytokine Production | Naïve T Cells | Allogeneic DCs | Not specified | Impaired differentiation into IFN-γ and IL-17A producing cells | [7] |
| Cytokine Production | Human PBMCs (T-cell driven) | anti-CD3/CD28 | Cellular IC50 | Significant reduction in IL-6, IL-10, IL-13, TNF-α, IFN-γ | [12] |
| STAT5 Activation | CD4+ T Cells | IL-2 | Not specified | Inhibition of STAT5 phosphorylation | [8][9] |
Experimental Protocol: T Cell Proliferation Assay
This protocol outlines a common method for assessing the effect of ruxolitinib on T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining.
-
Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using magnetic cell sorting (e.g., Pan T Cell Isolation Kit).[6]
-
CFSE Staining: Resuspend cells and incubate with CFSE dye to fluorescently label the cytoplasm.
-
Cell Culture: Plate the CFSE-labeled T cells in 24-well plates.[12]
-
Stimulation: Activate the T cells using anti-CD3/CD28-coated beads at a 3:1 bead-to-cell ratio.[12]
-
Treatment: Add serial dilutions of ruxolitinib to the appropriate wells. Include a vehicle-only (DMSO) control.
-
Incubation: Culture the cells for an appropriate period (e.g., 7 days) at 37°C in a 5% CO2 incubator.[12]
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[12]
Effects on Dendritic Cells (DCs)
Ruxolitinib profoundly impairs the differentiation, maturation, and function of dendritic cells, which are key antigen-presenting cells that bridge innate and adaptive immunity.[13][14][15]
Key In Vitro Effects on DCs:
-
Differentiation: Almost completely blocks the in vitro development of monocyte-derived DCs when present throughout the differentiation period.[13][16]
-
Maturation & Activation: When applied during the final maturation step (e.g., induced by LPS), ruxolitinib reduces DC activation, evidenced by decreased IL-12 production and lower expression of activation markers like CD80, CD83, and CD86.[13][14][16]
-
T Cell Priming: Ruxolitinib-treated DCs show a reduced capacity to induce both allogeneic and antigen-specific T cell responses.[14][15]
| Parameter | Cell Type | Stimulus | Ruxolitinib Application | Observed Effect | Reference |
| Differentiation | Monocyte-derived DCs | GM-CSF + IL-4 | Throughout differentiation | Almost complete blockade of development | [13][16] |
| Activation | Monocyte-derived DCs | LPS | During final maturation step | Reduced IL-12 production, attenuated expression of activation markers | [14][16] |
| T-Cell Priming | Monocyte-derived DCs | Allogeneic T cells | Pre-treatment of DCs | Dose-dependently reduced capacity to induce allogeneic T-cell proliferation | [15] |
| T-Cell Priming | Murine DCs | SIINFEKL peptide | During DC/OT-I co-culture | Significantly reduced OT-I T cell proliferation and CD25 expression | [15] |
Experimental Protocol: Monocyte-Derived DC Differentiation and Maturation
This protocol describes the generation of DCs from monocytes and the assessment of ruxolitinib's effect on their maturation.
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic beads.
-
Differentiation: Culture monocytes for 5-6 days in media supplemented with GM-CSF and IL-4 to generate immature DCs (iDCs). To test effects on differentiation, ruxolitinib can be added throughout this period.[13]
-
Maturation: Harvest iDCs and stimulate with a maturation agent like lipopolysaccharide (LPS) for 24-48 hours.[13] To test effects on maturation, add ruxolitinib only during this final step.
-
Analysis of Maturation Markers: Harvest mature DCs (mDCs) and stain with fluorescently-labeled antibodies against surface markers (e.g., CD80, CD83, CD86, HLA-DR). Analyze expression levels by flow cytometry.
-
Cytokine Analysis: Collect culture supernatants and measure the concentration of cytokines like IL-12 using an ELISA or multiplex bead array to assess DC function.[13]
Effects on B Cells
Ruxolitinib also impacts B cell activation and differentiation, with studies showing a dose-dependent decrease in total B cell numbers in T-cell-independent activation models.[17][18]
Key In Vitro Effects on B Cells:
-
Proliferation: JAK1/2 inhibition leads to a time- and dose-dependent decrease in total B cell numbers.[18]
-
Differentiation: Ruxolitinib treatment results in a profound reduction of switched memory B cell formation.[18] In some models, it may increase the proportion of marginal zone (MZ)-like B cells.[18]
| Parameter | Cell Type | Stimulus | Ruxolitinib Concentration | Observed Effect | Reference |
| Cell Number | Total B Cells | T-cell independent (CpG) | Up to 1000nM | Dose-dependent decrease | [18] |
| Differentiation | Switched Memory B Cells | T-cell independent (CpG) | 1000nM | >50% reduction in formation | [18] |
Effects on Other Innate Immune Cells
Ruxolitinib's immunomodulatory effects extend to other key players of the innate immune system, including macrophages, neutrophils, and NK cells.
Key In Vitro Effects on Other Innate Cells:
-
Macrophages: Ruxolitinib prevents the upregulation of various pro-inflammatory cytokines, such as IL-6, TNF-α, CCL2, and CXCL10, in human and murine macrophages following stimulation with LPS or other TLR agonists.[11][12][19] It does not, however, appear to impair their phagocytic ability.[19]
-
Neutrophils: Activation of neutrophils is mediated by JAK1/2 signaling.[11] Ruxolitinib has been shown to suppress aberrant neutrophil activation and NETosis in ex vivo assays.[20][21]
-
Natural Killer (NK) Cells: Ruxolitinib can impair NK cell maturation and function.[11] In vitro, it blocks IL-2 and IL-15-mediated STAT5 phosphorylation, which is crucial for NK cell activity, leading to a reduced capacity to secrete IFN-γ or lyse target cells.[11]
-
Myeloid-Derived Suppressor Cells (MDSCs): Ruxolitinib can inhibit the differentiation of MDSCs into mature dendritic cells and macrophages by inhibiting STAT5, thereby promoting the accumulation of these immunosuppressive cells.[22]
| Parameter | Cell Type | Stimulus | Ruxolitinib Concentration | Observed Effect | Reference |
| Cytokine Production | Murine BMDM | LPS | Not specified | Concentration-dependent reduction of IL-6 | [12] |
| Cytokine Production | Human Lung Macrophages | LPS, Poly(I:C) | Clinically relevant | Inhibited production of TNF-α, IL-6, CCL2, CXCL10 | [19] |
| Phagocytosis | Human Lung Macrophages | Labeled bioparticles | Up to 10⁻⁵ M | No impairment of phagocytic ability | [19] |
| Function | NK Cells | IL-2, IL-15 | Not specified | Blocked STAT5 phosphorylation, IFN-γ secretion, and lytic capacity | [11] |
| Differentiation | MDSCs | GM-CSF | 0.1 - 10 μM | Impaired differentiation into CD11c+ and F4/80+ cells | [22] |
Conclusion
The in vitro data robustly demonstrate that ruxolitinib is a powerful modulator of primary immune cell function. Its core mechanism—the inhibition of JAK1/JAK2 signaling—translates into significant, pleiotropic effects across both the innate and adaptive immune systems. It potently suppresses the proliferation and effector functions of T cells, hinders the antigen-presenting capabilities of dendritic cells, and dampens the inflammatory output of macrophages and neutrophils. While these properties underpin its therapeutic efficacy in myeloproliferative neoplasms and GVHD, they also provide a clear rationale for the increased risk of certain infections observed in treated patients.[9][15] This guide provides the foundational data and methodologies for researchers to further explore the nuanced immunomodulatory role of ruxolitinib and other JAK inhibitors in various disease contexts.
References
- 1. PathWhiz [pathbank.org]
- 2. benchchem.com [benchchem.com]
- 3. hcp.this compound.com [hcp.this compound.com]
- 4. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 12. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.pmu.ac.at [pure.pmu.ac.at]
- 14. The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 19. Ruxolitinib inhibits cytokine production by human lung macrophages without impairing phagocytic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ruxolitinib Dose-Response Curve Protocol In Vitro: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, a critical cascade that transduces signals from various cytokines and growth factors to regulate gene transcription involved in cellular proliferation, survival, and immune responses.[2][3] Dysregulation of the JAK-STAT pathway is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory conditions.[2][4] Ruxolitinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing their phosphorylation and activation, which in turn inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4]
This document provides a comprehensive set of protocols for generating a ruxolitinib dose-response curve in vitro. These methodologies will enable researchers to assess the cytotoxic and anti-proliferative effects of ruxolitinib on various cell lines, and to confirm its mechanism of action by evaluating target engagement and downstream signaling inhibition.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of ruxolitinib can vary significantly across different cell lines. This variability is influenced by factors such as the genetic background of the cell line (e.g., presence of JAK2 V617F mutation), the expression levels of JAK/STAT proteins, and the cell line's dependence on the JAK-STAT pathway for survival and proliferation.[1]
| Cell Line | Cell Type | Ruxolitinib IC50 | Assay Type |
| Ba/F3 (JAK2V617F) | Pro-B-cell line | 100–130 nM | Proliferation Assay |
| HEL 92.1.7 | Erythroleukemia | Not Specified | Proliferation Assay |
| K-562 | Chronic Myeloid Leukemia | 20 µM (at 48h) | WST-1 Assay |
| NCI-BL 2171 | Healthy B Lymphocytes | 23.6 µM (at 48h) | WST-1 Assay |
| Erythroid progenitors (PV patients) | Polycythemia Vera | 67 nM | Colony Formation Assay |
| L-428 | Hodgkin Lymphoma | 74.9 µM | MTS Assay |
| HDLM-2 | Hodgkin Lymphoma | 15.7 µM | MTS Assay |
| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | 43.8 µM | MTS Assay |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.
Signaling Pathway Diagram
The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of action of ruxolitinib.
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the dose-response of ruxolitinib in vitro.
Caption: Experimental workflow for ruxolitinib dose-response analysis.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is for determining the effect of ruxolitinib on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Ruxolitinib powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
For adherent cells, trypsinize and resuspend in fresh medium. For suspension cells, gently resuspend.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 2,000-10,000 cells/well) in 100 µL of complete medium.[5]
-
For adherent cells, incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Ruxolitinib Preparation and Treatment:
-
Prepare a stock solution of ruxolitinib (e.g., 10 mM) in DMSO.[5] Store aliquots at -20°C.
-
On the day of the experiment, prepare serial dilutions of ruxolitinib in complete culture medium to achieve the desired final concentrations (a common starting range is 0 to 50 µM).[5]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).[5]
-
Carefully remove the medium from the wells and add 100 µL of the ruxolitinib dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate first to pellet the cells.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each ruxolitinib concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the ruxolitinib concentration to generate a dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.[5]
-
Western Blot Analysis for STAT Phosphorylation
This protocol is to confirm the inhibition of the JAK-STAT pathway by measuring the phosphorylation of STAT proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ruxolitinib
-
DMSO
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of ruxolitinib or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).[6]
-
For cytokine-dependent cell lines, you may need to stimulate with the appropriate cytokine to induce STAT phosphorylation.
-
After treatment, wash the cells with ice-cold PBS and lyse the cells with RIPA buffer.[6]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated STAT signal to the total STAT signal and the loading control.
-
Plot the normalized signal against the ruxolitinib concentration to visualize the dose-dependent inhibition of STAT phosphorylation.
-
References
Application Note: Determination of Jakafi (Ruxolitinib) IC50 in Hematological Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Jakafi® (ruxolitinib) is a potent, orally bioavailable inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in cellular proliferation, differentiation, and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is a known driver in various hematological malignancies, particularly myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera.[2][4][5] Ruxolitinib (B1666119) functions as an ATP-competitive inhibitor, binding to the kinase domains of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] This action blocks the downstream signaling cascade, leading to the inhibition of proliferation and induction of apoptosis in cancer cells dependent on this pathway.[1][4]
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Determining the IC50 of ruxolitinib across various hematological cancer cell lines is a fundamental step in preclinical research to assess its therapeutic potential and to understand the sensitivity of different cancer subtypes to JAK inhibition. This document provides a summary of reported IC50 values and a detailed protocol for their determination in a laboratory setting.
Mechanism of Action: JAK-STAT Pathway Inhibition
The JAK-STAT pathway is initiated by cytokine binding to cell surface receptors, leading to the activation of associated JAKs. JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and act as transcription factors. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking this entire cascade.[3][4][6]
Data Presentation: Ruxolitinib IC50 in Hematological Cell Lines
The IC50 values for ruxolitinib can vary across different cell lines, influenced by factors such as the presence of activating mutations (e.g., JAK2 V617F), cellular dependence on the JAK-STAT pathway, and the specific experimental conditions used (e.g., assay type, incubation time).[2] The following table summarizes reported IC50 values from various studies.
| Cell Line | Hematological Malignancy | JAK2 Status | Assay Duration | Reported IC50 (nM) | Reference |
| HEL | Erythroleukemia | V617F Mutant | 72 hours | 325 | [7] |
| HEL | Erythroleukemia | V617F Mutant | 48 hours | 186 | [8][9] |
| SET-2 | Megakaryoblastic Leukemia | V617F Mutant | 72 hours | 55 | [7] |
| UKE-1 | Megakaryoblastic Leukemia | V617F Mutant | 72 hours | 73 | [7] |
| Ba/F3-JAK2 V617F | Pro-B Cell Line (Engineered) | V617F Mutant | 48 hours | 126 - 127 | [9][10][11] |
| K-562 | Chronic Myeloid Leukemia | V617F Wild-Type | 48 hours | 20,000 (20 µM) | [12] |
| Primary PV Cells | Polycythemia Vera | V617F Mutant | Not Specified | 67 | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols between studies.
Experimental Workflow and Protocols
The accurate determination of IC50 values requires a systematic and reproducible workflow. The general process involves cell culture, treatment with a range of drug concentrations, measurement of cell viability, and data analysis to calculate the IC50 value.
Detailed Protocol: IC50 Determination using a Cell Viability Assay
This protocol provides a generalized method for determining the IC50 of ruxolitinib using a common colorimetric (MTT) or luminescent (e.g., CellTiter-Glo®) assay. Parameters such as cell seeding density and incubation time should be optimized for each specific cell line.[2][13]
1. Materials and Reagents
-
Hematological cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Ruxolitinib) powder (e.g., CST #83405)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 96-well cell culture plates (clear for MTT, opaque-walled for luminescence)[2]
-
Cell Viability Assay Kit (e.g., MTT reagent, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
2. Procedure
Step 2.1: Preparation of Ruxolitinib Stock Solution
-
Prepare a high-concentration stock solution of ruxolitinib (e.g., 10-50 mM) by dissolving the powder in DMSO.[2][13] For example, to make a 15 mM stock, reconstitute 5 mg of ruxolitinib (MW: 306.4 g/mol ) in 1.09 mL of DMSO.[10]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[10]
Step 2.2: Cell Culture and Seeding
-
Culture cells in complete medium, ensuring they are in the logarithmic growth phase and show high viability (>95%) before the experiment.[2]
-
Harvest the cells (for suspension cells, gently centrifuge; for adherent cells, trypsinize).[13]
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density in fresh medium. This is typically between 2,000-10,000 cells per well.[13]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[2] Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate overnight to allow cells to recover (and attach, if adherent).[13]
Step 2.3: Drug Treatment
-
On the day of treatment, prepare a series of ruxolitinib dilutions from your stock solution using complete culture medium. A common approach is to perform a 10-point, 3-fold serial dilution. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 10 µM).
-
Also prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.2%).[8]
-
Carefully remove the medium from the wells (if desired, though often dilutions are added directly) and add 100 µL of the ruxolitinib dilutions, vehicle control, or fresh medium to the appropriate wells.
-
Ensure each condition is performed in triplicate.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
Step 2.4: Cell Viability Measurement (Example with MTT Assay)
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Place the plate on a shaker for 10 minutes at low speed to ensure complete dissolution.[14]
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[14]
3. Data Analysis and IC50 Calculation
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each ruxolitinib concentration relative to the vehicle control (which represents 100% viability) using the formula:
-
% Viability = (OD_Treated / OD_VehicleControl) * 100
-
-
Plot the percentage of cell viability against the logarithm of the ruxolitinib concentration.[13]
-
Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the IC50 value.[8][13]
The protocols and data presented provide a comprehensive guide for researchers to effectively evaluate the dose-dependent effects of ruxolitinib on hematological cancer cell lines. Accurate and reproducible determination of IC50 values is a cornerstone of preclinical drug evaluation, enabling the assessment of a compound's potency and the identification of sensitive cancer cell types.[13] Adherence to these detailed methodologies will facilitate the generation of reliable data, contributing to a deeper understanding of ruxolitinib's therapeutic potential.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PathWhiz [pathbank.org]
- 4. benchchem.com [benchchem.com]
- 5. hcp.this compound.com [hcp.this compound.com]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Ruxolitinib Treatment of Primary Patient-Derived Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are key components of the JAK-STAT signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, apoptosis, and immune responses.[2] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[2] Ruxolitinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of JAK1 and JAK2, thereby preventing their phosphorylation and activation.[2][3] This action effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and induction of apoptosis in cells dependent on this pathway.[2][4]
These application notes provide detailed protocols for the treatment of primary patient-derived cells with ruxolitinib, enabling researchers to assess its efficacy and mechanism of action in a physiologically relevant context.
Quantitative Data Summary
The inhibitory concentration (IC50) of ruxolitinib can vary depending on the cell type and the specific genetic background, such as the presence of the JAK2 V617F mutation.[1] Below is a summary of reported IC50 values.
| Cell Type/Context | Ruxolitinib IC50 | Reference |
| Ba/F3 cells transformed with ETV6-JAK2 | 370 nM | [5] |
| Cells from JAK2V617F-positive PV patients | 67 nM | [4] |
| Cells from healthy donors | >400 nM | [4] |
| K-562 (CML cell line) | 20 µM (at 48h) | [6] |
| NCI-BL 2171 (healthy B lymphocyte line) | 23.3 µM (at 48h) | [6] |
| U87MG (glioblastoma cell line) | 94.07 µM (at 24h) | [6] |
| In vitro kinase assay (JAK1) | 3.3 nM | [4] |
| In vitro kinase assay (JAK2) | 2.8 nM | [4] |
| In vitro kinase assay (TYK2) | 19 nM | [4] |
| In vitro kinase assay (JAK3) | 428 nM | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of ruxolitinib within the JAK-STAT signaling pathway.
Caption: Ruxolitinib inhibits JAK1/JAK2 phosphorylation, blocking the downstream STAT signaling cascade.
Experimental Workflow
The general workflow for treating primary patient-derived cells with ruxolitinib is outlined below.
Caption: Workflow for ruxolitinib treatment of primary patient-derived cells.
Experimental Protocols
1. Isolation and Culture of Primary Cells from Patient Samples
This protocol provides a general guideline for isolating and culturing primary cells from tumor biopsies or peripheral blood. The specific details may need to be optimized based on the tissue of origin.
Materials:
-
Fresh patient tissue sample (e.g., tumor biopsy, bone marrow aspirate) or peripheral blood.
-
Transport medium (e.g., RPMI-1640) with antibiotics.
-
Sterile phosphate-buffered saline (PBS).
-
Enzymatic digestion solution (e.g., Collagenase, Dispase, or a tumor dissociation kit).
-
Ficoll-Paque (for mononuclear cell isolation from blood/marrow).
-
Complete culture medium (e.g., RPMI-1640 or DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
Sterile cell culture flasks, plates, and consumables.
Protocol:
-
Sample Collection and Transport: Collect tissue samples aseptically and place them in cold transport media. Process the samples as soon as possible.[7]
-
Tissue Dissociation (for solid tissues): a. Wash the tissue sample 2-3 times with sterile PBS.[8] b. In a sterile petri dish, mince the tissue into small fragments (<2 mm²) using a sterile scalpel.[7] c. Transfer the fragments to a tube containing an enzymatic digestion solution. d. Incubate at 37°C for a specified time (e.g., 1.5 hours), with gentle agitation.[7] e. Neutralize the enzyme by adding complete culture medium. f. Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue. g. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete culture medium.
-
Mononuclear Cell Isolation (for blood/marrow): a. Dilute the blood or bone marrow sample with PBS. b. Carefully layer the diluted sample over Ficoll-Paque. c. Centrifuge at low speed without the brake. d. Collect the mononuclear cell layer (buffy coat). e. Wash the cells with PBS and resuspend in complete culture medium.
-
Cell Culture: a. Plate the isolated cells in culture flasks or plates. b. Incubate at 37°C in a humidified atmosphere with 5% CO2.[8] c. Change the medium every 2-3 days.[8] d. Passage the cells when they reach 70-80% confluency.[9]
2. Ruxolitinib Treatment Protocol
Materials:
-
Ruxolitinib stock solution (e.g., dissolved in DMSO).
-
Cultured primary patient-derived cells.
-
Complete culture medium.
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well).
Protocol:
-
Cell Seeding: a. Harvest and count the primary cells. b. Seed the cells into multi-well plates at a predetermined density. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during treatment. c. Allow the cells to adhere and stabilize overnight.
-
Ruxolitinib Treatment: a. Prepare serial dilutions of ruxolitinib in complete culture medium from the stock solution. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest ruxolitinib dose. b. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ruxolitinib. c. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).[6]
3. Endpoint Assays
a. Cell Proliferation/Viability Assay (e.g., MTS/MTT Assay)
Protocol:
-
At the end of the ruxolitinib incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
b. Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay)
Protocol:
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for the recommended time (e.g., 1-2 hours).
-
Measure the luminescence using a plate reader.
-
Results can be expressed as fold change in caspase activity compared to the vehicle control.[10]
c. Western Blot for Phospho-STAT Analysis
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3, phospho-STAT5, total STAT3, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation. Ruxolitinib treatment is expected to reduce the levels of phosphorylated STAT proteins.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, Culture, and Maintenance of Patient-Derived Tumor Biopsy [protocols.io]
- 8. Isolation, culture and characterization of primary cell lines of human buccal mucosal fibroblasts: A combination of explant enzamytic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jakafi (Ruxolitinib) in a Murine Model of Myelofibrosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Jakafi (ruxolitinib), a potent JAK1/JAK2 inhibitor, in a well-established murine model of myelofibrosis (MF). The protocols outlined below detail the establishment of the mouse model, administration of this compound, and subsequent efficacy assessments, including analysis of spleen size and bone marrow fibrosis.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms.[1] The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation, has been pivotal in understanding the pathogenesis of MF.[2][3] Ruxolitinib (B1666119) targets the dysregulated JAK-STAT signaling pathway, offering a therapeutic strategy for this disease.[4][5]
I. Signaling Pathway
The JAK-STAT signaling cascade is central to the pathophysiology of myelofibrosis. Constitutive activation of this pathway, often due to mutations in JAK2, leads to uncontrolled cell proliferation and the production of pro-inflammatory cytokines, driving the disease phenotype.[3] Ruxolitinib effectively inhibits JAK1 and JAK2, thereby blocking downstream signaling and mitigating the effects of the disease.[5]
Caption: The JAK-STAT signaling pathway in myelofibrosis.
II. Experimental Protocols
A. Murine Model of Myelofibrosis (JAK2V617F-driven)
This protocol describes the generation of a myelofibrosis-like phenotype in mice through the transplantation of bone marrow cells expressing the human JAK2V617F mutation.[2][6]
Materials:
-
Donor mice (e.g., Balb/c)
-
Recipient mice (e.g., Balb/c), lethally irradiated
-
Retroviral vector encoding human JAK2V617F
-
Bone marrow harvesting buffer (e.g., PBS with 2% FBS)
-
Syringes and needles (25-27 gauge)
-
Cell strainer (70 µm)
-
Standard cell culture reagents
Procedure:
-
Bone Marrow Harvest: Euthanize donor mice and aseptically harvest femurs and tibias. Flush the bone marrow with harvesting buffer using a syringe and needle.
-
Cell Preparation: Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Retroviral Transduction: Transduce the bone marrow cells with the retrovirus carrying the JAK2V617F gene. This is typically done by co-culturing the bone marrow cells with packaging cells producing the retrovirus or by spinoculation.
-
Transplantation: Following lethal irradiation, inject recipient mice with the transduced bone marrow cells via tail vein injection (typically 1-2 x 10^6 cells per mouse).
-
Disease Development: Monitor the mice for the development of a myeloproliferative neoplasm phenotype, which typically occurs within 3-4 weeks. This is characterized by elevated hematocrit, leukocytosis, and splenomegaly.[6][7]
B. This compound (Ruxolitinib) Administration
Materials:
-
This compound (Ruxolitinib)
-
Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Dosing Preparation: Prepare a suspension of Ruxolitinib in the vehicle at the desired concentration. Common doses in murine models range from 30 to 90 mg/kg, administered twice daily.[6]
-
Administration: Administer the prepared Ruxolitinib suspension or vehicle control to the mice via oral gavage.
-
Treatment Schedule: Continue treatment for a predetermined period, typically 21 to 30 days, to assess efficacy.[6][8]
C. Efficacy Assessment
1. Spleen Weight Measurement:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the spleen and remove any adhering fatty tissue.
-
Weigh the spleen immediately using an analytical balance.
2. Bone Marrow Fibrosis Analysis:
-
Bone Marrow Collection: Collect femurs and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Decalcification: Decalcify the bones using a suitable decalcifying solution.
-
Paraffin (B1166041) Embedding and Sectioning: Process the decalcified bones for paraffin embedding and sectioning (4-5 µm sections).
-
Staining: Stain the bone marrow sections with Gomori's silver stain or Masson's trichrome to visualize reticulin (B1181520) fibers and collagen deposition, respectively.[9][10]
-
Scoring: Grade the degree of bone marrow fibrosis based on a semi-quantitative scoring system (e.g., 0-3 scale).
III. Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a myelofibrosis mouse model.
Caption: Experimental workflow for this compound in a mouse model.
IV. Data Presentation
The following tables summarize representative quantitative data from preclinical studies of ruxolitinib in murine models of myelofibrosis.
Table 1: Effect of Ruxolitinib on Spleen Weight in JAK2V617F Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Duration | Mean Spleen Weight (mg) ± SEM | Percent Reduction vs. Vehicle | Reference |
| Vehicle | - | 21 days | 1153 ± (not specified) | - | [6] |
| Ruxolitinib | 30 | 21 days | 450 ± (not specified) | 61% | [6] |
| Ruxolitinib | 60 | 21 days | 300 ± (not specified) | 74% | [6] |
| Ruxolitinib | 90 | 21 days | 250 ± (not specified) | 78% | [6] |
| Vehicle | - | 15 days | 471 | - | [1] |
| Ruxolitinib | (not specified) | 15 days | 110 | 77% | [1] |
Table 2: Effect of Ruxolitinib on Bone Marrow Fibrosis in JAK2V617F Mouse Model
| Treatment Group | Dose (mg/kg, BID) | Duration | Bone Marrow Fibrosis Score | Observation | Reference |
| Vehicle | - | 30 days | (not specified) | Moderate to severe reticulin fibrosis | [7][9] |
| Ruxolitinib | 60 | 30 days | (not specified) | Slight reduction in fibrosis | [9] |
Note: Specific fibrosis scores are often presented graphically or with representative images in the source literature. The data indicates a trend towards reduction with Ruxolitinib treatment.
V. Conclusion
The protocols and data presented provide a robust framework for the preclinical evaluation of this compound (ruxolitinib) in a myelofibrosis mouse model. These methodologies allow for the quantitative assessment of key disease indicators, such as splenomegaly and bone marrow fibrosis, providing valuable insights into the therapeutic potential of JAK inhibitors in the context of myeloproliferative neoplasms. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data for drug development and translational research.
References
- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson’s Trichrome Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruxolitinib Oral Gavage Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[3] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera in humans and is extensively studied in various animal models for these and other conditions, including graft-versus-host disease (GVHD) and autoimmune disorders.[1][4] Oral gavage is a common and effective method for administering ruxolitinib in preclinical animal studies, ensuring precise dosage delivery.[5][6]
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Ruxolitinib competitively binds to the ATP-binding site in the kinase domains of JAK1 and JAK2, preventing their phosphorylation and activation.[3] This action blocks the downstream signaling cascade, which involves the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and inflammation. By inhibiting this pathway, ruxolitinib can reduce the production of pro-inflammatory cytokines, decrease the proliferation of malignant cells, and ameliorate disease symptoms in relevant models.[7]
Key Experimental Protocols
Protocol 1: Preparation of Ruxolitinib Suspension for Oral Gavage
This protocol describes the preparation of a ruxolitinib suspension using commercially available tablets, a common practice in preclinical research.
Materials:
-
Ruxolitinib tablets (e.g., 5 mg, 10 mg, 15 mg, 20 mg)[1]
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or sterile water with 0.5% methylcellulose and 0.025% Tween 20)[8]
-
Glass mortar and pestle
-
Volumetric flask
-
Stir plate and stir bar
-
Sterile water or other appropriate solvent
-
(Optional) Sonicator[8]
Procedure:
-
Calculate the required amount of ruxolitinib: Determine the total dose needed for the number of animals and the duration of the study.
-
Crush the tablets: In a clean glass mortar, crush the required number of ruxolitinib tablets into a fine, uniform powder using a pestle.[9]
-
Prepare the vehicle: Prepare the chosen vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Create a homogenous paste: Gradually add a small amount of the vehicle to the powdered ruxolitinib in the mortar and triturate to form a smooth, homogenous paste.[9]
-
Suspend the paste: Transfer the paste to a volumetric flask. Use additional vehicle to rinse the mortar and pestle to ensure the complete transfer of the drug.
-
Adjust to the final volume: Add the vehicle to the volumetric flask to reach the desired final concentration (e.g., 2 mg/mL).[9]
-
Ensure uniform suspension: Stir the suspension on a stir plate for at least 10 minutes to ensure it is well-mixed.[2] For some formulations, brief sonication at a controlled temperature (e.g., 4°C for 30 minutes) can aid in achieving a uniform distribution.[8]
-
Storage: Store the suspension in a labeled, light-protected container (e.g., amber bottle) at the appropriate temperature (e.g., 2-8°C or room temperature, depending on stability data).[9] Shake well before each use to ensure uniform dosing.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared ruxolitinib suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long, with a ball tip for mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
-
Personal protective equipment (lab coat, gloves)
Procedure:
-
Animal Handling and Restraint: Accustom the animals to handling before the study begins. For administration, gently restrain the mouse, ensuring it is secure but not overly stressed. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Dosage Calculation: Weigh each animal accurately before dosing to calculate the precise volume of the ruxolitinib suspension to be administered based on its body weight and the target dose (mg/kg).
-
Loading the Syringe: Shake the ruxolitinib suspension vigorously to ensure uniformity. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Gavage Administration:
-
Securely hold the mouse with its head and body in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly and steadily depress the syringe plunger to deliver the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-administration Monitoring: Monitor the animal for a short period after administration for any signs of distress, such as labored breathing or regurgitation.
-
Frequency: Administer the dose as required by the experimental design (e.g., once or twice daily).[5]
Data Presentation
Table 1: Ruxolitinib Dosage and Administration in Murine Models
| Disease Model | Animal Strain | Ruxolitinib Dose (mg/kg/day) | Vehicle | Administration Frequency | Reference |
| Carcinogenicity | Tg.rasH2 Mice | 15, 45, 125 | Not specified | Once daily | [5] |
| Graft-versus-Host Disease | BALB/c Mice | 90 | Not specified | Twice daily (in two separate doses) | [10] |
| Graft-versus-Host Disease | BALB/c Mice | 45 | Not specified | Twice daily (in two separate doses) | [10] |
| Graft-versus-Host Disease | BALB/c Mice | 22.5 | Not specified | Twice daily (in two separate doses) | [10] |
| Morphea Model | Not specified | 10 | Ultrapure water with 0.5% methylcellulose and 0.025% Tween 20 | Daily | [8] |
| Autoimmune Diabetes | Not specified | Not specified (administered in food) | Medicated chow | Continuous | [11] |
| Hemophagocytic Lymphohistiocytosis | Perforin-deficient (Prf1−/−) mice | Not specified | Not specified | Not specified | [12] |
Table 2: Ruxolitinib Dosage and Administration in Rat Models
| Study Type | Animal Strain | Ruxolitinib Dose (mg/kg/day) | Vehicle | Administration Frequency | Reference |
| Carcinogenicity | Sprague-Dawley (Crl:CD) Rats | 10, 20, 60 | Not specified | Once daily | [5] |
| Toxicology | Sprague-Dawley Rats | Not specified | Not specified | Daily | [6] |
| Toxicology | Juvenile Rats | 1.5 to 75 | Not specified | Daily | [13] |
Table 3: Pharmacokinetic Parameters of Ruxolitinib in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (nM) | AUC (nM*hr) | Tmax (hr) | Reference |
| Mouse | 5 to 200 (single dose) | 205 to 7100 | 862 to 30700 | 1 to 2 | [2] |
| Rat | Not specified | Not specified | Not specified | Not specified | [6] |
Visualizations
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ruxolitinib attenuates experimental autoimmune encephalomyelitis (EAE) development as animal models of multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Evaluating Jakafi® (ruxolitinib) Efficacy in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jakafi® (ruxolitinib) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and JAK2, key enzymes in the JAK-STAT signaling pathway.[1] Dysregulation of this pathway is a critical driver in various hematologic malignancies, including myelofibrosis (MF), polycythemia vera (PV), and is also implicated in the pathophysiology of graft-versus-host disease (GVHD).[1][2][3] Preclinical evaluation of this compound's efficacy is crucial for understanding its therapeutic potential and mechanism of action. Xenograft models, particularly those utilizing immunodeficient mice engrafted with human cancer cell lines or patient-derived tissues, provide an invaluable platform for these investigations.[4]
These application notes provide detailed protocols for establishing and utilizing xenograft models to assess the efficacy of this compound in MF, PV, and GVHD. The accompanying data summarizes key quantitative outcomes from preclinical studies.
Key Signaling Pathway: The JAK-STAT Pathway and this compound's Mechanism of Action
The JAK-STAT signaling cascade is initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, survival, and inflammation.[1] In many hematologic malignancies, mutations in components of this pathway, such as the JAK2 V617F mutation, lead to its constitutive activation.[2] this compound exerts its therapeutic effect by inhibiting the kinase activity of JAK1 and JAK2, thereby blocking the downstream phosphorylation of STATs and mitigating the aberrant cellular proliferation and inflammatory responses.[1]
Experimental Protocols
Protocol 1: Establishment of a Myelofibrosis (MF) Xenograft Model
This protocol describes the establishment of an MF model using the Ba/F3 cell line engineered to express the human JAK2 V617F mutation.
Materials:
-
Ba/F3-JAK2V617F cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Syringes (1 mL) and needles (27-gauge)
Procedure:
-
Cell Culture: Culture Ba/F3-JAK2V617F cells in complete medium. These cells are IL-3 independent. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Wash the cell pellet with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
-
-
Animal Inoculation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) intravenously via the tail vein.
-
-
Disease Monitoring:
-
Monitor mice for signs of disease progression, which may include weight loss, ruffled fur, and splenomegaly.
-
Spleen size can be monitored by palpation or non-invasive imaging.
-
Protocol 2: Establishment of a Polycythemia Vera (PV) Xenograft Model
This protocol outlines a method for creating a PV-like phenotype in mice using bone marrow transplantation with cells transduced to express JAK2 V617F.
Materials:
-
Donor mice for bone marrow harvest
-
Retroviral vector encoding JAK2 V617F
-
Recipient immunodeficient mice (e.g., BALB/c)
-
Hematopoietic stem cell culture medium
-
Irradiation source
Procedure:
-
Bone Marrow Harvest and Transduction:
-
Harvest bone marrow cells from donor mice.
-
Transduce the hematopoietic stem and progenitor cells with a retrovirus expressing JAK2 V617F.
-
-
Recipient Preparation:
-
Lethally irradiate recipient mice to ablate their native hematopoietic system.
-
-
Transplantation:
-
Inject the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.
-
-
Disease Monitoring:
-
Monitor hematocrit levels, red blood cell counts, and spleen size regularly. An increase in these parameters indicates the development of a PV-like phenotype.
-
Protocol 3: Establishment of a Graft-versus-Host Disease (GVHD) Xenograft Model
This protocol describes a humanized mouse model of acute GVHD.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Immunodeficient mice (e.g., NSG mice)
-
Sterile PBS
Procedure:
-
Animal Preparation:
-
Sub-lethally irradiate NSG mice to facilitate engraftment of human immune cells.
-
-
Cell Injection:
-
Inject a suspension of human PBMCs in sterile PBS intravenously into the irradiated NSG mice.
-
-
GVHD Monitoring:
-
Monitor the mice for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, skin erythema, and diarrhea.
-
Assign a GVHD score based on the severity of these clinical signs.
-
This compound (ruxolitinib) Administration Protocol
Materials:
-
This compound (ruxolitinib) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Sonication may be used to ensure a homogenous suspension.
-
Administration: Administer the this compound suspension to the mice via oral gavage. The typical volume is 10 mL/kg of body weight. Dosing is often performed once or twice daily.
Efficacy Evaluation Protocols
Tumor Burden and Disease Progression Assessment
-
Splenomegaly: In MF and PV models, spleen size is a key indicator of disease burden. Spleens can be measured by palpation at regular intervals and weighed at the end of the study.
-
Hematocrit Levels: In PV models, blood samples can be collected regularly to monitor hematocrit levels.
-
GVHD Score: In GVHD models, a clinical scoring system based on weight loss, posture, activity, fur texture, and skin integrity is used to assess disease severity.
-
Survival: Monitor animal survival daily.
Pharmacodynamic Assessment: pSTAT Analysis
This protocol is for assessing the inhibition of JAK-STAT signaling in tumor or spleen tissue.
Materials:
-
Tumor or spleen tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against phosphorylated STAT3 (pSTAT3), total STAT3, and a loading control (e.g., GAPDH)
Procedure:
-
Tissue Lysis: Homogenize tissue samples in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies for pSTAT3, total STAT3, and the loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the relative levels of pSTAT3 to total STAT3. A reduction in this ratio in this compound-treated animals indicates target engagement and pathway inhibition.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various preclinical xenograft models.
Table 1: Efficacy of this compound in Myelofibrosis Xenograft Models
| Cell Line/Model | Mouse Strain | This compound Dose | Key Efficacy Outcomes | Reference |
| Ba/F3-EPOR-JAK2V617F | BALB/c | Not specified | 90% survival at 22 days vs. 10% in control; significant reduction in splenomegaly. | [1] |
| JAK2 V617F BMT | BALB/c | 30, 60, 90 mg/kg bid | Dose-dependent reduction in spleen weight. | [4] |
| JAK2 V617F knock-in | C57BL/6 | 60 mg/kg bid | Reduction in spleen size and leukocyte count. | [5] |
Table 2: Efficacy of this compound in Polycythemia Vera Clinical Trials (Preclinical data is limited)
| Study | Patient Population | This compound Treatment | Key Efficacy Outcomes | Reference |
| RESPONSE | HU resistant/intolerant PV | 10 mg bid | 60% of patients achieved hematocrit control without phlebotomy vs. 20% on best available therapy. | [6] |
| RESPONSE-2 | HU resistant/intolerant PV (without splenomegaly) | 10 mg bid | 62.2% of patients achieved hematocrit control without phlebotomy vs. 18.7% on best available therapy. |
Table 3: Efficacy of this compound in Graft-versus-Host Disease Xenograft Models
| Model | Mouse Strain | This compound Dose | Key Efficacy Outcomes | Reference |
| MHC-mismatched aGVHD | BALB/c | 45 mg/kg/day | Significant improvement in overall survival and reduced GVHD pathologic score. | [7] |
| Steroid-refractory aGVHD | BALB/c | Not specified | Significant improvement in inflammation-induced cachexia and reduction in overall GVHD symptom score. | [8] |
| Humanized scGVHD | hIL-15 NOG | Not specified | Significant inhibition of progressive disease and increased survival in steroid-refractory animals. | [8] |
Experimental Workflow Diagram
References
- 1. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib, a JAK1/JAK2 selective inhibitor, ameliorates acute and chronic steroid-refractory GvHD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Jakafi® (ruxolitinib) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-Derived Xenograft (PDX) models have become a cornerstone of preclinical oncology research, offering a highly translational platform for evaluating novel therapeutics. By implanting patient tumor tissue directly into immunodeficient mice, PDX models preserve the histological and genetic heterogeneity of the original cancer, providing a more clinically relevant system than traditional cell line-derived xenografts.[1][2][3][4][5][6][7][8][9] this compound® (ruxolitinib) is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, key components of the JAK-STAT signaling pathway that is frequently dysregulated in various hematological malignancies and solid tumors.[10][11][12][13][14] These application notes provide a comprehensive guide to utilizing PDX models for investigating the efficacy and mechanism of action of this compound in various cancer types, with a focus on hematological malignancies.
This compound® (ruxolitinib) Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors that regulate cell proliferation, differentiation, survival, and inflammation.[15][16][17][18][19] In many cancers, particularly myeloproliferative neoplasms (MPNs), the JAK-STAT pathway is constitutively active, driving uncontrolled cell growth.[3][12][20] this compound, by blocking JAK1 and JAK2, interrupts this aberrant signaling, leading to reduced phosphorylation of STAT proteins, which in turn modulates the transcription of target genes involved in tumorigenesis.[10][11]
Signaling Pathway Diagram
Caption: this compound inhibits the JAK-STAT pathway by blocking JAK1/JAK2 phosphorylation of STAT proteins.
Quantitative Data from Preclinical PDX Studies
The following tables summarize the efficacy of this compound in various hematological malignancy PDX models.
Table 1: Efficacy of Ruxolitinib (B1666119) in Chronic Myelomonocytic Leukemia (CMML) PDX Models [15]
| Parameter | Vehicle Control | Ruxolitinib Treatment | p-value |
| Median Overall Survival (days) | 52 | 59.5 | 0.88 (all models) |
| Median Overall Survival (days) - Responder Derived | - | Survival Benefit Observed | 0.0002 |
| Mean Spleen Volume Change (mm³) | -16.6 | -43.9 | < 0.05 |
| Bone Marrow Leukemic Engraftment | No significant reduction | Reduction observed in responders | < 0.05 |
Table 2: Efficacy of Ruxolitinib in T-cell Acute Lymphoblastic Leukemia (T-ALL) PDX Models [16]
| PDX Model | Treatment | Outcome |
| PDX X11 | Ruxolitinib | 20% reduction in bone marrow leukemia cells |
| PDX X11 | Dexamethasone | 50% reduction in bone marrow leukemia cells |
| PDX X11 | Ruxolitinib + Dexamethasone | >80% reduction in bone marrow leukemia cells |
| PDX 389E | Ruxolitinib | Reduction in spleen weight |
| PDX 389E | Dexamethasone | Reduction in spleen weight |
| PDX 389E | Ruxolitinib + Dexamethasone | Further significant reduction in spleen weight |
| 6 ETP-ALL Models | Ruxolitinib | Significantly decreased leukemia burden (blood and spleen) |
Table 3: Efficacy of Ruxolitinib in Other Hematological Malignancy PDX Models
| Cancer Type | PDX Model | Treatment | Key Findings | Reference |
| GOLGA5-JAK2 ALL | PAXDBJ | Ruxolitinib (2g/kg chow) | Rapid clearance of human leukemia in peripheral blood; near-complete elimination in spleen and bone marrow after 28 days. | [11] |
| ALK- ALCL | FE-PD | Ruxolitinib (50 mg/kg/d) | Significantly inhibited tumor growth and decreased tumor weight. | [14] |
| Hodgkin Lymphoma | - | Ruxolitinib (20 mg twice daily) | Disease control rate of 54% in HL patients. | [2][18] |
| Hepatocellular Carcinoma (JAK1 S703I) | LI-03-0191 | Ruxolitinib (90 mpk, BID) | Significant inhibition of tumor growth and STAT3 activation. | [1] |
Experimental Protocols
Protocol 1: Establishment of Hematological Malignancy PDX Models
This protocol outlines the key steps for establishing PDX models from patient samples of hematological malignancies.
Materials:
-
Fresh patient bone marrow aspirate or peripheral blood collected under sterile conditions
-
Immunodeficient mice (e.g., NOD/SCID, NSG)[17]
-
Ficoll-Paque for mononuclear cell separation
-
Collection medium (e.g., RPMI with antibiotics)
-
Surgical instruments (for any solid tumor fragments)
-
Anesthesia
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometer and relevant antibodies (e.g., human CD45)
Procedure:
-
Patient Sample Processing:
-
Obtain informed consent from the patient.
-
Process bone marrow aspirate or peripheral blood to isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Wash cells with sterile PBS containing antibiotics.
-
For solid lymphoma tissue, mince the tumor into small fragments (1-3 mm³) in a sterile biosafety cabinet.[8]
-
-
Implantation:
-
Engraftment Monitoring:
-
Monitor mice regularly for signs of tumor growth or disease development (e.g., weight loss, hind limb paralysis for leukemia models).
-
For leukemia models, periodically collect peripheral blood to monitor for the presence of human leukemic cells (hCD45+) by flow cytometry. Engraftment can take 3-6 months for AML models.[17]
-
For lymphoma models, measure subcutaneous tumor volume 2-3 times per week using calipers. The formula Volume = (length x width²)/2 is commonly used.
-
-
Passaging:
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³) or leukemia engraftment is significant, euthanize the mouse.
-
Aseptically resect the tumor or harvest bone marrow/spleen.
-
A portion of the tissue can be cryopreserved, fixed for histology, or used for the next passage by repeating the implantation steps.
-
Experimental Workflow Diagram
Caption: Workflow for establishing PDX models and evaluating this compound efficacy.
Protocol 2: Drug Efficacy Studies with this compound in Established PDX Models
This protocol describes a typical workflow for evaluating the efficacy of this compound in established PDX models.
Materials:
-
A cohort of mice with established PDX tumors of a desired size (e.g., 100-200 mm³) or confirmed leukemia engraftment.
-
This compound® (ruxolitinib)
-
Vehicle control (appropriate for this compound formulation)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Flow cytometer and antibodies
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Cohort Selection and Randomization:
-
Select mice with established tumors within a specific size range or with a certain percentage of human cells in the peripheral blood.
-
Randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound to the treatment group via the appropriate route (e.g., oral gavage). Dosing can range from 50 mg/kg/day to 90 mg/kg twice daily, depending on the model and study design.[1][14] Treatment is typically continuous.[11]
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Tumor Growth and Disease Progression Monitoring:
-
For subcutaneous tumors, measure tumor volume 2-3 times per week.
-
For leukemia models, monitor peripheral blood for human cell percentage and clinical signs of disease.
-
Monitor the body weight of all mice 2-3 times per week as an indicator of general health and toxicity.
-
-
Efficacy Evaluation:
-
The primary endpoint is often tumor growth inhibition or delay.
-
Other endpoints can include overall survival, reduction in spleen size, and decrease in leukemic burden in bone marrow and spleen.[15]
-
At the end of the study, euthanize the mice and collect tumors, spleens, and bone marrow for further analysis.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Collect tissue samples at various time points to assess the on-target effects of this compound.
-
Perform Western blotting or immunohistochemistry to analyze the phosphorylation status of STAT proteins (e.g., pSTAT3) in tumor tissue to confirm inhibition of the JAK-STAT pathway.[1]
-
Conclusion
PDX models provide a powerful and clinically relevant platform for the preclinical evaluation of this compound. The protocols and data presented here offer a framework for researchers to design and execute robust studies to investigate the therapeutic potential of this compound in a variety of cancer types, particularly hematological malignancies. Careful planning and execution of these in vivo studies are critical for generating high-quality, translatable data that can inform clinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruxolitinib shows activity against Hodgkin lymphoma but not primary mediastinal large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Incyte’s this compound Hits Mark in Phase III Graft-Versus-Host Disease Trial - BioSpace [biospace.com]
- 6. hcp.this compound.com [hcp.this compound.com]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 study of ruxolitinib and decitabine in patients with myeloproliferative neoplasm in accelerated and blast phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruxolitinib shows activity against Hodgkin lymphoma but not primary mediastinal large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcp.this compound.com [hcp.this compound.com]
- 18. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ruxolitinib Synergizes With Dexamethasone for the Treatment of T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
Application Notes and Protocols: Evaluating Jakafi (Ruxolitinib) Treatment Effects Using Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organoid technology represents a significant advancement in preclinical drug development and personalized medicine. These three-dimensional, self-organizing structures recapitulate the key architectural and functional characteristics of their organ of origin, providing a more physiologically relevant model than traditional two-dimensional cell cultures. This document provides a detailed guide for utilizing organoid cultures to study the therapeutic effects of Jakafi® (ruxolitinib), a potent inhibitor of Janus kinase (JAK) 1 and 2.
This compound's mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical intracellular cascade that transduces signals from various cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and immune responses.[1][2] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[2] By blocking JAK1 and JAK2, ruxolitinib (B1666119) effectively downregulates the JAK-STAT pathway, leading to the inhibition of myeloproliferation and the suppression of pro-inflammatory cytokine production.[1][3]
These application notes and protocols will guide researchers through the process of establishing and maintaining organoid cultures, treating them with this compound, and subsequently analyzing the treatment effects through various quantitative assays.
Signaling Pathway
The JAK-STAT signaling pathway is central to the mechanism of action of this compound. The following diagram illustrates the key components and the inhibitory effect of ruxolitinib.
Experimental Workflow
The overall workflow for studying this compound's effects on organoids involves several key stages, from organoid culture initiation to data analysis.
Experimental Protocols
Protocol 1: Human Intestinal Organoid Culture
This protocol is adapted from established methods for generating and maintaining human intestinal organoids from fresh biopsies.[4][5]
Materials:
-
Fresh intestinal biopsy tissue
-
Basement Membrane Extract (BME) or Matrigel®
-
Advanced DMEM/F12 medium
-
Supplements: Penicillin-Streptomycin, GlutaMAX, HEPES
-
Growth factors: Wnt3a, R-spondin-1, Noggin, EGF
-
ROCK inhibitor (Y-27632)
-
Chelating buffer (e.g., EDTA in PBS)
-
Digestion medium (e.g., Collagenase/Dispase)
-
Culture plates (24-well or 48-well)
Procedure:
-
Tissue Isolation and Digestion:
-
Wash the biopsy tissue with ice-cold PBS.
-
Mince the tissue into small pieces (~1-2 mm).[4]
-
Incubate the tissue fragments in a chelating buffer on ice to release the crypts.
-
Further digest with a suitable enzyme solution if necessary to obtain isolated crypts.
-
-
Organoid Seeding:
-
Centrifuge the isolated crypts and resuspend the pellet in BME.
-
Plate droplets of the crypt-BME suspension into pre-warmed culture plates.
-
Allow the BME to solidify at 37°C.
-
Overlay with complete organoid growth medium containing the necessary growth factors.
-
-
Organoid Maintenance and Passaging:
-
Replace the culture medium every 2-3 days.
-
Passage the organoids every 7-10 days.[6]
-
Mechanically disrupt the organoids and the BME domes.
-
Centrifuge the organoid fragments and re-plate them in fresh BME as described above.
-
Protocol 2: this compound Treatment of Organoids
This protocol outlines the procedure for treating established organoid cultures with this compound.
Materials:
-
Established organoid cultures
-
This compound (Ruxolitinib) stock solution (e.g., in DMSO)
-
Organoid growth medium
-
Multi-well plates suitable for the planned analysis
Procedure:
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare a series of dilutions of this compound in the organoid growth medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) in all experiments.[7]
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the treated organoids for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
Protocol 3: Assessment of Treatment Effects
This protocol provides methods for quantifying the effects of this compound on organoids.
A. Morphological Analysis and Size Measurement:
-
Imaging:
-
Acquire brightfield or confocal images of the organoids at different time points during the treatment.
-
Use an automated imaging system for high-throughput analysis.[8]
-
-
Size Quantification:
-
Use image analysis software to measure the area or diameter of the organoids.
-
Calculate the average organoid size for each treatment condition.
-
B. Cell Viability Assay:
-
ATP-based Assay (e.g., CellTiter-Glo® 3D):
-
After the treatment period, equilibrate the plate to room temperature.
-
Add the viability reagent to each well.
-
Shake the plate to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus reflects the number of viable cells.[9]
-
C. Western Blot for JAK/STAT Pathway Proteins:
-
Protein Extraction:
-
Harvest the treated organoids and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT (p-STAT), total STAT, and a loading control (e.g., GAPDH or β-actin).[7]
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
D. Quantitative Real-Time PCR (qPCR):
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated organoids.
-
Synthesize cDNA from the RNA samples.
-
-
qPCR:
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from these experiments.
Table 1: Effect of this compound on Organoid Size
| This compound Concentration (nM) | Average Organoid Area (µm²) ± SD (48h) | Fold Change vs. Control |
| 0 (Vehicle) | 15,000 ± 1,200 | 1.00 |
| 10 | 12,500 ± 980 | 0.83 |
| 100 | 8,700 ± 750 | 0.58 |
| 1000 | 4,200 ± 510 | 0.28 |
Table 2: Effect of this compound on Organoid Viability
| This compound Concentration (nM) | Cell Viability (% of Control) ± SD (72h) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 92.3 ± 4.5 |
| 100 | 65.1 ± 3.9 |
| 1000 | 38.7 ± 2.8 |
Table 3: Effect of this compound on STAT3 Phosphorylation
| This compound Concentration (nM) | Relative p-STAT3/Total STAT3 Ratio ± SD (24h) |
| 0 (Vehicle) | 1.00 ± 0.08 |
| 10 | 0.72 ± 0.06 |
| 100 | 0.31 ± 0.04 |
| 1000 | 0.09 ± 0.02 |
Table 4: Effect of this compound on Target Gene Expression
| This compound Concentration (nM) | Relative SOCS3 mRNA Expression (Fold Change) ± SD (24h) | Relative BCL-XL mRNA Expression (Fold Change) ± SD (24h) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 100 | 0.65 ± 0.08 | 0.78 ± 0.07 |
| 1000 | 0.24 ± 0.05 | 0.45 ± 0.06 |
Conclusion
The use of organoid cultures provides a powerful and physiologically relevant platform for evaluating the therapeutic effects of this compound. The protocols and methods outlined in these application notes offer a comprehensive guide for researchers to investigate the impact of this compound on organoid morphology, viability, and the underlying JAK/STAT signaling pathway. The ability to generate quantitative data in a controlled in vitro system that closely mimics human physiology can accelerate the discovery and development of novel therapeutic strategies.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PathWhiz [pathbank.org]
- 4. hubrecht.eu [hubrecht.eu]
- 5. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cincinnatichildrens.org [cincinnatichildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Human iPS Cell-derived Colon Organoids for Cytotoxicity Screening of Drug Compounds [sigmaaldrich.cn]
Uncovering Resistance: A Guide to Identifying Jakafi® (ruxolitinib) Resistance Mechanisms Using CRISPR-Cas9 Screens
Introduction
Jakafi® (ruxolitinib) is a potent inhibitor of Janus kinases (JAK1 and JAK2), representing a cornerstone therapy for myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera, as well as graft-versus-host disease.[1][2] Despite its clinical efficacy, the development of intrinsic and acquired resistance poses a significant clinical challenge, often leading to treatment discontinuation.[3] Understanding the genetic drivers of ruxolitinib (B1666119) resistance is paramount for the development of novel therapeutic strategies to overcome this challenge.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes whose loss-of-function confers resistance to this compound. We offer detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and experimental workflows.
Principle of the CRISPR-Cas9 Screen
The core of this methodology is a pooled CRISPR-Cas9 knockout screen designed to identify genes that, when inactivated, allow cells to proliferate in the presence of this compound.[1][4] A lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the human genome is introduced into a population of Cas9-expressing cancer cells.[1][4] Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a double-strand break at a specific genomic locus, leading to a gene knockout.[4] This population of mutant cells is then treated with ruxolitinib. Cells with gene knockouts that confer resistance will survive and proliferate, while sensitive cells will be eliminated. By comparing the sgRNA representation in the surviving cell population to the initial population using next-generation sequencing (NGS), genes driving resistance can be identified.[5]
Experimental Protocols
This section details the key experimental procedures for conducting a genome-wide CRISPR-Cas9 screen to identify this compound resistance mechanisms.
Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a relevant cancer cell line for the study. For myeloproliferative neoplasms, the SET-2 cell line is a suitable model.[3]
-
Cas9 Lentivirus Production: Transfect HEK293T cells with a lentiviral vector encoding Cas9 and packaging plasmids. Harvest the virus-containing supernatant.
-
Transduction and Selection: Transduce the selected cancer cell line with the Cas9 lentivirus. Select for successfully transduced cells using an appropriate antibiotic, such as Blasticidin, to generate a stable Cas9-expressing cell line.[3][4] The minimum effective antibiotic concentration should be determined empirically for each cell line.[6]
CRISPR-Cas9 Library Screening
-
sgRNA Library Lentivirus Production: Produce lentivirus for the pooled sgRNA library (e.g., GeCKO library) in HEK293T cells as described above.[3][5]
-
Lentiviral Transduction of Cas9-Expressing Cells: Transduce the stable Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.[4]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic, such as puromycin.[3]
-
Ruxolitinib Treatment: Treat the population of mutant cells with a predetermined concentration of ruxolitinib (e.g., 150 nM for SET-2 cells) for an extended period (e.g., 21 days) to allow for the enrichment of resistant cells.[3] A parallel culture without ruxolitinib treatment should be maintained as a control.
-
Genomic DNA Extraction: Isolate genomic DNA from both the ruxolitinib-treated and control cell populations.[5]
-
sgRNA Sequencing and Analysis: Amplify the sgRNA sequences from the genomic DNA using PCR and perform next-generation sequencing.[3][5] Analyze the sequencing data to identify sgRNAs that are enriched in the ruxolitinib-treated population compared to the control. This enrichment indicates that the knockout of the corresponding gene confers resistance.[3]
Data Presentation
The results of the CRISPR-Cas9 screen should be presented in a clear and structured format to facilitate interpretation. A table summarizing the top candidate genes associated with ruxolitinib resistance is recommended.
| Gene | Description | Log2 Fold Change (Ruxolitinib vs. Control) | p-value | False Discovery Rate (FDR) |
| FAM71C | Family With Sequence Similarity 71 Member C | > 2 | 2.75e-06 | < 0.05 |
| GPRIN2 | G Protein Regulated Inducer Of Neurite Outgrowth 2 | > 2 | - | < 0.05 |
| CDC34 | Cell Division Cycle 34, E2 Ubiquitin-Conjugating Enzyme | > 2 | - | < 0.05 |
| KAT7 | K(lysine) Acetyltransferase 7 | < -2 | 7.32e-06 | < 0.25 |
| MRPL34 | Mitochondrial Ribosomal Protein L34 | < -2 | - | < 0.25 |
| DHODH | Dihydroorotate Dehydrogenase | < -2 | - | < 0.05 |
Note: This table is an illustrative example based on findings from a study using the SET-2 cell line.[3][7] The "Log2 Fold Change" indicates the magnitude of enrichment (positive values) or depletion (negative values) of sgRNAs targeting the respective gene. A positive log2 fold change suggests a role in resistance, while a negative value suggests a role in sensitivity.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Application Note and Protocol: Western Blot Analysis of Phosphorylated STAT3 Following Ruxolitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional changes, regulating vital cellular processes like proliferation, differentiation, and immune responses.[1][2] A key component of this pathway, STAT3, is activated through phosphorylation at the Tyrosine 705 (Tyr705) residue by upstream JAKs.[3][4] This phosphorylation event induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the expression of target genes.[3][5]
Dysregulation of the JAK/STAT pathway, particularly the constitutive activation of STAT3, is a recognized driver in various myeloproliferative neoplasms, inflammatory diseases, and solid tumors.[1][2][6] Ruxolitinib (B1666119) is a potent and selective inhibitor of JAK1 and JAK2.[1][5][7] By binding to the ATP-binding pocket of these kinases, ruxolitinib prevents their activation and effectively blocks the downstream phosphorylation of STAT3, thereby inhibiting the aberrant signaling cascade.[1][8]
This application note provides a comprehensive protocol for utilizing Western blot analysis to detect and quantify the levels of phosphorylated STAT3 (pSTAT3) in cell lysates after treatment with ruxolitinib. This method is fundamental for assessing the pharmacodynamic effect of ruxolitinib and confirming its mechanism of action in a cellular context.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the inhibitory action of ruxolitinib. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT3. Ruxolitinib competitively inhibits JAK1 and JAK2, preventing this phosphorylation step and blocking downstream signaling.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below. It involves sequential steps from cell culture and treatment to data analysis and interpretation.
Data Presentation: Reagent Concentrations and Dilutions
Proper quantification and comparison require standardized reagent concentrations. The table below provides recommended starting points for key components of the protocol.
| Reagent / Antibody | Recommended Concentration / Dilution | Notes |
| Ruxolitinib Stock Solution | 10-20 mM in DMSO | Store at -20°C. Dilute to final concentrations in culture medium. |
| Ruxolitinib Working Concentration | 0.1 - 5 µM | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line.[6] |
| IL-6 (Positive Control) | 50 ng/mL | Stimulate serum-starved cells for 15-30 minutes to induce robust STAT3 phosphorylation.[9][10] |
| Protease Inhibitor Cocktail | 1X (e.g., Halt™) | Add fresh to lysis buffer immediately before use to prevent protein degradation.[11][12] |
| Phosphatase Inhibitor Cocktail | 1X (e.g., PhosSTOP™) | CRITICAL . Add fresh to lysis buffer to preserve the phosphorylation state of STAT3.[11][12][13] |
| Rabbit anti-pSTAT3 (Tyr705) mAb | 1:1000 | Use a well-validated antibody, such as Cell Signaling Technology #9145.[3][14][15] |
| Mouse anti-Total STAT3 mAb | 1:1000 | Used for normalization. E.g., Cell Signaling Technology #9139.[3] |
| Mouse/Rabbit anti-β-Actin Ab | 1:2000 - 1:5000 | Loading control to ensure equal protein loading across lanes. |
| HRP-conjugated anti-Rabbit/Mouse IgG | 1:2000 - 1:5000 | Secondary antibody for chemiluminescent detection.[14] |
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HNSCC cell lines like CAL-33 or FaDu, which have been shown to respond to ruxolitinib[6]) in 6-well plates or 100 mm dishes. Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce baseline signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment.[9]
-
Ruxolitinib Treatment:
-
Prepare working solutions of ruxolitinib in the culture medium at desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM).
-
Treat the cells for a specified duration, typically 2 to 24 hours.[6][16]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest ruxolitinib dose.
-
-
Positive Control (IL-6 Stimulation):
-
For the positive control lane, pre-treat cells with vehicle or ruxolitinib as required.
-
During the last 15-30 minutes of the incubation period, add IL-6 (e.g., 50 ng/mL) to the culture medium to stimulate the JAK/STAT pathway.[9]
-
B. Cell Lysis and Protein Quantification
Critical Note: Perform all lysis steps on ice to minimize protease and phosphatase activity.[12][13]
-
Preparation: Prepare ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Immediately before use, supplement the buffer with 1X Protease and 1X Phosphatase Inhibitor Cocktails.[13][17]
-
Cell Harvest:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[4]
-
Aspirate the PBS completely and add the supplemented ice-cold lysis buffer (e.g., 150 µL for a well in a 6-well plate).[11]
-
Scrape the adherent cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
-
Lysis: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[4]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This fraction contains the total cellular protein.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay kit, following the manufacturer's instructions.[17]
C. SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[12][17]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V until the dye front reaches the bottom.[4][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Note: Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack. Perform the transfer at 100V for 1-2 hours in a cold room or on ice.[12][14]
D. Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[12][13]
-
Primary Antibody Incubation: Dilute the primary anti-pSTAT3 (Tyr705) antibody (e.g., 1:1000) in 5% BSA/TBST. Incubate the membrane overnight at 4°C with gentle agitation.[4][14]
-
Washing: The next day, wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000-1:5000) in 5% BSA/TBST. Incubate for 1 hour at room temperature with gentle agitation.[14]
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.[4]
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes and capture the chemiluminescent signal using a digital imaging system.[14]
E. Stripping and Re-probing
To ensure accurate normalization, the same membrane should be probed for total STAT3 and a loading control.
-
Stripping: Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. Wash thoroughly with TBST (3 x 10 minutes).
-
Re-probing: Repeat the blocking and antibody incubation steps (D1-D6) using the primary antibody for total STAT3, followed by stripping again and re-probing for a loading control like β-actin.[18]
Data Analysis and Expected Results
Quantitative Analysis
-
Densitometry: Use densitometry software (e.g., ImageJ) to quantify the band intensities for pSTAT3, total STAT3, and the loading control (e.g., β-actin) for each lane.[4]
-
Normalization:
-
First, normalize the pSTAT3 band intensity to the total STAT3 band intensity for each sample. This ratio (pSTAT3/Total STAT3) represents the relative level of STAT3 activation.[4]
-
(Optional but good practice) Also normalize to the loading control to confirm equal protein loading.
-
-
Interpretation: Compare the normalized pSTAT3/Total STAT3 ratios across the different treatment groups.
Expected Results Summary
The table below outlines the expected outcomes from the experiment. A successful experiment will demonstrate a clear, dose-dependent reduction in the pSTAT3/Total STAT3 ratio in cells treated with ruxolitinib.
| Treatment Group | Ruxolitinib Conc. | Expected pSTAT3/Total STAT3 Ratio | Interpretation |
| Untreated Control | 0 µM | Baseline level | Shows the basal level of STAT3 phosphorylation in the cell line. |
| Vehicle Control (DMSO) | 0 µM | Baseline level | Ensures the solvent for ruxolitinib does not affect pSTAT3 levels. |
| IL-6 Stimulated (Positive Control) | 0 µM | High | Confirms the pathway is active and the detection method is working.[9][19] |
| Ruxolitinib + IL-6 | e.g., 1 µM | Low to Baseline | Demonstrates ruxolitinib can block cytokine-induced STAT3 phosphorylation. |
| Ruxolitinib Treatment | 0.1 - 5 µM | Dose-dependent decrease | The primary experimental result, showing the inhibitory effect of the drug.[6] |
This detailed protocol provides a robust framework for assessing the efficacy of ruxolitinib in inhibiting STAT3 phosphorylation. Adherence to best practices, especially the inclusion of proper controls and the use of phosphatase inhibitors, is critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 6. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. inventbiotech.com [inventbiotech.com]
- 14. benchchem.com [benchchem.com]
- 15. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. incb018424.com [incb018424.com]
- 17. benchchem.com [benchchem.com]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 19. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative PCR for Target Gene Expression Analysis in Response to Jakafi (Ruxolitinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jakafi® (ruxolitinib) is a potent inhibitor of Janus-associated kinases (JAKs), specifically JAK1 and JAK2. These kinases are integral components of the JAK-STAT signaling pathway, a critical cellular communication route that regulates gene expression involved in inflammation, hematopoiesis, and immune function. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs) such as myelofibrosis and polycythemia vera. By inhibiting JAK1 and JAK2, this compound effectively modulates the transcription of downstream target genes, leading to its therapeutic effects.
Principle of the Assay
The experimental workflow involves treating a relevant cell line with this compound, followed by the extraction of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. The qPCR assay amplifies specific target gene sequences, and the amplification is monitored in real-time using fluorescent detection. The expression level of target genes is normalized to a stably expressed housekeeping gene to control for experimental variability. The relative change in gene expression following this compound treatment is then calculated, providing a quantitative measure of the drug's activity.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize a cell line with a constitutively active JAK-STAT pathway, such as the human erythroleukemia cell line HEL 92.1.7, which harbors the JAK2 V617F mutation.
-
Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment Protocol:
-
Seed cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound (ruxolitinib phosphate) in sterile DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for a predetermined duration (e.g., 24 hours). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control (0 nM this compound).
-
RNA Extraction and cDNA Synthesis
-
Total RNA Extraction:
-
Following treatment, harvest the cells by centrifugation.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers.
-
Perform the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Quantitative PCR (qPCR)
-
Primer Selection: Use validated qPCR primers for target genes known to be regulated by the JAK-STAT pathway (e.g., SOCS3, CISH) and a stable housekeeping gene for normalization (e.g., GAPDH).
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing a qPCR master mix (e.g., SYBR Green or TaqMan), forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add 10-20 ng of cDNA template to each well of a qPCR plate.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis (for SYBR Green assays): To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cycle threshold (Ct) value for each reaction.
-
Calculate the change in Ct (ΔCt) relative to the housekeeping gene: ΔCt = Ct(target gene) - Ct(housekeeping gene).
-
Calculate the ΔΔCt by normalizing the ΔCt of treated samples to the ΔCt of the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(control).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Data Presentation
The results of the qPCR analysis can be effectively summarized in a tabular format to facilitate comparison between different treatment conditions.
Table 1: Relative Gene Expression of JAK-STAT Target Genes Following this compound Treatment
| Target Gene | This compound Concentration (nM) | Mean Fold Change (2-ΔΔCt) | Standard Deviation |
| SOCS3 | 0 (Vehicle) | 1.00 | ± 0.11 |
| 50 | 0.62 | ± 0.08 | |
| 150 | 0.31 | ± 0.05 | |
| 500 | 0.14 | ± 0.03 | |
| CISH | 0 (Vehicle) | 1.00 | ± 0.13 |
| 50 | 0.75 | ± 0.09 | |
| 150 | 0.45 | ± 0.06 | |
| 500 | 0.22 | ± 0.04 |
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for qPCR analysis of gene expression.
Ruxolitinib RNA-seq Experimental Design and Data Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3][4] These enzymes are key components of the JAK-STAT signaling pathway, which plays a crucial role in transducing signals from various cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cellular processes like proliferation, differentiation, apoptosis, and immune responses.[4][5] Dysregulation of the JAK-STAT pathway is a characteristic feature of myeloproliferative neoplasms (MPNs) and other inflammatory conditions. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This leads to the downregulation of target gene expression.
RNA sequencing (RNA-seq) is a powerful technology for investigating the genome-wide transcriptional changes induced by ruxolitinib. This application note provides a detailed guide for designing and executing RNA-seq experiments with ruxolitinib, from initial experimental setup to in-depth data analysis, to elucidate its mechanism of action and identify potential biomarkers.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression. Ruxolitinib, by inhibiting JAK1 and JAK2, effectively blocks this entire downstream signaling cascade.
Experimental Design and Protocols
A well-designed RNA-seq experiment is critical for obtaining high-quality, reproducible data. Key considerations include the choice of biological material, ruxolitinib treatment conditions, and the number of biological replicates.
I. In Vitro Experimental Workflow
A. Cell Culture and Ruxolitinib Treatment
The choice of cell line is crucial and should be guided by the research question. Cell lines with known JAK-STAT pathway activation, such as those harboring the JAK2 V617F mutation, are often more sensitive to ruxolitinib.
Table 1: Ruxolitinib In Vitro Treatment Parameters
| Cell Line | Ruxolitinib Concentration (IC50) | Treatment Duration | Reference(s) |
| Ba/F3 (JAK2 V617F) | 127 nM | 48 hours | [6] |
| HEL | 300 nM | 48 hours | [2] |
| SET-2 | 1.5 µM | 3 and 6 hours | [7] |
| K-562 | 20 µM | 48 hours | [8] |
| NCI-BL 2171 | 23.6 µM | 48 hours | [8] |
| HDLM-2 | 10-100 nM | 24 hours | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Protocol: Cell Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Ruxolitinib Preparation: Prepare a stock solution of ruxolitinib in DMSO (e.g., 10-50 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Replace the existing cell culture medium with medium containing the appropriate concentrations of ruxolitinib or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours).
-
Cell Harvest: After incubation, harvest the cells for RNA extraction. For adherent cells, this may involve trypsinization. For suspension cells, centrifugation is sufficient.
B. RNA Extraction and Quality Control
High-quality RNA is essential for generating reliable RNA-seq data.
Protocol: RNA Extraction (using a column-based kit)
-
Cell Lysis: Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) isothiocyanate) to inactivate RNases.
-
Homogenization: Homogenize the lysate to shear genomic DNA. This can be done by passing the lysate through a fine-gauge needle or using a commercial homogenizer.
-
RNA Binding: Add ethanol (B145695) to the lysate and transfer the mixture to a silica-membrane spin column. The RNA will bind to the membrane.
-
Washing: Wash the membrane with provided wash buffers to remove contaminants such as proteins, DNA, and salts.
-
DNase Treatment (Optional but Recommended): Perform an on-column DNase digestion to remove any residual genomic DNA.
-
Elution: Elute the purified RNA from the membrane using RNase-free water or elution buffer.
-
Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to determine the RNA concentration.
-
Purity: Check the A260/A280 and A260/A230 ratios from the spectrophotometer readings. Ratios of ~2.0 are indicative of pure RNA.
-
Integrity: Determine the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of ≥ 8 is recommended for standard RNA-seq library preparation.
-
C. RNA-seq Library Preparation and Sequencing
The goal of library preparation is to convert the RNA into a format that can be sequenced on a high-throughput sequencing platform.
Protocol: mRNA-seq Library Preparation (simplified overview)
-
mRNA Isolation (for eukaryotes): Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of mRNA molecules.
-
Fragmentation: Fragment the mRNA into smaller pieces (typically 100-400 bp).
-
cDNA Synthesis: Synthesize first-strand cDNA from the fragmented mRNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single adenine (B156593) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for PCR amplification.
-
PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of material for sequencing.
-
Library Quality Control: Assess the size distribution and concentration of the final library using a Bioanalyzer and qPCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million paired-end reads per sample is generally recommended for differential gene expression analysis.
Data Analysis Protocol
The analysis of RNA-seq data involves several steps, from initial quality control of the raw sequencing reads to the identification of differentially expressed genes and downstream functional analysis.
II. RNA-seq Data Analysis Workflow
A. Pre-processing of Raw Sequencing Data
-
Quality Control: Assess the quality of the raw sequencing reads in FASTQ format using tools like FastQC. This will provide information on per-base sequence quality, GC content, and adapter contamination.
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic or Cutadapt.
B. Alignment and Quantification
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2. The output is typically in BAM format.
-
Quantification: Count the number of reads that map to each gene in the reference genome annotation. Tools like featureCounts or HTSeq-count can be used for this purpose. The output is a gene count matrix, where rows represent genes and columns represent samples.
C. Differential Gene Expression Analysis with DESeq2
DESeq2 is a popular R package for analyzing differential gene expression from count data.[10][11]
Protocol: DESeq2 Analysis
-
Input Data:
-
Count Matrix: A table of raw gene counts.
-
Metadata Table: A table describing the experimental conditions for each sample (e.g., "control" vs. "ruxolitinib").
-
-
Create a DESeqDataSet Object:
-
Pre-filtering (Optional but Recommended): Remove genes with very low counts across all samples to improve performance.
-
Run the DESeq2 Analysis: This single function performs normalization, dispersion estimation, and model fitting.
-
Extract Results: Obtain the results table, which includes log2 fold changes, p-values, and adjusted p-values for each gene.
-
Identify Differentially Expressed Genes (DEGs): Filter the results to identify genes that meet certain criteria for statistical significance and fold change.
D. Downstream Analysis and Visualization
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use the list of DEGs to identify biological pathways and GO terms that are significantly enriched. This can be performed using tools like GSEA, DAVID, or various R packages (e.g., clusterProfiler).
-
Data Visualization:
-
Volcano Plot: Visualize the relationship between statistical significance (p-value) and magnitude of change (fold change) for all genes.
-
Heatmap: Display the expression patterns of the top DEGs across all samples.
-
Principal Component Analysis (PCA): Assess the overall similarity between samples and identify potential batch effects.
-
Summary of Quantitative Data
Table 2: Key Parameters for Ruxolitinib RNA-seq Experiments
| Parameter | Recommendation | Rationale |
| Biological Replicates | Minimum of 3 per condition | To ensure statistical power and account for biological variability. |
| RNA Quality (RIN) | ≥ 8 | High-quality RNA is crucial for generating reliable and reproducible sequencing data. |
| Sequencing Depth | 20-30 million paired-end reads per sample | Sufficient depth for accurate quantification of most genes for differential expression analysis. |
| Read Length | 50-150 bp paired-end | Paired-end reads improve alignment accuracy, especially for identifying splice variants. |
| Differential Expression Thresholds | Adjusted p-value < 0.05, |log2(Fold Change)| > 1 | Common starting points for identifying statistically and biologically significant changes. These can be adjusted based on the specific experiment. |
Conclusion
This application note provides a comprehensive framework for conducting RNA-seq experiments to investigate the effects of ruxolitinib. By following these detailed protocols for experimental design and data analysis, researchers can generate high-quality, interpretable data to gain deeper insights into the molecular mechanisms of ruxolitinib and its impact on gene expression. Careful consideration of the experimental parameters and the use of appropriate bioinformatics tools are essential for the successful execution and interpretation of these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PathWhiz [pathbank.org]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 11. reneshbedre.com [reneshbedre.com]
Application Notes and Protocols for Identifying STAT3 Target Genes using Jakafi (Ruxolitinib) ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of the JAK/STAT3 signaling pathway is frequently observed in numerous cancers, leading to constitutive activation of STAT3 and the transcription of genes that promote tumor growth and survival.[2] Jakafi® (ruxolitinib) is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are upstream activators of STAT3.[3] By inhibiting JAK1/2, ruxolitinib (B1666119) effectively reduces the phosphorylation and subsequent activation of STAT3, thereby modulating the expression of its target genes.[4]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors like STAT3. This application note provides a detailed protocol for utilizing ChIP-seq to identify STAT3 target genes that are modulated by this compound treatment. The protocol is designed for researchers in oncology, immunology, and drug development who are interested in elucidating the mechanism of action of this compound and discovering novel therapeutic targets downstream of the STAT3 signaling pathway.
Signaling Pathway and Experimental Rationale
The JAK/STAT3 signaling pathway is initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which then phosphorylate STAT3.[1] Phosphorylated STAT3 (pSTAT3) forms dimers, translocates to the nucleus, and binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby regulating their transcription.[2]
This compound (ruxolitinib) acts as a competitive inhibitor of the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of STAT3.[3] Consequently, the downstream transcriptional activity of STAT3 is inhibited. The ChIP-seq protocol described here is designed to compare the genome-wide binding of STAT3 in the presence and absence of this compound, allowing for the precise identification of genes whose regulation by STAT3 is dependent on JAK1/2 activity.
References
- 1. Ruxolitinib treatment ameliorates clinical, immunologic, and transcriptomic aberrations in patients with STAT3 gain-of-function disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT3 activation as a predictive biomarker for ruxolitinib response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Jakafi (Ruxolitinib) In Vitro Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Jakafi (ruxolitinib) in in vitro assays. Our goal is to help you navigate common challenges related to assay variability and reproducibility, ensuring the generation of reliable and consistent data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ruxolitinib) and how does it function in vitro?
A1: this compound (ruxolitinib) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] In vitro, it functions by competitively binding to the ATP-binding pocket of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This blockade of the JAK-STAT signaling pathway inhibits the transcription of genes involved in cell proliferation, survival, and immune responses.[1][2]
Q2: Why do I observe significant variability in this compound's IC50 values across different cell lines?
A2: Significant variability in the half-maximal inhibitory concentration (IC50) of ruxolitinib (B1666119) across different cell lines is expected and can be attributed to several biological factors:[1]
-
Genetic Background: Cell lines with activating mutations, such as the JAK2 V617F mutation, are highly dependent on the JAK-STAT pathway for their survival and proliferation, making them more sensitive to ruxolitinib.[1]
-
Expression Levels of JAK/STAT Proteins: The abundance of JAK1, JAK2, and STAT proteins can affect the drug's efficacy. Higher expression of these target kinases may necessitate higher concentrations of the inhibitor to achieve a 50% reduction in activity.[1]
-
Cellular Dependence on the JAK-STAT Pathway: Even without activating mutations, some cell lines are inherently more reliant on JAK-STAT signaling for growth and survival, leading to differential sensitivity.[1]
Q3: What are the expected IC50 ranges for this compound in common in vitro assays?
A3: The IC50 values for ruxolitinib are highly dependent on the specific assay conditions and cell lines used. Below is a summary of reported IC50 values from various studies. It is crucial to use these as a reference and establish your own baseline under your specific experimental conditions.
| Kinase Target | IC50 (nM) | Assay Type |
| JAK1 | 3.3 | Biochemical Kinase Assay[3][4][5] |
| JAK2 | 2.8 | Biochemical Kinase Assay[3][4][5] |
| TYK2 | 19 | Biochemical Kinase Assay[3][4] |
| JAK3 | 428 | Biochemical Kinase Assay[3][4] |
| Cell Line Context | IC50 (nM) | Key Characteristics |
| Ba/F3 expressing JAK2 V617F | 100–130 | Whole-cell assay[4] |
| Erythroid progenitors from PV patients | 60-67 | Ex vivo, cytokine-free culture[4] |
| Erythroid progenitors from healthy donors | >400 | Ex vivo, cytokine-free culture[4] |
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Edge Effects: Evaporation in the outer wells of the microplate.
-
Pipetting Errors: Inaccurate dispensing of cells, reagents, or this compound.
-
Compound Precipitation: Ruxolitinib coming out of solution at higher concentrations.
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. Consider excluding outer wells from analysis if edge effects are suspected.
-
Pipetting Technique: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
-
Solubility: Ruxolitinib phosphate (B84403) has good solubility in DMSO, ethanol, and water with gentle warming.[6] Prepare fresh solutions and ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%) across all wells.[2]
-
Plate Shaking: Gently swirl the plate after cell seeding and compound addition to ensure uniform mixing.
Issue 2: Inconsistent Day-to-Day Assay Results (Poor Reproducibility)
Possible Causes:
-
Cell Health and Passage Number: Using cells that are over-confluent, have a high passage number, or are not in the logarithmic growth phase.[1]
-
Reagent Variability: Batch-to-batch differences in serum, cytokines, or other reagents.
-
Incubation Times: Inconsistent incubation periods for drug treatment or assay development.
-
Instrument Performance: Fluctuations in incubator CO2 levels, temperature, or plate reader sensitivity.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent cell passage number range for experiments. Seed cells from a healthy, log-phase culture.
-
Reagent Quality Control: Qualify new batches of serum and other critical reagents before use in assays.
-
Strict Protocol Adherence: Use timers to ensure consistent incubation times.
-
Instrument Calibration: Regularly calibrate and maintain all laboratory equipment.
-
Internal Controls: Include a positive control (e.g., a known concentration of ruxolitinib) and a negative control (vehicle, e.g., DMSO) on every plate to monitor assay performance.
Issue 3: Unexpected or No Dose-Response Curve
Possible Causes:
-
Incorrect Concentration Range: The tested concentrations of this compound are too high or too low to define the sigmoidal curve.
-
Cell Line Insensitivity: The chosen cell line may not be dependent on the JAK-STAT pathway for survival or proliferation.
-
Assay Interference: The chosen assay readout (e.g., MTT, MTS) may be affected by the compound or vehicle.
-
Inactive Compound: Degradation of ruxolitinib due to improper storage.
Troubleshooting Steps:
-
Perform a Wide Dose-Range Finding Study: Test a broad range of ruxolitinib concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal range for generating a complete dose-response curve.
-
Cell Line Characterization: Confirm that your cell line expresses the target JAK kinases and shows downstream STAT phosphorylation in response to a relevant cytokine.
-
Assay Validation: Run control experiments to ensure that the vehicle (DMSO) and the assay reagents themselves do not interfere with cell viability or the detection method.
-
Compound Handling and Storage: Store powdered ruxolitinib at -20°C.[6] Prepare fresh stock solutions in DMSO and store them at -20°C.[2] Avoid repeated freeze-thaw cycles.
Experimental Protocols & Visualizations
JAK-STAT Signaling Pathway and Ruxolitinib Inhibition
The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Ruxolitinib exerts its effect by inhibiting the kinase activity of JAK1 and JAK2, thereby blocking downstream signaling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.
Experimental Workflow: Biochemical Kinase Assay
This workflow outlines the key steps for determining the IC50 of ruxolitinib against purified JAK enzymes.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Experimental Protocol: Cell-Based STAT Phosphorylation Assay (Western Blot)
This protocol assesses the effect of ruxolitinib on STAT phosphorylation in whole-cell lysates.[7]
-
Cell Culture and Treatment:
-
Culture cells to an appropriate density.
-
Starve cells of serum or growth factors if necessary to reduce basal signaling.
-
Treat cells with varying concentrations of ruxolitinib for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a relevant cytokine (e.g., IL-6) to activate the JAK-STAT pathway, except for the unstimulated control.
-
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the blot and re-probe with an antibody for total STAT protein as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated STAT signal to the total STAT signal.
-
Plot the normalized signal against the ruxolitinib concentration to determine the IC50.
-
Troubleshooting Logic for Assay Failure
This diagram provides a logical workflow for troubleshooting a failed this compound in vitro assay.
Caption: A logical workflow for troubleshooting a failed this compound in vitro assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ruxolitinib-phosphate.com [ruxolitinib-phosphate.com]
- 7. benchchem.com [benchchem.com]
ruxolitinib poor aqueous solubility and formulation strategies
Here is a technical support guide for researchers, scientists, and drug development professionals working with ruxolitinib (B1666119).
Technical Support Center: Ruxolitinib Formulation Strategies
This guide provides answers to frequently asked questions and troubleshooting advice for challenges related to the aqueous solubility of ruxolitinib during experimental formulation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of ruxolitinib, and why is it a formulation challenge?
Ruxolitinib's solubility profile is complex and depends on whether it is in its free base or salt form. The free base form is very poorly soluble in water.[1] The phosphate (B84403) salt, however, is highly soluble in aqueous solutions across a pH range of 1 to 8.[2] Despite its high solubility and permeability, which place it in the Biopharmaceutics Classification System (BCS) Class 1, its solubility is pH-dependent, being highest at a low pH of 3.3.[3][4] This pH dependency can lead to potential precipitation in the higher pH environment of the small intestine, which can affect dissolution rates and lead to variable absorption. Therefore, formulation strategies often aim to maintain its solubility throughout the gastrointestinal tract.
Q2: What are the key physicochemical properties of ruxolitinib for formulation development?
Understanding the fundamental properties of ruxolitinib is essential for designing an effective formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₆ | [5] |
| Molecular Weight | 306.37 g/mol | [5] |
| BCS Classification | Class 1 | [4] |
| LogP | 1.6 - 2.1 | |
| pKa | 4.3 and 11.8 | |
| Aqueous Solubility (Free Base) | Very poorly soluble (est. 25-50 µM) | [1] |
| Aqueous Solubility (Phosphate Salt) | Soluble across pH 1-8; max at pH 3.3 | [2][3] |
| Solubility in Organic Solvents | Soluble in DMSO (~28 mg/mL) and Ethanol (~15 mg/mL with warming) | [1][6] |
Q3: What are the primary formulation strategies to address ruxolitinib's solubility challenges?
To mitigate the risks of pH-dependent precipitation and enhance bioavailability, several advanced formulation strategies are employed.
-
Solid Dispersions: This is a common and effective technique where ruxolitinib is dispersed in a hydrophilic polymer matrix (e.g., HPMC, PVP, Soluplus).[7][8][9] This approach can increase the dissolution rate by presenting the drug in an amorphous, higher-energy state.[7]
-
Nanoparticle Systems: Reducing the particle size to the nanometer range dramatically increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][10] Ruxolitinib has been successfully formulated into gold nanoparticles and poly-ε-caprolactone (PCL) nanoparticles.[11][12][13]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can maintain lipophilic drugs in a solubilized state within the gastrointestinal tract, improving absorption and bioavailability.[10][14] Nanoliposomal formulations of ruxolitinib have also been developed for topical delivery.[15][16]
-
Direct Compression Formulations: For the salt form, which has better solubility, immediate-release tablets can be prepared using simpler methods like direct compression, provided the right excipients are chosen to ensure stability and rapid dissolution.[17]
Troubleshooting Guides
Issue 1: Inconsistent or incomplete drug release during in vitro dissolution testing.
-
Potential Cause: The drug is precipitating out of the solution as the pH of the dissolution medium changes, or the formulation is not adequately promoting wetting and dispersion.
-
Troubleshooting Steps:
-
Modify Dissolution Medium: Incorporate a surfactant (e.g., 0.5% Tween 80) into the dissolution medium (especially at pH 6.8) to improve wetting and maintain sink conditions.[18]
-
Re-evaluate Formulation: If using a solid dispersion, ensure the chosen polymer provides adequate stabilization against crystallization. Consider increasing the polymer-to-drug ratio.
-
Particle Size Analysis: If using a nanoparticle formulation, verify that the particle size is within the target range and that no aggregation has occurred during storage or upon introduction to the dissolution medium.
-
Issue 2: Poor or variable bioavailability observed in preclinical animal studies.
-
Potential Cause: In vivo precipitation of the drug in the higher pH of the intestine, leading to incomplete absorption. The in vitro test may not have been predictive of this behavior.
-
Troubleshooting Steps:
-
Adopt an Enabling Formulation: Switch to a more robust formulation strategy, such as a lipid-based system (e.g., SEDDS), which can help keep the drug solubilized in vivo.[10][14]
-
Develop a Biorelevant Dissolution Method: Use a dissolution medium that better simulates intestinal fluids (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF) to get a more accurate in vitro prediction of in vivo performance.
-
Consider a Sustained-Release Profile: A sustained-release formulation could potentially improve absorption by releasing the drug slowly, thus avoiding high concentrations that are prone to precipitation.[19]
-
Experimental Protocols
Protocol 1: Preparation of Ruxolitinib Solid Dispersion via Solvent Evaporation
-
Materials: Ruxolitinib, Polyvinylpyrrolidone (PVP K30), Methanol (B129727) (HPLC grade).
-
Preparation:
-
Accurately weigh ruxolitinib and PVP K30 in a 1:5 drug-to-polymer ratio.
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask by vortexing or sonicating.[20]
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.[16]
-
-
Post-Processing:
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, gently grind it with a mortar and pestle to achieve a uniform powder, and pass it through a 100-mesh sieve.
-
-
Characterization:
-
Assess the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD).
-
Determine drug content using a validated HPLC method.
-
Perform in vitro dissolution studies to confirm enhanced release.
-
Protocol 2: Standard In Vitro Dissolution Testing for Immediate-Release Tablets
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Media:
-
900 mL of 0.1 N HCl (pH 1.2)
-
900 mL of pH 4.5 Acetate Buffer
-
900 mL of pH 6.8 Phosphate Buffer
-
-
Method Parameters:
-
Temperature: 37 ± 0.5°C.[21]
-
Paddle Speed: 75 RPM.
-
-
Procedure:
-
Allow the dissolution medium to equilibrate to the set temperature.
-
Place one tablet in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), replacing the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
-
Analysis:
-
Analyze the concentration of ruxolitinib in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method.[22]
-
Mandatory Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT pathway, blocking downstream gene transcription.
Caption: Workflow for developing and optimizing a ruxolitinib formulation.
Caption: Troubleshooting logic for addressing poor ruxolitinib dissolution results.
References
- 1. usbio.net [usbio.net]
- 2. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Ruxolitinib phosphate | 1092939-17-7 | >98% [smolecule.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Ruxolitinib-conjugated gold nanoparticles for topical administration: An alternative for treating alopecia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruxolitinib-loaded poly-ɛ-caprolactone (PCL) nanoparticles inhibit JAK2/STAT5 signaling in BT474 breast cancer cells by downregulating Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. WO2025183638A1 - Direct compression formulation for the preparation of ruxolitinib tablets - Google Patents [patents.google.com]
- 18. agnopharma.com [agnopharma.com]
- 19. Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. What is dissolution testing? [pion-inc.com]
Technical Support Center: Troubleshooting Jakafi (Ruxolitinib) Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address and resolve common issues related to the precipitation of Jakafi (ruxolitinib) in cell culture media. By understanding the physicochemical properties of ruxolitinib (B1666119) and the factors influencing its solubility, you can ensure the accuracy and reproducibility of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (ruxolitinib) precipitating after I add it to my cell culture medium?
A1: Ruxolitinib is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[1][2] Precipitation, often seen as a cloudy or crystalline formation, typically occurs due to one or more of the following reasons:
-
"Crashing Out": When a concentrated stock of ruxolitinib, usually dissolved in an organic solvent like DMSO, is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the drug to fall out of solution.[2][3]
-
Exceeding Solubility Limit: The final concentration of ruxolitinib in your culture medium may be higher than its maximum soluble concentration in that specific medium.[3] The maximum aqueous solubility of ruxolitinib is estimated to be between 25-50 µM.[4]
-
Temperature Fluctuations: Moving culture plates between the incubator and the microscope or hood can cause temperature changes that affect compound solubility.[3][5] Freeze-thaw cycles of stock solutions can also contribute to precipitation.[5][6]
-
Media Composition and pH: High concentrations of salts, such as calcium and phosphate (B84403), in the media can lead to the formation of insoluble precipitates.[3][5] Ruxolitinib's solubility is also pH-dependent, and shifts in the medium's pH during cell growth can reduce its stability in solution.[1][3]
Q2: I prepared my ruxolitinib stock solution in DMSO. What is the maximum recommended final DMSO concentration in the cell culture?
A2: It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible to avoid cellular toxicity and to minimize its effect on compound solubility. The recommended final DMSO concentration should be below 0.5%, and ideally below 0.1%.[3][7]
Q3: My media with ruxolitinib looks fine initially, but I see a precipitate after a few hours or days in the incubator. What is happening?
A3: This delayed precipitation is often caused by factors that change over the course of the experiment:
-
Evaporation: Over time, evaporation of water from the culture medium can concentrate all components, including ruxolitinib, pushing its concentration beyond the solubility limit.[3][5]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of ruxolitinib.[3]
-
Compound Instability: Ruxolitinib can be susceptible to hydrolysis under certain acidic or basic conditions, which could lead to the formation of less soluble degradation products.[6]
Q4: Can I just filter out the precipitate and use the remaining solution for my experiment?
A4: This is not recommended. The formation of a precipitate means the actual concentration of soluble, active ruxolitinib in your medium is unknown and lower than your intended concentration.[3] Using the filtered solution would lead to inaccurate and unreliable experimental results. The best course of action is to discard the solution and prepare it again using methods to prevent precipitation.
Q5: Are there different forms of ruxolitinib available that might be more soluble?
A5: Yes, ruxolitinib phosphate is a salt form of the compound that has been shown to have greater solubility in water compared to the free base form.[8] Depending on the experimental requirements, using a more soluble salt form could be a viable alternative.
Ruxolitinib Solubility Data
The following table summarizes the solubility of ruxolitinib in various solvents. This data is crucial for preparing appropriate stock solutions.
| Solvent | Solubility | Notes |
| DMSO | ≥100 mg/mL (326.40 mM)[9] | Common solvent for preparing high-concentration stock solutions.[10][11][12] |
| Ethanol | ~13-15 mg/mL[4][11][13] | An alternative organic solvent. Slight warming may be required.[4][11] |
| Water | < 0.1 mg/mL (~25-50 µM)[4][9] | Very poorly soluble. Buffers or serum may alter this value.[4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[13] | Achieved by first dissolving in ethanol, then diluting with PBS. The aqueous solution is not recommended for storage for more than one day.[13] |
| Ruxolitinib Phosphate in H₂O | ≥8.03 mg/mL[8] | The phosphate salt form shows significantly improved aqueous solubility. Requires gentle warming and sonication.[8] |
Troubleshooting Guide for Ruxolitinib Precipitation
| Observed Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | "Crashing Out" due to rapid solvent exchange. Adding a concentrated DMSO stock directly to a large volume of aqueous media.[3] | Perform a serial dilution. First, create an intermediate dilution of the stock solution in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.[2][3] |
| Final concentration exceeds solubility limit. The target concentration is too high for the aqueous medium.[3] | Decrease the final working concentration. If a high concentration is necessary, consider using the more soluble ruxolitinib phosphate form.[8] Perform a solubility test to determine the maximum soluble concentration in your specific media (see Protocol 2). | |
| Delayed Precipitation (after hours/days) | Media evaporation. Loss of water from the culture vessel concentrates all components, including ruxolitinib.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Temperature fluctuations. Repeatedly removing the culture vessel from the stable 37°C environment.[3] | Minimize the time that cultures are outside the incubator. If frequent observation is needed, consider using an incubator-mounted microscope. | |
| pH shift in media. Cellular metabolism alters the pH of the medium over time, affecting drug solubility.[3] | Monitor the pH of your culture medium. If significant changes are observed, consider using a different buffering system or changing the medium more frequently, being mindful of the impact on cell health.[3] | |
| Inconsistent Results Across Experiments | Inconsistent stock solution preparation or handling. | Prepare a large batch of high-concentration stock solution, aliquot it into single-use vials, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7][11] |
| High final solvent concentration. Final DMSO concentration is >0.5%, causing cellular stress or subtle precipitation.[3][7] | Always maintain a final DMSO concentration below 0.5%, and preferably below 0.1%.[3][7] Ensure the vehicle control wells receive the same final concentration of DMSO. |
Experimental Protocols
Protocol 1: Preparation of Ruxolitinib Stock and Working Solutions
This protocol outlines the standard procedure for preparing a ruxolitinib stock solution and diluting it for use in cell culture experiments.[7][11]
Materials:
-
Ruxolitinib powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10-15 mM):
-
Aliquot and Store:
-
Prepare Working Solution (Dilution in Media):
-
On the day of the experiment, thaw one aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.[3]
-
Perform a serial dilution: To minimize precipitation, do not add the concentrated stock directly to your final culture volume.[3]
-
First, prepare an intermediate dilution by adding a small volume of the DMSO stock to a smaller volume of pre-warmed medium (e.g., 1:10 or 1:100 dilution). Mix gently but thoroughly.
-
Add the required volume of this intermediate dilution to your final culture plates or flasks to achieve the desired final ruxolitinib concentration.
-
-
Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%).[3][7]
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Determining Maximum Soluble Concentration
This experiment helps you determine the practical solubility limit of ruxolitinib in your specific cell culture medium.
Materials:
-
Ruxolitinib stock solution (e.g., 10 mM in DMSO)
-
Your specific complete cell culture medium
-
Sterile clear microcentrifuge tubes or a 96-well clear-bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: Create a series of ruxolitinib dilutions in your cell culture medium. For example, prepare concentrations ranging from 1 µM to 100 µM.
-
Incubate: Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully inspect each sample visually against a dark background for any signs of cloudiness or precipitate.
-
Quantitative Measurement (Optional):
-
Gently mix the samples without disturbing any potential pellet.
-
Measure the optical density (OD) or light scattering of each sample using a spectrophotometer at a wavelength between 500-600 nm. An increase in absorbance compared to a "no drug" control indicates light scattering from a precipitate.
-
-
Determine Solubility Limit: The highest concentration that remains clear (both visually and by OD measurement) is your maximum working soluble concentration for that specific medium and set of conditions.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway by blocking JAK1/JAK2 activation.[14][15]
Experimental Workflow Diagram
Caption: Recommended workflow for preparing and using ruxolitinib in cell culture experiments.[3][7]
Troubleshooting Logic Diagram
Caption: A decision tree to troubleshoot the cause of ruxolitinib precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. usbio.net [usbio.net]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PathWhiz [pathbank.org]
Jakafi dose conversion from human to mouse for in vivo studies
Technical Support & FAQ
This guide provides researchers, scientists, and drug development professionals with essential information for converting human doses of Jakafi (ruxolitinib) to mouse equivalent doses for in vivo preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ruxolitinib)?
A1: Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to regulate cellular processes like proliferation, differentiation, and immune responses.[2][4] In diseases such as myelofibrosis and polycythemia vera, the JAK-STAT pathway is often overactive.[2] Ruxolitinib works by blocking ATP from binding to JAK1 and JAK2, which prevents their activation and halts the downstream signaling cascade, thereby reducing myeloproliferation and suppressing pro-inflammatory cytokines.[1][4]
Q2: What is the standard human dose of this compound?
A2: The human dose of this compound varies depending on the indication and the patient's platelet count.
-
Myelofibrosis (MF): Starting doses are typically 15 mg or 20 mg twice daily (BID), based on platelet counts.[5][6] For patients with platelet counts between 100-200 x 10⁹/L, the starting dose is 15 mg BID; for those with counts >200 x 10⁹/L, it's 20 mg BID.[5]
-
Polycythemia Vera (PV): The recommended starting dose is 10 mg BID.[7]
-
Graft-versus-Host Disease (GVHD): The starting dose is typically 5 mg BID, which can be increased to 10 mg BID if necessary.[7]
Q3: How do I calculate the Mouse Equivalent Dose (MED) from a Human Equivalent Dose (HED)?
A3: Direct dose conversion based on body weight alone is inaccurate due to differences in metabolism and physiology between species. The most widely accepted method is allometric scaling, which normalizes the dose to Body Surface Area (BSA). The FDA provides a formula using Kₘ factors (body weight divided by BSA).[8]
The formula is: MED (mg/kg) = HED (mg/kg) × (Human Kₘ / Mouse Kₘ)
-
Human Kₘ = 37
-
Mouse Kₘ = 3
Therefore, to convert a human dose to a mouse dose, you multiply the human mg/kg dose by approximately 12.3 .[8]
Q4: What are some reported in vivo mouse doses of ruxolitinib from published studies?
A4: The dose of ruxolitinib used in mouse models varies significantly based on the disease model, administration route, and experimental endpoint. Doses ranging from 15 mg/kg/day to 90 mg/kg twice daily have been reported. It is crucial to select a dose based on the specific context of your study.
Data Presentation: Human and Mouse Dosing Summary
| Indication (Human) | Human Dose | Mouse Model | Mouse Dose | Route of Admin. | Dosing Frequency | Reference(s) |
| Myelofibrosis | 15-20 mg BID | JAK2V617F MPN | 60 mg/kg | Oral Gavage | Twice Daily (BID) | [9] |
| Myelofibrosis | 15-20 mg BID | MPLW515L MPN | 30-90 mg/kg | Oral Gavage | Twice Daily (BID) | [10] |
| Polycythemia Vera | 10 mg BID | Tg.rasH2 Mice | 15, 45, 125 mg/kg | Oral Gavage | Once Daily | [11][12] |
| Ovarian Cancer | N/A (Adjunct) | Syngeneic ID8 | 30 or 75 mg/kg | Oral Gavage | Once Daily | [13][14] |
| Bone Marrow Failure | N/A | Immune-mediated | 60 mg/kg | Oral Gavage | Twice Daily (BID) | [15] |
| Ph+ ALL | N/A (Adjunct) | Xenograft | 60 mg/kg | Oral Gavage | Once Daily | [16] |
Experimental Protocols
Protocol: Calculating Mouse Equivalent Dose (MED) using Allometric Scaling
This protocol details the steps to calculate an appropriate starting dose for ruxolitinib in mice based on a known human dose.
Methodology:
-
Determine the Human Equivalent Dose (HED) in mg/kg:
-
First, convert the total daily human dose to a mg/kg value. Assume an average human body weight of 60 kg.[8]
-
Example: For a human dose of 15 mg BID:
-
Total Daily Dose = 15 mg/dose × 2 doses/day = 30 mg/day
-
HED (mg/kg) = 30 mg / 60 kg = 0.5 mg/kg
-
-
-
Identify the Kₘ factors for Human and Mouse:
-
The Kₘ factor is a conversion factor that relates body weight to body surface area.
-
Human Kₘ = 37
-
Mouse Kₘ = 3
-
-
Apply the Allometric Scaling Formula:
-
Calculate the Final Mouse Dose:
-
Using the HED from Step 1:
-
MED (mg/kg) = 0.5 mg/kg × 12.3 = 6.15 mg/kg
-
Important Considerations:
-
The calculated MED is a theoretical starting point. The optimal dose must be determined empirically through dose-ranging and toxicity studies in your specific mouse model.
-
Factors such as the vehicle, route of administration (oral gavage is common), and dosing frequency can significantly impact drug exposure and efficacy.[11][15][16]
-
Published literature shows that effective doses in mouse models (ranging from 30-180 mg/kg/day) are often substantially higher than the allometrically scaled dose. This discrepancy can arise from differences in target engagement requirements, disease model severity, and pharmacokinetic properties.
References
- 1. PathWhiz [pathbank.org]
- 2. nbinno.com [nbinno.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. hcp.this compound.com [hcp.this compound.com]
- 8. Conversion between animals and human [targetmol.com]
- 9. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved targeting of JAK2 leads to increased therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ruxolitinib sensitizes ovarian cancer to reduced dose Taxol, limits tumor growth and improves survival in immune competent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. archives.ijper.org [archives.ijper.org]
Ruxolitinib Technical Support Center: Identifying and Mitigating Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of ruxolitinib (B1666119) in cell-based assays. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My cells treated with ruxolitinib are showing unexpected morphological changes, such as rounding up and increased membrane blebbing. What could be the cause?
A1: While ruxolitinib's primary targets are JAK1 and JAK2, it is also known to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2 at higher concentrations.[1] ROCK kinases are crucial regulators of the actin cytoskeleton, and their inhibition can lead to changes in cell shape, adhesion, and membrane blebbing, which can be misinterpreted as apoptosis.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, verify that ruxolitinib is inhibiting its intended target in your cell system. Perform a Western blot to check for a dose-dependent decrease in the phosphorylation of STAT3 (p-STAT3), a downstream target of JAK1/2 signaling.
-
Investigate ROCK Inhibition: To determine if the morphological changes are due to off-target ROCK inhibition, you can perform a "rescue" experiment. Co-treat your cells with ruxolitinib and a constitutively active form of a downstream effector of ROCK, or with a compound that activates the RhoA/ROCK pathway. If the morphological phenotype is reversed, it strongly suggests an off-target effect on the ROCK pathway.
-
Use a More Selective ROCK Inhibitor as a Control: Compare the phenotype induced by ruxolitinib to that of a highly selective ROCK inhibitor (e.g., Y-27632). This will help to confirm if the observed morphology is consistent with ROCK pathway inhibition.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects are typically observed at higher concentrations of the drug. Determine the concentration at which you see JAK1/2 inhibition without the morphological changes.
Q2: I'm observing a significant decrease in cell migration in my scratch/wound healing assay after ruxolitinib treatment, which is more potent than I expected. Could this be an off-target effect?
A2: Yes, this could be an off-target effect. The inhibition of cell migration by ruxolitinib has been linked to its off-target activity on ROCK kinases.[2] The ROCK pathway is a key regulator of cell motility.
Troubleshooting Steps:
-
Correlate with On-Target Inhibition: As with morphological changes, confirm that the inhibition of migration occurs at concentrations that are also inhibiting p-STAT.
-
Perform a ROCK Inhibitor Rescue Experiment: To specifically test the involvement of ROCK, you can perform a rescue experiment. One approach is to express a constitutively active form of a downstream ROCK effector in your cells and see if it reverses the anti-migratory effect of ruxolitinib.
-
Use an Alternative JAK Inhibitor: If available, test a structurally different JAK inhibitor with a different off-target profile. If this inhibitor does not affect cell migration to the same extent at concentrations that effectively inhibit p-STAT, it supports the hypothesis that ruxolitinib's effect on migration is off-target.
Q3: My cell viability assay shows increased apoptosis after ruxolitinib treatment, but I'm not sure if it's solely due to JAK/STAT pathway inhibition. How can I confirm this?
A3: Ruxolitinib can induce apoptosis by inhibiting the pro-survival signals downstream of JAK/STAT.[3] However, to ensure this is an on-target effect, you should correlate the induction of apoptosis with the inhibition of the JAK/STAT pathway and consider potential off-target contributions.
Troubleshooting Steps:
-
Confirm Inhibition of JAK/STAT Signaling: Use Western blotting to show a decrease in p-STAT levels at the same concentrations and time points where you observe apoptosis.
-
Rescue with a Constitutively Active STAT: To directly link apoptosis to STAT inhibition, you can transfect your cells with a constitutively active form of STAT3. If this rescues the cells from ruxolitinib-induced apoptosis, it provides strong evidence for an on-target mechanism.
-
Examine Dose-Response: A classic bell-shaped dose-response curve for apoptosis can sometimes indicate off-target effects at higher concentrations.
-
Use Apoptosis Pathway-Specific Inhibitors: To dissect the apoptotic pathway involved, you can use inhibitors of different caspases (e.g., a pan-caspase inhibitor like Z-VAD-FMK) to see if they block ruxolitinib-induced cell death.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of ruxolitinib against its primary targets and known off-target kinases.
| Kinase Target | IC50 (nM) | Kinase Family | Notes | Reference |
| JAK1 | 3.3 | Tyrosine Kinase | Primary Target | [1] |
| JAK2 | 2.8 | Tyrosine Kinase | Primary Target | [1] |
| TYK2 | 19 | Tyrosine Kinase | Moderate off-target activity | [1] |
| JAK3 | 428 | Tyrosine Kinase | Low off-target activity | [1] |
| ROCK1 | 25 | Serine/Threonine Kinase | Significant off-target activity | [1] |
| ROCK2 | 7 | Serine/Threonine Kinase | Significant off-target activity | [1] |
Experimental Protocols
Western Blot for Phosphorylated STAT (p-STAT)
Objective: To determine the on-target activity of ruxolitinib by measuring the inhibition of JAK-mediated STAT phosphorylation.
Materials:
-
Cell lysates treated with a dose range of ruxolitinib and a vehicle control (DMSO).
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and the loading control.
In Vitro Kinase Assay for Off-Target Profiling
Objective: To determine the IC50 of ruxolitinib against a panel of purified kinases to identify potential off-targets.
Materials:
-
Ruxolitinib.
-
Purified recombinant kinases (e.g., JAK1, JAK2, ROCK1, ROCK2).
-
Kinase-specific peptide substrates.
-
ATP.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
96-well plates.
-
Plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of ruxolitinib in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the serially diluted ruxolitinib or DMSO (vehicle control), the purified kinase, and the kinase-specific peptide substrate.
-
Initiate Reaction: Start the reaction by adding ATP. The ATP concentration should be near the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each ruxolitinib concentration relative to the DMSO control. Plot the percent inhibition against the log of the ruxolitinib concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
ROCK Inhibitor Rescue in a Cell Migration (Scratch) Assay
Objective: To determine if the anti-migratory effect of ruxolitinib is mediated by off-target inhibition of ROCK.
Materials:
-
Cells of interest cultured to confluence in a 24-well plate.
-
Ruxolitinib.
-
A selective ROCK inhibitor (e.g., Y-27632) as a positive control.
-
A Rho/ROCK pathway activator (e.g., lysophosphatidic acid - LPA) for the rescue experiment.
-
Cell culture medium.
-
Sterile p200 pipette tip.
-
Microscope with a camera.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Scratch Wound: Create a "scratch" in the center of the monolayer with a sterile p200 pipette tip.
-
Treatment Groups:
-
Vehicle control (DMSO).
-
Ruxolitinib alone.
-
Selective ROCK inhibitor (Y-27632) alone.
-
Ruxolitinib + Rho/ROCK pathway activator (LPA).
-
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area. If the inhibitory effect of ruxolitinib on cell migration is rescued by the addition of the Rho/ROCK pathway activator, it suggests an off-target effect on the ROCK pathway.
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for off-target effect identification.
Caption: A decision tree for troubleshooting unexpected results.
References
Technical Support Center: Assessing Jakafi (Ruxolitinib)-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jakafi (ruxolitinib) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ruxolitinib) and how does it induce cytotoxicity?
A1: this compound (ruxolitinib) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are crucial components of the JAK-STAT signaling pathway, which regulates cell proliferation, differentiation, and survival.[4][5] In many pathological conditions, such as myeloproliferative neoplasms and graft-versus-host disease, the JAK-STAT pathway is dysregulated, leading to uncontrolled cell growth.[2][6]
Ruxolitinib (B1666119) competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby disrupting the signaling of various cytokines and growth factors.[3] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] The downregulation of STAT activity leads to a decrease in the transcription of anti-apoptotic genes, such as those from the Bcl-2 family.[5] This disruption of pro-survival signaling is a key mechanism through which ruxolitinib induces apoptosis (programmed cell death) in susceptible cells.[5][7]
Q2: I am not observing the expected level of cytotoxicity in my primary cell cultures after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Type Specificity: The sensitivity of primary cells to ruxolitinib can vary significantly. Some cell types may not rely heavily on the JAK/STAT pathway for survival, or they may have alternative survival pathways that compensate for JAK inhibition.
-
Drug Concentration and Exposure Time: The cytotoxic effects of ruxolitinib are dose- and time-dependent.[7][8] It is crucial to perform a dose-response study with a range of concentrations and multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal conditions for your specific primary cell culture.[9][10]
-
Drug Stability: Ensure that the ruxolitinib stock solution is prepared and stored correctly to maintain its potency. Ruxolitinib is soluble in DMSO and should be stored at -20°C.[11] Repeated freeze-thaw cycles should be avoided.[11]
-
Primary Cell Culture Conditions: The health and viability of your primary cells are critical. Suboptimal culture conditions, such as nutrient depletion or contamination, can affect their response to the drug.
-
Presence of Cytokines: The presence of cytokines in the culture medium that signal through the JAK/STAT pathway can influence the apparent cytotoxicity of ruxolitinib.
Q3: What are the typical IC50 values for this compound in primary cells?
A3: The 50% inhibitory concentration (IC50) of ruxolitinib can vary widely depending on the primary cell type and the assay conditions. It is essential to determine the IC50 empirically for your specific experimental system. However, published data can provide a starting point for designing your dose-response experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cytotoxicity assays. | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media.[12] |
| High background signal in colorimetric assays (e.g., MTT, WST-1). | Contamination of the culture with bacteria or yeast, or interference from the drug itself. | Regularly check cultures for contamination. Run a "drug only" control (without cells) to assess if ruxolitinib interferes with the assay reagents. |
| Observed cytotoxicity at very low drug concentrations, even in control cells. | Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO).[10] Run a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity.[10] |
| Discrepancy between different cytotoxicity assays (e.g., metabolic assay vs. apoptosis assay). | The assays measure different cellular events. Metabolic assays (MTT, WST-1) measure metabolic activity, which may not always directly correlate with cell death. | Use multiple, complementary assays to get a comprehensive understanding of ruxolitinib's effect. For example, combine a metabolic assay with an assay that directly measures cell death, such as trypan blue exclusion or an apoptosis assay (e.g., Annexin V staining). |
Quantitative Data Summary
The following table summarizes reported IC50 values for ruxolitinib in various cell types. Note that these values should be used as a reference, and the optimal concentration range should be determined experimentally for your specific primary cell culture.
| Cell Type | Assay | IC50 Value | Reference |
| JAK2V617F-positive Ba/F3 cells | Proliferation | 127 nM | [13] |
| Erythroid progenitors (from Polycythemia Vera patients) | Colony Formation | 67 nM | [13] |
| Erythroid progenitors (from healthy donors) | Colony Formation | > 400 nM | [13] |
| K-562 (CML cell line) | WST-1 | 20 µM (48h) | [9] |
| NCI-BL 2171 (B lymphocyte cell line) | WST-1 | 23.6 µM (48h) | [9] |
| Rat Oligodendrocyte Precursor Cells (proliferating) | Cell Count | > 10 µM | [14] |
| Rat Oligodendrocyte Precursor Cells (differentiating) | Cell Count | 2.5 µM - 20 µM (induces necrosis) | [14] |
| Nalm-6 (B-ALL cell line) | CCK8 | 47.7 µM | [8] |
Experimental Protocols
Preparation of Ruxolitinib Stock Solution
Ruxolitinib is typically supplied as a powder. For a 15 mM stock solution, reconstitute 5 mg of ruxolitinib powder in 1.09 ml of DMSO.[11] Store the stock solution in aliquots at -20°C to avoid multiple freeze-thaw cycles.[11]
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15]
Materials:
-
Primary cells in culture
-
Ruxolitinib stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of ruxolitinib in the appropriate culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of ruxolitinib. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells treated with ruxolitinib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with ruxolitinib as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: this compound's mechanism of action via inhibition of the JAK/STAT signaling pathway.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity in primary cells.
References
- 1. hcp.this compound.com [hcp.this compound.com]
- 2. This compound | Pharmacology Mentor [pharmacologymentor.com]
- 3. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hcp.this compound.com [hcp.this compound.com]
- 5. benchchem.com [benchchem.com]
- 6. hcp.this compound.com [hcp.this compound.com]
- 7. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - Liao - Translational Pediatrics [tp.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity assessment of ruxolitinib on oligodendrocyte precursor cell and neural stem/progenitor cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Ruxolitinib Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of ruxolitinib (B1666119) in the context of long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause ruxolitinib to degrade in my experiments?
A1: Ruxolitinib is susceptible to degradation under several conditions. The primary factors to consider are pH, light exposure, and the presence of oxidizing agents.[1][2][3] Forced degradation studies have shown that ruxolitinib is particularly unstable in hydrolytic conditions (both acidic and basic) and is sensitive to light.[1][2][3][4]
Q2: How should I prepare and store ruxolitinib stock solutions for long-term use?
A2: For long-term storage, it is recommended to store ruxolitinib as a solid at -20°C in a well-sealed container, protected from light.[5] Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, be mindful of the pH, as ruxolitinib's solubility and stability are pH-dependent, with increased solubility at lower pH.[6]
Q3: What is the stability of ruxolitinib in aqueous solutions or cell culture media?
A3: Ruxolitinib shows significant instability in hydrolytic conditions.[1][2][7][8] While specific data on its stability in cell culture media over extended periods is limited in the provided search results, its susceptibility to hydrolysis suggests that for long-term experiments (e.g., several days), partial degradation in aqueous media at physiological pH and temperature (37°C) could occur. It is advisable to refresh the media with freshly diluted ruxolitinib periodically during long-term cell culture experiments. An oral suspension of ruxolitinib at 2 mg/mL was found to be stable for up to 60 days at both room temperature and under refrigeration.[9][10]
Q4: Are there any known degradation products of ruxolitinib that could interfere with my experiments?
A4: Yes, several degradation products of ruxolitinib have been identified under various stress conditions.[1][2] Under acidic and basic hydrolytic conditions, four main products have been characterized.[1][2] Photodegradation can also lead to the formation of different byproducts.[3][4] These degradation products may have different pharmacological activities or could be toxic to cells, potentially confounding experimental results. Some in silico evaluations have suggested that certain degradation products may have mutagenic potential.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of ruxolitinib activity in a multi-day cell culture experiment. | Degradation of ruxolitinib in the aqueous cell culture medium. | 1. Replenish the cell culture medium with freshly prepared ruxolitinib every 24-48 hours.2. When preparing working solutions from a frozen stock, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.3. Protect your plates and media from direct light exposure. |
| Inconsistent results between experiments. | 1. Inconsistent storage and handling of ruxolitinib stock solutions.2. Photodegradation due to exposure to light during experimental setup. | 1. Ensure consistent storage of stock solutions at -20°C or -80°C in tightly sealed, light-protected vials.2. Minimize the exposure of ruxolitinib solutions and treated samples to ambient and direct light. Work in a dimly lit area or use amber-colored tubes and plates. |
| Unexpected cellular toxicity or off-target effects. | Formation of toxic degradation products. | 1. Confirm the purity of your ruxolitinib stock solution using an appropriate analytical method like HPLC.2. If degradation is suspected, prepare fresh solutions from a new batch of solid compound.3. Consider performing a stability study of ruxolitinib under your specific experimental conditions. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the degradation of ruxolitinib under various stress conditions as reported in forced degradation studies.
| Stress Condition | Time | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) | Reference |
| Acid Hydrolysis (0.1 M HCl) | 24 Hrs | 81.36 | 18.64 | 100.0 | [11] |
| Basic Hydrolysis (0.1 M NaOH) | 24 Hrs | 85.21 | 14.79 | 100.0 | [11] |
| Thermal Degradation (50°C) | 24 Hrs | 98.92 | 1.08 | 100.0 | [11] |
| UV (254nm) | 24 Hrs | 96.33 | 3.67 | 100.0 | [11] |
| 3% Hydrogen peroxide | 24 Hrs | 89.41 | 10.59 | 100.0 | [11] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on ruxolitinib to assess its stability under stress conditions.[1][2][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of ruxolitinib in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis: Mix the ruxolitinib stock solution with 0.1 M hydrochloric acid. Keep the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[11][12] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the ruxolitinib stock solution with 0.1 M sodium hydroxide. Keep the mixture at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).[11][12] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the ruxolitinib solution with 3% hydrogen peroxide at room temperature for 24 hours.[11]
-
Thermal Degradation: Expose a solid sample or solution of ruxolitinib to elevated temperature (e.g., 50°C) for 24 hours.[11]
-
Photolytic Degradation: Expose a solution of ruxolitinib to UV light (e.g., 254 nm) for 24 hours.[11]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS/MS method to quantify the remaining ruxolitinib and detect degradation products.[1][2][13]
Visualizations
Signaling Pathway
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Workflow for assessing ruxolitinib stability.
Troubleshooting Logic
Caption: Troubleshooting inconsistent experimental results.
References
- 1. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Ruxolitinib photodegradation mechanisms by theoretical and experimental chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2021260727A1 - Oral liquid formulations of ruxolitinib - Google Patents [patents.google.com]
- 7. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijamscr.com [ijamscr.com]
- 12. jurnal.healthsains.co.id [jurnal.healthsains.co.id]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Jakafi (Ruxolitinib) Stock Solution Management
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling, storage, and troubleshooting of Jakafi (ruxolitinib) stock solutions to prevent precipitation and degradation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (ruxolitinib) stock solutions? A1: Ruxolitinib (B1666119) is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for creating high-concentration stock solutions.[1][2][3] For applications requiring aqueous buffers, it is sparingly soluble.[1] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve ruxolitinib in ethanol (B145695) and then dilute with the aqueous buffer of choice.[1]
Q2: What are the recommended storage conditions for this compound stock solutions? A2: For long-term stability, this compound stock solutions should be stored at -20°C.[1][3][4][5] When stored at this temperature, the solid compound is stable for at least four years, and solutions can be stored for up to two months.[4][5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6] Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My this compound stock solution has precipitated. What should I do? A3: Precipitation can occur if the solution's concentration exceeds its solubility at the storage temperature. To redissolve the precipitate, you can gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[2] Ensure the vial is sealed tightly to prevent solvent evaporation, which can also lead to precipitation.
Q4: How can I detect degradation in my this compound stock solution? A4: Degradation can be identified by changes in the physical appearance of the solution, such as color change. For a more quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (UPLC) can be used to check for the presence of degradation products.[7] Stability studies have shown that ruxolitinib is stable under various stress conditions, but improper storage can lead to degradation.[7]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation and storage of this compound stock solutions.
Issue 1: Ruxolitinib powder is not dissolving completely.
-
Possible Cause: The concentration may be too high for the solvent volume, or the solvent quality may be poor. Moisture-absorbing DMSO can reduce solubility.[8]
-
Solution:
Issue 2: The stock solution appears cloudy after preparation.
-
Possible Cause: This could be due to incomplete dissolution or the presence of particulate matter.
-
Solution:
-
Repeat the warming and sonication steps to ensure complete dissolution.
-
If cloudiness remains, filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Issue 3: Precipitation is observed after a freeze-thaw cycle.
-
Possible Cause: Repeated freeze-thaw cycles can affect solution stability.
-
Solution:
-
Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.[6]
-
If precipitation occurs, warm and vortex the solution to redissolve the compound before use.
-
Data Presentation
Table 1: Solubility and Storage of Ruxolitinib
| Solvent | Solubility | Recommended Storage Temperature | Long-term Stability (Solid) | Stock Solution Stability |
| DMSO | ≥15.32 mg/mL[2], ~5 mg/mL[1], 61 mg/mL[9] | -20°C[1][3][4][5] | ≥ 4 years at -20°C[1][4] | Up to 2 months at -20°C[5] |
| Ethanol | ≥17.53 mg/mL[2], ~13 mg/mL[1] | -20°C | ≥ 4 years at -20°C[1][4] | Not specified, short-term recommended |
| Water | Insoluble[2][8][9] | N/A | N/A | Not recommended for more than one day[1] |
Note: Solubility values can vary slightly between different sources and batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ruxolitinib Stock Solution in DMSO
Materials:
-
Ruxolitinib powder (MW: 306.37 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated analytical balance
Methodology:
-
Calculation: To prepare a 10 mM stock solution, weigh out 3.0637 mg of ruxolitinib for every 1 mL of DMSO.
-
Weighing: Carefully weigh the desired amount of ruxolitinib powder and place it in a sterile tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for a few minutes. Gentle warming to 37°C can also be applied.[2]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C.[5][6]
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway is initiated by cytokine binding, leading to JAK activation and subsequent STAT phosphorylation, dimerization, and nuclear translocation to regulate gene transcription. This compound (ruxolitinib) acts as a potent inhibitor of JAK1 and JAK2.[10][11]
Caption: A logical workflow for troubleshooting common issues with this compound (ruxolitinib) stock solutions, such as precipitation and suspected degradation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. bio-gems.com [bio-gems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. oncolink.org [oncolink.org]
Technical Support Center: Ruxolitinib Dose Optimization in Preclinical Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ruxolitinib (B1666119) in preclinical xenograft models. The information is designed to help optimize dosing strategies and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for ruxolitinib in xenograft models?
A1: The starting dose of ruxolitinib can vary significantly depending on the cancer type and the specific xenograft model (cell line-derived vs. patient-derived). However, a common starting point for many solid tumor and hematological malignancy models is in the range of 30-60 mg/kg, administered once or twice daily via oral gavage. For instance, studies in Hodgkin lymphoma and primary mediastinal B-cell lymphoma have used 45 mg/kg, while a dose of 50 mg/kg/day was used in an ALK- anaplastic large cell lymphoma model.[1][2][3] It is crucial to perform a dose-ranging study to determine the optimal dose for your specific model.
Q2: How should I prepare ruxolitinib for oral gavage?
A2: Ruxolitinib is typically formulated as a suspension for oral gavage in preclinical studies. A common vehicle is a solution of 0.5% methylcellulose (B11928114) and 5% N,N-dimethylacetamide in water.[4] To ensure a homogenous suspension, sonication is often recommended.[5] Formulations are generally prepared fresh, for instance, on a biweekly basis, and kept under appropriate storage conditions.[6]
Q3: How do I monitor the effectiveness of ruxolitinib in my xenograft model?
A3: The primary method for monitoring efficacy is the regular measurement of tumor volume using digital calipers.[5] For models using luciferase-expressing cell lines, tumor burden can be monitored non-invasively through bioluminescence imaging.[5][2] In addition to tumor growth inhibition, pharmacodynamic markers such as the phosphorylation status of STAT3 (p-STAT3) in tumor tissue can be assessed to confirm target engagement.[7][8]
Q4: What are the expected toxicities of ruxolitinib in mice, and how can I manage them?
A4: The most common dose-limiting toxicity of ruxolitinib in both preclinical models and clinical use is thrombocytopenia (a decrease in platelet count).[9] Other potential toxicities can include anemia and neutropenia.[10] Close monitoring of the animals' body weight, overall health, and complete blood counts (CBCs) is essential. If significant weight loss (>15-20%) or signs of distress are observed, dose reduction or temporary interruption of treatment may be necessary.[11]
Q5: My tumors are not responding to ruxolitinib, what could be the reason?
A5: Lack of response to ruxolitinib can be due to several factors. The cancer model itself may not be dependent on the JAK/STAT signaling pathway.[12] Resistance can also develop through the activation of alternative signaling pathways, such as the PI3K or MAPK pathways.[12] It is also possible that the dose is insufficient to achieve adequate target inhibition. In such cases, it is advisable to re-verify the molecular characteristics of your xenograft model and consider dose-escalation studies or combination therapies.[13]
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within Treatment Groups
-
Possible Cause: Inconsistent tumor cell implantation, differences in host immune response (even in immunodeficient mice), or inherent tumor heterogeneity.[14][15][16]
-
Troubleshooting Steps:
-
Standardize Implantation Technique: Ensure a consistent number of viable cells are implanted at the same anatomical location for each mouse.
-
Cell Viability Check: Always perform a viability test (e.g., trypan blue exclusion) on the tumor cells immediately before implantation.
-
Randomization: Once tumors reach a palpable and measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups to ensure an even distribution of tumor sizes at the start of the experiment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Monitor Animal Health: Ensure all animals are healthy and free from infections that could affect tumor growth.
-
Issue 2: Unexpected Animal Toxicity or Weight Loss
-
Possible Cause: The administered dose is too high for the specific mouse strain or xenograft model, or there are issues with the drug formulation or administration.
-
Troubleshooting Steps:
-
Dose De-escalation: If significant toxicity is observed, reduce the dose in subsequent cohorts. A dose-ranging study is highly recommended to establish the maximum tolerated dose (MTD).[9]
-
Formulation Check: Ensure the ruxolitinib suspension is homogenous and the vehicle is well-tolerated. Prepare fresh formulations regularly.[6]
-
Administration Technique: Refine the oral gavage technique to minimize stress and potential injury to the animals.
-
Monitor Blood Counts: Regularly monitor platelet and red blood cell counts to proactively manage hematologic toxicities.[10][17]
-
Issue 3: Lack of Efficacy at Previously Reported Doses
-
Possible Cause: The specific cell line or patient-derived xenograft (PDX) model has intrinsic or acquired resistance to ruxolitinib. The tumor microenvironment may also play a role in resistance.
-
Troubleshooting Steps:
-
Verify Target Pathway Activation: Confirm that the JAK/STAT pathway is constitutively active in your xenograft model by assessing baseline levels of phosphorylated STAT proteins.[7]
-
Pharmacodynamic Analysis: At a given dose, collect tumor samples at different time points post-treatment to determine if ruxolitinib is effectively inhibiting its target (e.g., decreased p-STAT3 levels).[18]
-
Dose Escalation: If tolerated, carefully escalate the dose to see if a therapeutic effect can be achieved.
-
Combination Therapy: Consider combining ruxolitinib with other agents that target potential resistance pathways. For example, ruxolitinib has been shown to sensitize ovarian cancer models to paclitaxel.[19][20]
-
Data Presentation
Table 1: Summary of Ruxolitinib Dosing in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | Mouse Strain | Ruxolitinib Dose | Dosing Schedule | Key Findings |
| Hodgkin Lymphoma | L-428 | NSG | 45 mg/kg | Oral gavage | Significantly prolonged survival.[5] |
| Primary Mediastinal B-cell Lymphoma | Karpas-1106P | NSG | 45 mg/kg | Oral gavage | Significantly prolonged survival.[5] |
| Acute Myeloid Leukemia | Patient-derived | 60 mg/kg | Twice daily for 5 days | Monitored for tumor burden.[5] | |
| Ovarian Cancer | ID8-Luc | 30 mg/kg or 75 mg/kg | Once daily, oral gavage | In combination with low-dose Taxol, limited tumor growth and extended survival.[19][20] | |
| ALK- Anaplastic Large Cell Lymphoma | FE-PD | 50 mg/kg/day | Continuous via pump for 7 days | Inhibited tumor growth and decreased tumor weight.[1] | |
| Non-Small Cell Lung Carcinoma | HCC827 | Nude mice | 50 mg/kg | Daily, oral gavage | Reduced tumor size.[21] |
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft Model
-
Cell Culture: Culture the desired cancer cell line under sterile conditions according to the supplier's recommendations.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using standard cell detachment methods (e.g., trypsinization). Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine the number of viable cells using a hemocytometer and trypan blue staining.
-
Implantation: Resuspend the cells in sterile PBS or a mixture with Matrigel at the desired concentration. Subcutaneously inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) into the flank of immunodeficient mice (e.g., NSG or nude mice).
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, begin measuring their dimensions 2-3 times per week with digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into different treatment groups.[13]
Protocol 2: Ruxolitinib Administration and Efficacy Assessment
-
Drug Preparation: Prepare a homogenous suspension of ruxolitinib in the chosen vehicle (e.g., 0.5% methylcellulose) at the desired concentration. Sonication can be used to ensure even distribution.[5]
-
Administration: Administer the ruxolitinib suspension to the mice via oral gavage. The volume is typically 10 ml/kg of body weight. The dosing schedule will depend on the experimental design but is often once or twice daily.[5]
-
Tumor Growth Monitoring: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight and Health Monitoring: Monitor the body weight of the mice and their general health status daily.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers).
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of ruxolitinib.
Caption: A logical workflow for troubleshooting common issues in ruxolitinib xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcp.this compound.com [hcp.this compound.com]
- 11. Optimizing management of ruxolitinib in patients with myelofibrosis: the need for individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ruxolitinib sensitizes ovarian cancer to reduced dose Taxol, limits tumor growth and improves survival in immune competent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. researchgate.net [researchgate.net]
Jakafi (Ruxolitinib) Efficacy in Animal Models: A Technical Support Center
Welcome to the technical support center for troubleshooting inconsistent Jakafi (ruxolitinib) efficacy in animal models. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (ruxolitinib)?
A1: Ruxolitinib (B1666119) is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] These enzymes are critical components of the JAK-STAT signaling pathway, which is involved in cellular proliferation, differentiation, and immune response.[2] Dysregulation of this pathway is a key factor in various diseases, including myeloproliferative neoplasms (MPNs).[2][3] Ruxolitinib works by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] This disruption of the signaling cascade leads to reduced cell proliferation and decreased levels of circulating inflammatory cytokines like TNF-α and IL-6.[5][1]
Q2: I am observing high variability in treatment response within the same group of animals. What are the potential causes?
A2: High variability in response to ruxolitinib can stem from several factors:
-
Inconsistent Drug Administration: For oral routes like gavage, variations in technique can lead to inconsistent dosing. With medicated chow, differences in daily food intake among animals can result in variable drug exposure.[6]
-
Animal Model Heterogeneity: The inherent biological variability within a cohort of animals, even of the same strain, can lead to different responses. The specific genetic background of the mouse model for myelofibrosis can also influence the disease phenotype and drug response.[7][8]
-
Pharmacokinetic Variability: Factors such as sex can influence the pharmacokinetic profile of ruxolitinib.[9] The drug is metabolized primarily by CYP3A4, and any individual differences in metabolic rate can affect drug exposure.[10][11]
-
Disease Progression Stage: The efficacy of JAK2 inhibitors can differ depending on the severity and stage of the myeloproliferative neoplasm at the time of treatment initiation.[12]
Q3: My experimental animals are showing signs of toxicity (e.g., weight loss, lethargy). What are the known side effects of ruxolitinib in animal models and how can I manage them?
A3: The most common on-target hematological toxicities observed with ruxolitinib are dose-related and include anemia, thrombocytopenia (low platelet count), and neutropenia.[4][6][13] These occur because JAK2 is essential for signaling pathways involved in the production of red blood cells and platelets.[6] In some animal studies, lymphoid depletion and reduced thymus and spleen size have also been noted.[5]
To manage these toxicities:
-
Dose Adjustment: If severe cytopenias are observed, a dose reduction may be necessary. It's crucial to find a balance between efficacy and manageable side effects.[6][14]
-
Supportive Care: Depending on the experimental design and ethical guidelines, supportive care may be an option to manage side effects.[6]
-
Monitoring: Regular monitoring of complete blood counts (CBC) is essential to detect and manage hematological toxicities.[13][15]
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Efficacy (e.g., minimal reduction in spleen size or tumor burden)
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation and Administration: Ensure the drug is properly solubilized and administered consistently. For oral gavage, use a well-defined vehicle like 0.5% methylcellulose (B11928114).[16] 2. Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure plasma concentrations of ruxolitinib and ensure they are within the therapeutic range.[9][16] Serial blood sampling can help determine the drug's half-life in your specific animal model.[16] 3. Dose Escalation: Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal effective dose for your model. Dosing can vary significantly between different animal models.[12][17][18] |
| Drug Resistance | 1. Investigate Resistance Mechanisms: In some cases, cancer cells can develop resistance to JAK inhibitors.[7] This can involve the activation of alternative signaling pathways.[19] 2. Combination Therapy: Consider combining ruxolitinib with other agents. For example, combination with an Hsp90 inhibitor has shown enhanced efficacy in a mouse model of myelofibrosis.[19][20] |
| Inappropriate Animal Model | 1. Model Selection: Ensure the chosen animal model has a disease pathology driven by the JAK-STAT pathway.[5][7] The efficacy of ruxolitinib has been demonstrated in various models, including those for myelofibrosis, graft-versus-host disease (GvHD), and certain leukemias.[21][22][23][24] 2. Review Literature: Consult published studies using the same or similar models to compare your experimental setup and expected outcomes. |
Issue 2: Inconsistent Pharmacodynamic (PD) Effects (e.g., variable inhibition of pSTAT)
| Potential Cause | Troubleshooting Steps |
| Timing of Sample Collection | 1. Correlate with PK: The inhibition of STAT phosphorylation is transient and correlates with plasma drug concentrations.[25] Maximal inhibition typically occurs 1-2 hours after administration and returns to near baseline by 8-10 hours.[25] 2. Standardize Collection Time: Collect tissues or blood for PD analysis at a consistent time point post-dosing across all animals, ideally at the time of expected peak drug concentration. |
| Assay Variability | 1. Validate PD Assay: Ensure your assay for measuring pSTAT (e.g., Western blot, flow cytometry, ELISA) is validated and has low intra- and inter-assay variability. 2. Use Appropriate Controls: Include both positive and negative controls in your PD assays to ensure reliability. |
Data Presentation
Table 1: Ruxolitinib Pharmacokinetic Parameters in Different Mouse Strains
| Parameter | NSG Mice (Female) | NSG Mice (Male) | BoyJ Mice (Female) | BoyJ Mice (Male) |
| Dose (mg/kg, oral gavage) | 60 | 60 | 60 | 60 |
| Cmax (ng/mL) | ~1500 | ~1200 | ~1800 | ~1600 |
| Tmax (hr) | ~0.5 | ~0.5 | ~0.5 | ~0.5 |
| AUC (ng*hr/mL) | ~3000 | ~2500 | ~3500 | ~3200 |
Data are estimations based on graphical representations in the cited literature.[9]
Table 2: Recommended Starting Doses of this compound in Clinical Settings (for reference)
| Platelet Count | Recommended Starting Dose |
| >200 x 10⁹/L | 20 mg twice daily |
| 100 to 200 x 10⁹/L | 15 mg twice daily |
| 50 to <100 x 10⁹/L | 5 mg twice daily |
This table is for clinical reference and may help in designing preclinical dosing strategies, though direct translation of doses is not recommended.[15]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Ruxolitinib in Mice
-
Animal Model: Use 8-12 week old mice (e.g., NSG or BoyJ strains).[16]
-
Drug Formulation: Prepare ruxolitinib in a vehicle of 0.5% methylcellulose for oral administration.[16]
-
Dosing: Administer a single dose of 60 mg/kg via oral gavage.[9][16]
-
Blood Collection: Perform serial blood collection via submandibular or saphenous vein bleeding at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) post-dose.[16]
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify ruxolitinib concentrations in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][16]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.[9]
Protocol 2: Assessment of in vivo Efficacy in a Myelofibrosis Xenograft Model
-
Cell Line: Use a cell line that drives myelofibrosis in vivo, such as Ba/F3 cells expressing JAK2V617F.[1][23]
-
Animal Model: Inject the cells intravenously into immunodeficient mice (e.g., Balb/c).[23]
-
Treatment Groups: Randomize mice into a vehicle control group and a ruxolitinib treatment group.
-
Dosing Regimen: Administer ruxolitinib orally (e.g., 60 mg/kg, twice daily) for a specified duration (e.g., 21 days).[9][18]
-
Efficacy Readouts:
-
Spleen Size: At the end of the study, euthanize the animals and weigh the spleens. A significant reduction in spleen weight in the treated group compared to the vehicle group indicates efficacy.[1][23]
-
Survival: Monitor animal survival throughout the study.[9][23]
-
Tumor Burden: If using a luciferase-expressing cell line, monitor tumor burden using bioluminescent imaging.[9]
-
Hematological Parameters: Monitor complete blood counts to assess the impact on hematopoiesis.
-
Visualizations
Caption: Ruxolitinib inhibits JAK1/JAK2, blocking STAT phosphorylation and downstream gene transcription.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy in animal models.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.rug.nl [research.rug.nl]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcp.this compound.com [hcp.this compound.com]
- 14. reference.medscape.com [reference.medscape.com]
- 15. hcp.this compound.com [hcp.this compound.com]
- 16. Pharmacokinetics of ruxolitinib [bio-protocol.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Distinct effects of ruxolitinib and interferon-alpha on murine JAK2V617F myeloproliferative neoplasm hematopoietic stem cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications | Haematologica [haematologica.org]
- 20. Persistence of myelofibrosis treated with ruxolitinib: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Ruxolitinib for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing and Mitigating Jakafi (Ruxolitinib)-Induced Anemia in Mouse Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating Jakafi (ruxolitinib)-induced anemia in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced anemia in mouse models?
A1: this compound (ruxolitinib) is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2] The development of anemia is considered an "on-target" effect due to the inhibition of JAK2.[3] JAK2 is a critical component of the signaling pathway for erythropoietin (EPO), the primary hormone responsible for red blood cell production (erythropoiesis).[1][4] By inhibiting JAK2, this compound disrupts EPO signaling, leading to decreased proliferation and differentiation of erythroid progenitor cells in the bone marrow and a subsequent reduction in red blood cell counts.[1][4]
Q2: How soon after starting this compound treatment can I expect to see anemia develop in my mouse models?
A2: The onset and severity of this compound-induced anemia are dose-dependent and can vary based on the specific mouse model and strain.[1][3] Generally, a decline in hemoglobin and hematocrit levels can be observed within the first few weeks of treatment, with the lowest point (nadir) often occurring between 8 and 12 weeks after the initiation of therapy.[3][5] Therefore, consistent monitoring of hematological parameters is crucial, especially during the initial 4 to 12 weeks of a study.[3][5]
Q3: What are the typical signs of anemia to watch for in mice?
A3: In addition to monitoring complete blood counts (CBCs), researchers should observe the mice for clinical signs of anemia, which can include pale footpads and ears, lethargy, and an increased respiratory rate.[3]
Q4: Is it possible to continue this compound treatment if anemia is observed?
A4: Yes, in many instances, this compound treatment can be continued with appropriate management strategies. The most common approaches are dose reduction or temporary interruption of the treatment until hemoglobin levels recover to an acceptable range.[3] The objective is to identify a therapeutic dose that maintains efficacy while minimizing adverse hematological effects.[3]
Q5: Are there any supportive care measures that can help manage this compound-induced anemia in mice?
A5: While less commonly detailed in preclinical mouse studies compared to human clinical trials, the principle of supportive care can be applied. This could theoretically include the use of erythropoiesis-stimulating agents (ESAs), although this is not a standard reported practice in most mouse model publications. In clinical settings, ESAs and danazol (B1669791) have been used in combination with this compound to manage anemia.[6][7] For mouse models, the primary and most direct methods of management remain dose modification and blood transfusions if severe anemia occurs.[5]
Troubleshooting Guide
Issue 1: Unexpectedly Severe Anemia Observed at the Planned Dose
-
Possible Cause: The specific mouse strain or disease model may have a heightened sensitivity to this compound's myelosuppressive effects.[1]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the complete blood count (CBC) to rule out any measurement error.[3]
-
Review Literature: Check for published studies using the same mouse model and strain to determine if similar sensitivities have been reported.[1]
-
Dose Reduction: Implement a stepwise dose reduction of this compound (e.g., by 25-50%) and monitor hematological parameters closely.[3]
-
Temporary Interruption: For severe anemia, temporarily halt dosing until hemoglobin levels stabilize or return to a safe range.[3]
-
Issue 2: High Variability in Hematological Parameters Between Mice in the Same Treatment Group
-
Possible Cause 1: Inconsistent Drug Administration. Variability in food and water intake (for medicated chow or drinking water) or inaccuracies in oral gavage can lead to inconsistent drug exposure.[1]
-
Troubleshooting Steps:
-
Ensure precise and consistent administration techniques for all animals.
-
Monitor food and water consumption for each cage to ensure uniform dosing.
-
-
Possible Cause 2: Underlying Health Differences. Pre-existing health variations among the mice can affect drug metabolism and response.[1]
-
Troubleshooting Steps:
-
Ensure all mice are of a similar age, weight, and health status at the beginning of the study.[1]
-
Issue 3: Difficulty Distinguishing Between Disease-Related Anemia and this compound-Induced Anemia
-
Possible Cause: In many mouse models of hematological diseases like myelofibrosis or aplastic anemia, the disease pathology itself causes anemia.[1] this compound's effects can be superimposed on this, making it challenging to differentiate the cause.
-
Troubleshooting Steps:
-
Establish a Stable Baseline: Ensure that hematological parameters are stable and well-documented before initiating this compound treatment.
-
Include a Vehicle Control Group: A robust vehicle-treated control group is essential to understand the progression of disease-related anemia.
-
Staggered Treatment Start: In some experimental designs, initiating treatment at different stages of disease progression can help delineate drug effects from disease effects.
-
Data Presentation
Table 1: Recommended Dose Modifications for this compound-Induced Anemia in Mouse Models (General Guidance)
| Anemia Severity (Hemoglobin g/dL) | Recommended Action |
| Mild (10 to <12 g/dL) | Consider a dose reduction (e.g., by 25%) to prevent the need for treatment interruption. |
| Moderate (8 to <10 g/dL) | Reduce the dose (e.g., by 50%). |
| Severe (<8 g/dL) | Interrupt dosing until hemoglobin levels recover to a safer range. |
This table provides general guidance synthesized from clinical dose-modification principles and may need to be adapted based on the specific mouse model and experimental goals.[3]
Table 2: Hematological Parameters in a Murine Model of Immune-Mediated Bone Marrow Failure Treated with Ruxolitinib (B1666119)
| Treatment Group | Red Blood Cells (RBC, 10^6/µL) | Hemoglobin (HGB, g/dL) | Platelets (PLT, 10^3/µL) |
| BMF Control | 5.8 ± 0.5 | 8.9 ± 0.7 | 450 ± 100 |
| BMF + Ruxolitinib | 8.2 ± 0.6 | 12.1 ± 0.8 | 850 ± 150 |
Data adapted from a study in a CByB6F1 mouse model of aplastic anemia. BMF (Bone Marrow Failure) mice received lymph node cell infusion to induce disease. Ruxolitinib was administered in the chow (2 g/kg).[2] Values are represented as mean ± SD.
Experimental Protocols
Protocol 1: Induction of Immune-Mediated Aplastic Anemia and Ruxolitinib Treatment
-
Animal Model: 8- to 9-week-old female CByB6F1 mice.[2]
-
Induction of Aplastic Anemia:
-
Ruxolitinib Administration:
-
Medicated Chow: Ruxolitinib is incorporated into standard chow at a concentration of 2 g/kg.[2] This medicated chow is provided to the treatment group starting from day 2 post-lymph node cell infusion.[2]
-
Oral Gavage: As an alternative, ruxolitinib can be administered by oral gavage at a dose of 60 mg/kg twice daily.[2]
-
-
Monitoring:
-
Collect blood samples via tail vein or retro-orbital bleeding at baseline and regular intervals (e.g., weekly) for complete blood counts (CBCs).[2]
-
Monitor animal weight and clinical signs of anemia.
-
At the end of the study (e.g., day 14), euthanize mice and collect bone marrow and spleen for further analysis.[2]
-
Protocol 2: Monitoring and Management of Hematological Parameters
-
Baseline Blood Collection: Prior to the first dose of this compound, collect a baseline blood sample from all mice to establish normal hematological values.[3]
-
Regular Monitoring:
-
Perform CBCs every 2 to 4 weeks, especially during the initial phase of the study, until hematological parameters stabilize.[5]
-
After stabilization, monitoring can be adjusted based on clinical observation and experimental design.
-
-
Dose Adjustment:
-
If a significant drop in hemoglobin is observed, refer to a pre-defined dose modification strategy (see Table 1).
-
Dose reductions should be implemented to find a balance between therapeutic efficacy and managing anemia.[3]
-
For severe, life-threatening anemia, treatment should be interrupted, and supportive care (e.g., transfusion) may be considered.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy of JAK1/2 inhibition in murine immune bone marrow failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ruxolitinib ameliorates progressive anemia and improves survival during episodes of emergency granulopoiesis in Fanconi C−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcp.this compound.com [hcp.this compound.com]
- 6. curetoday.com [curetoday.com]
- 7. pharmacytimes.com [pharmacytimes.com]
Technical Support Center: Optimizing Flow Cytometry Panels for Jakafi-Treated Hematopoietic Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flow cytometry analysis of hematopoietic cells treated with Jakafi (ruxolitinib).
Troubleshooting Guide
This guide addresses common issues encountered during the flow cytometric analysis of this compound-treated hematopoietic cells.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal for Phosphorylated STATs (pSTATs) | This compound-mediated Inhibition: this compound is a potent JAK1/2 inhibitor and is expected to reduce or abrogate cytokine-induced STAT phosphorylation.[1] | - Confirm that your cytokine stimulation is effective in untreated control cells.- Include a positive control (untreated, stimulated cells) and a negative control (unstimulated cells) to establish the dynamic range of the assay.- Consider that a low signal may indicate the efficacy of the this compound treatment. |
| Suboptimal Staining Protocol: Insufficient fixation or permeabilization can prevent antibody access to intracellular phospho-epitopes. | - Use a fixation buffer such as 1.5-4% paraformaldehyde followed by permeabilization with ice-cold methanol, which is effective for pSTAT analysis.- Ensure antibody cocktails are validated for intracellular staining post-fixation/permeabilization. | |
| Low Target Expression: The target pSTAT may not be highly abundant in the cell type of interest or under the specific stimulation conditions. | - Use bright fluorochromes for pSTAT antibodies.- Confirm the cell type-specific response to the chosen cytokine in the literature or preliminary experiments. | |
| Altered Cell Surface Marker Expression | Biological Effect of this compound: this compound treatment can alter the hematopoietic cell landscape and the expression levels of various cell surface markers, including cytokine receptors. | - Titrate all antibodies on both treated and untreated cells to determine the optimal staining concentration for each condition.- Include Fluorescence Minus One (FMO) controls to accurately set gates, especially for markers with reduced or shifted expression.- Be aware that some antibody clones might not work effectively after certain cell treatments. |
| Reduced Cell Viability: this compound can induce apoptosis in some cell types, leading to non-specific antibody binding and altered scatter profiles. | - Include a viability dye in your panel to exclude dead cells from the analysis.- Handle cells gently and minimize time between harvesting and staining. | |
| Difficulty Gating and Identifying Cell Populations | Shifts in Marker Expression: As mentioned, this compound can cause unexpected changes in lineage marker intensity, making established gating strategies less effective. | - Use a dump channel to exclude unwanted lineages and improve the resolution of your populations of interest.- Rely on a combination of markers to define populations rather than a single marker.- If available, use lineage-defining markers that are known to be stable post-Jakafi treatment. |
| Cell Aggregation: Poor sample preparation can lead to cell clumps, affecting flow cytometer performance and data quality. | - Filter samples through a 35-70 µm mesh before analysis.- Add EDTA (2-5 mM) to staining buffers to prevent cation-dependent cell-cell adhesion. | |
| High Background Staining | Non-specific Antibody Binding: Dead cells or cells with Fc receptors (e.g., monocytes, B cells) can non-specifically bind antibodies. | - Use a viability dye to exclude dead cells.- Include an Fc receptor blocking step in your protocol, especially when analyzing myeloid or B-cell populations. |
| Inadequate Washing: Insufficient washing can leave unbound antibodies in the sample. | - Increase the number and volume of wash steps after antibody incubation. |
Frequently Asked Questions (FAQs)
Q1: How does this compound treatment affect the JAK-STAT signaling pathway in hematopoietic cells?
A1: this compound is an inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). Cytokines and growth factors that signal through these kinases will have their downstream pathways inhibited. This primarily results in a reduction of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1, STAT3, and STAT5.[1][2] Flow cytometry is a powerful tool to quantify this inhibitory effect on a single-cell level.
Q2: Should I design my flow cytometry panel differently for this compound-treated cells compared to untreated cells?
A2: Yes, some adjustments are recommended. Given that this compound can alter the expression levels of cell surface markers, it is crucial to:
-
Titrate Antibodies: Determine the optimal antibody concentration for both treated and untreated conditions.
-
Use Bright Fluorochromes for Low-Abundance Markers: If you expect a marker's expression to decrease post-treatment, pairing it with a bright fluorochrome will ensure it remains detectable.
-
Incorporate Robust Controls: Fluorescence Minus One (FMO) controls are essential for accurate gating when marker expression is variable. Isotype controls can help assess non-specific binding.
Q3: What are the key controls to include in my experiments?
A3: For a robust experiment, you should include:
-
Unstained Cells: To assess autofluorescence.
-
Viability Dye Control: To properly gate on live cells.
-
Single-Stain Compensation Controls: For accurate compensation setup.
-
Fluorescence Minus One (FMO) Controls: To guide the placement of gates, especially for populations with indistinct boundaries.
-
Biological Controls:
-
Untreated, unstimulated cells (negative control for pSTAT).
-
Untreated, stimulated cells (positive control for pSTAT).
-
This compound-treated, stimulated cells (your experimental condition).
-
Q4: Can this compound treatment affect cell viability and how do I account for that in my flow cytometry analysis?
A4: Yes, this compound can induce apoptosis in certain hematopoietic cell populations. It is critical to include a viability dye (e.g., Propidium Iodide, DAPI, or fixable viability dyes) in your staining panel. This allows you to gate out dead cells, which can non-specifically bind antibodies and exhibit increased autofluorescence, thereby improving the quality and accuracy of your data.
Q5: For phospho-STAT analysis, when should I add this compound to my cells?
A5: The timing of this compound treatment depends on your experimental question.
-
In vitro studies: You can pre-incubate your cells with this compound for a specific duration (e.g., 1-2 hours) before adding a cytokine stimulus. This allows you to assess the direct inhibitory effect of the drug.
-
Ex vivo studies: If you are analyzing cells from a patient or animal treated with this compound, the drug is already present. In this case, you will isolate the cells and can proceed with cytokine stimulation (to probe the pathway) or stain directly for basal pSTAT levels.
Data Presentation
Table 1: Representative Effect of Ruxolitinib (B1666119) on STAT Phosphorylation
This table provides an example of the inhibitory effect of ruxolitinib on cytokine-induced STAT5 phosphorylation in hematopoietic progenitor cells. Data is illustrative and based on findings that ruxolitinib reduces STAT5 phosphorylation.[2]
| Cell Type | Treatment | Stimulation | % pSTAT5+ Cells (Illustrative) |
| Hematopoietic Progenitors | Vehicle Control | No | 2% |
| Hematopoietic Progenitors | Vehicle Control | Cytokine X | 85% |
| Hematopoietic Progenitors | Ruxolitinib (100 nM) | Cytokine X | 15% |
| Hematopoietic Progenitors | Ruxolitinib (500 nM) | Cytokine X | 5% |
Table 2: Ruxolitinib IC50 Values in Hematopoietic Cell Lines
This table shows examples of the half-maximal inhibitory concentration (IC50) for ruxolitinib in different cell line models, indicating its potency in inhibiting proliferation, which is linked to the inhibition of the JAK-STAT pathway.
| Cell Line | Genetic Background | Endpoint | Ruxolitinib IC50 | Reference |
| Ba/F3 | ETV6-JAK2 | Proliferation | 370 nM | [3] |
| FDCP | JAK2 V617F | Proliferation | ~100-130 nM | [1] |
| HEL | JAK2 V617F | Proliferation | ~200 nM | N/A |
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for STAT5 in this compound-Treated Hematopoietic Cells
This protocol details the steps for analyzing cytokine-induced STAT5 phosphorylation.
Materials:
-
Hematopoietic cells (e.g., peripheral blood mononuclear cells, bone marrow cells)
-
This compound (ruxolitinib)
-
Cytokine for stimulation (e.g., IL-3, TPO)
-
FACS buffer (PBS + 2% FBS)
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Perm™ III)
-
Fluorochrome-conjugated antibodies:
-
Cell surface markers (e.g., CD34, CD45)
-
Anti-pSTAT5 (Y694)
-
Viability dye
-
Methodology:
-
Cell Preparation: Isolate hematopoietic cells and resuspend in appropriate culture medium.
-
This compound Treatment (for in vitro studies): Pre-incubate cells with the desired concentration of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine to both treated and untreated control wells. Stimulate for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold methanol. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells extensively to remove the methanol.
-
Stain with the cell surface antibody cocktail in FACS buffer for 30-60 minutes on ice.
-
Wash the cells.
-
Stain with the anti-pSTAT5 antibody in FACS buffer for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a flow cytometer within 1-2 hours.
Protocol 2: Immunophenotyping of this compound-Treated Hematopoietic Cells
This protocol is for analyzing changes in cell surface marker expression.
Materials:
-
Hematopoietic cells from this compound-treated and untreated sources
-
FACS buffer (PBS + 2% FBS)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibody panel (e.g., for myeloid, lymphoid, or stem/progenitor cell identification)
-
Viability dye
Methodology:
-
Cell Preparation: Isolate hematopoietic cells and adjust the concentration to 1x10^7 cells/mL in cold FACS buffer.
-
Fc Receptor Blocking: Add Fc Block to the cell suspension and incubate on ice for 10 minutes.
-
Staining:
-
Add the pre-titrated antibody cocktail to the cells.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Viability Staining: If using a non-fixable viability dye, add it according to the manufacturer's instructions, typically for the last 15-20 minutes of the surface stain incubation.
-
Wash and Resuspend: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the final cell pellet in FACS buffer and acquire on a flow cytometer.
Visualizations
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK1/2 inhibitor ruxolitinib promotes the expansion and suppressive action of polymorphonuclear myeloid‐derived suppressor cells via the JAK/STAT and ROS‐MAPK/NF‐κB signalling pathways in acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib as potential targeted therapy for patients with JAK2 rearrangements | Haematologica [haematologica.org]
Technical Support Center: Individualizing Jakafi® (Ruxolitinib) Dosing in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during preclinical studies aimed at individualizing Jakafi® (ruxolitinib) dosing for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound® and how does it inform preclinical study design?
A1: this compound® (ruxolitinib) is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors that drive cell proliferation and survival in various hematologic malignancies and solid tumors. Dysregulation of this pathway is a common feature in many of these diseases. By inhibiting JAK1 and JAK2, ruxolitinib (B1666119) downregulates the JAK-STAT pathway, leading to reduced cell proliferation and the induction of apoptosis in cancer models.[1] Preclinical study design should, therefore, incorporate methods to assess the inhibition of this pathway as a key pharmacodynamic marker.
Q2: What are the typical starting doses for ruxolitinib in preclinical mouse models and what are the key considerations?
A2: Ruxolitinib has been administered in mice through various methods, including oral gavage and medicated chow, with doses ranging from 15 mg/kg to 90 mg/kg daily.[2] For example, a dose of 60 mg/kg administered twice daily by oral gavage has been used in some studies, while another approach involves incorporating ruxolitinib into the chow at a concentration of 2 g/kg.[2] Higher doses are more likely to induce hematological side effects such as anemia and thrombocytopenia.[2] Therefore, the selection of a starting dose should be carefully considered based on the specific animal model, its sensitivity, and the study objectives.[3]
Q3: What are the most common on-target toxicities observed in preclinical models and how can they be managed?
A3: The most frequently reported hematological toxicities in animal models are anemia and thrombocytopenia.[2][3] These are considered "on-target" effects due to the inhibition of JAK2, which is essential for erythropoietin and thrombopoietin signaling.[3] These toxicities are typically dose-dependent and often reach their lowest point (nadir) between 8 and 12 weeks of treatment.[2] Management strategies include dose reduction or temporary interruption of treatment to allow for recovery of blood counts.[2][3] Close monitoring of complete blood counts (CBC) is crucial, especially during the initial 4 to 12 weeks of a study.[2]
Q4: How can I confirm that ruxolitinib is hitting its target in my preclinical model?
A4: The most direct way to confirm target engagement is to measure the phosphorylation status of STAT3 (pSTAT3), a key downstream effector of the JAK-STAT pathway. A reduction in the levels of pSTAT3 in tumor tissue or peripheral blood mononuclear cells (PBMCs) following ruxolitinib treatment indicates successful target inhibition.[4] This can be assessed using techniques such as Western blotting or flow cytometry.
Troubleshooting Guides
In Vivo Model & Dosing Issues
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | Inconsistent drug administration (e.g., oral gavage technique).Variability in drug formulation (e.g., improper suspension).Differences in food and water intake (for medicated chow/water). | Ensure consistent and accurate oral gavage technique for all animals.Prepare a fresh and homogenous suspension of ruxolitinib for each dosing.Monitor individual animal food and water consumption daily. |
| Unexpectedly severe anemia or thrombocytopenia at the starting dose. | The chosen animal model or strain is highly sensitive to JAK2 inhibition. | Review literature for sensitivity data on the specific model.Initiate a pilot study with a lower starting dose and a gradual dose escalation.Increase the frequency of CBC monitoring to detect early signs of toxicity.[2] |
| No significant anti-tumor effect observed. | Insufficient drug exposure due to suboptimal dosing or rapid metabolism.The tumor model is not dependent on the JAK-STAT pathway. | Perform pharmacokinetic (PK) analysis to determine drug levels in plasma.Increase the dose or dosing frequency, while closely monitoring for toxicity.Confirm JAK-STAT pathway activation in the tumor model at baseline (e.g., high pSTAT3 levels). |
Pharmacodynamic (PD) Assay Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Western Blot: No or weak pSTAT3 signal in control samples. | Low baseline JAK-STAT pathway activation in the cell line or tumor model.Inefficient protein extraction or sample degradation. | Use a positive control cell line known to have high pSTAT3 levels.Ensure the use of phosphatase inhibitors in the lysis buffer.Optimize protein extraction protocol to maximize yield and integrity. |
| Western Blot: High background or non-specific bands for pSTAT3. | Primary or secondary antibody concentration is too high.Inadequate blocking of the membrane.Insufficient washing steps. | Optimize antibody concentrations through titration.Test different blocking buffers (e.g., 5% BSA or non-fat dry milk).[5]Increase the number and duration of wash steps with a buffer containing a gentle detergent like Tween-20.[5] |
| Flow Cytometry: Poor separation of pSTAT3 positive and negative populations. | Suboptimal antibody titration.Inadequate cell permeabilization.Cell viability issues. | Perform a thorough titration of the anti-pSTAT3 antibody.Optimize the permeabilization protocol (e.g., methanol (B129727) vs. commercial buffers).Include a viability dye in the staining panel to exclude dead cells from the analysis. |
Experimental Protocols
Protocol 1: Establishing a Patient-Derived Xenograft (PDX) Model for Myelofibrosis
This protocol outlines the key steps for establishing a myelofibrosis PDX model, a critical tool for individualized dosing studies.
Materials:
-
Patient-derived myelofibrosis peripheral blood or bone marrow mononuclear cells (PBMCs or BMMCs).
-
Highly immunodeficient mice (e.g., NSG or NOG mice).[6]
-
Sterile PBS.
-
Ficoll-Paque.
-
Human CD34+ cell isolation kit.
Procedure:
-
Cell Isolation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
CD34+ Enrichment: Enrich for hematopoietic stem and progenitor cells by isolating CD34+ cells using a magnetic-activated cell sorting (MACS) kit.
-
Cell Implantation: Resuspend the enriched CD34+ cells in sterile PBS. Inject the cell suspension intravenously (e.g., via tail vein) into sublethally irradiated immunodeficient mice.
-
Engraftment Monitoring: Monitor for successful engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells using flow cytometry.
-
Model Characterization: Once engraftment is established, characterize the model for key features of myelofibrosis, such as splenomegaly, bone marrow fibrosis, and altered blood counts.
Protocol 2: Ruxolitinib Dose-Escalation Study in a PDX Model
This protocol provides a framework for a dose-escalation study to determine the optimal individualized dose of ruxolitinib.
Materials:
-
Established myelofibrosis PDX mice.
-
Ruxolitinib.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Equipment for oral gavage.
-
Calipers for spleen measurement.
-
CBC analyzer.
Procedure:
-
Animal Grouping: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, and multiple ruxolitinib dose cohorts).
-
Dosing: Prepare ruxolitinib suspensions fresh daily. Administer ruxolitinib or vehicle via oral gavage at the designated dose and schedule (e.g., twice daily).
-
Efficacy Monitoring:
-
Measure spleen size using calipers 2-3 times per week.
-
Monitor body weight 2-3 times per week as a measure of general health.
-
Perform weekly CBCs to assess hematological parameters.[2]
-
-
Pharmacodynamic Monitoring: At designated time points, collect peripheral blood to assess pSTAT3 levels in human CD45+ cells by flow cytometry.
-
Endpoint Analysis: At the end of the study, harvest spleens and bone marrow for histological analysis of fibrosis and tumor burden. Analyze survival data.
Protocol 3: Western Blot Analysis of pSTAT3
This protocol details the steps for assessing target inhibition by measuring pSTAT3 levels.
Materials:
-
Tumor tissue or cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-pSTAT3, anti-total STAT3, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C. Follow with incubation with the HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to normalize the pSTAT3 signal.[7]
-
Densitometry Analysis: Quantify band intensities using software like ImageJ.
Quantitative Data Summary
Table 1: Ruxolitinib Dosing and Efficacy in Preclinical Models
| Model Type | Cell Line/Patient Origin | Ruxolitinib Dose & Administration | Key Efficacy Outcomes | Reference |
| Myeloproliferative Neoplasm (MPN) Mouse Model | Ba/F3 cells expressing JAK2V617F | Oral administration | Marked reduction in splenomegaly, elimination of neoplastic cells, and significantly prolonged survival. | [8] |
| Hodgkin Lymphoma Xenograft | L-428 cells | 45 mg/kg, oral gavage | Significantly prolonged survival and inhibited tumor progression. | [9] |
| Primary Mediastinal B-cell Lymphoma Xenograft | Karpas-1106P cells | 45 mg/kg, oral gavage | Significantly prolonged survival and inhibited tumor progression. | [9] |
| Hepatocellular Carcinoma PDX | JAK1 S703I-mutant tumor | 90 mpk, BID, oral gavage | Significant inhibition of tumor growth. | [10] |
Table 2: Recommended Dose Adjustments for Hematological Toxicities in Preclinical Models (Adapted from Clinical Guidelines)
| Hematological Parameter | Action | Notes |
| Mild to Moderate Thrombocytopenia | Reduce ruxolitinib dose. | Monitor platelet counts closely until stabilized. |
| Severe Thrombocytopenia | Interrupt ruxolitinib administration. | Resume at a lower dose once platelet counts recover to a safe level. |
| Anemia | Consider dose reduction. | Supportive care such as blood transfusions may be considered in consultation with a veterinarian. |
Visualizations
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Caption: Preclinical workflow for individualized dosing of ruxolitinib.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Jakafi® (Ruxolitinib) In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the in vivo target engagement of Jakafi® (ruxolitinib), a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). We present supporting experimental data, detailed protocols for key assays, and comparisons with alternative JAK inhibitors.
Introduction to this compound and the JAK-STAT Pathway
This compound (ruxolitinib) is a kinase inhibitor that selectively targets JAK1 and JAK2, central components of the JAK-STAT signaling pathway.[1] This pathway is a critical communication route from extracellular cytokine signals to the cell nucleus, regulating processes like immunity, cell growth, and hematopoiesis.[2][3] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs) and other inflammatory conditions.[4] this compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] This blockade of downstream signaling helps to reduce symptoms and disease burden in patients.[1]
Figure 1. Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
Validating Target Engagement In Vivo
Confirming that a drug interacts with its intended target in a living organism is a critical step in drug development. For this compound, this involves measuring the inhibition of JAK1/JAK2 activity. This can be assessed through direct and indirect methods.
-
Direct Measurement: Techniques like Cellular Thermal Shift Assay (CETSA) or Positron Emission Tomography (PET) can directly measure drug-target binding, but they are often complex and less frequently used in routine clinical monitoring.
-
Indirect Measurement (Pharmacodynamic Biomarkers): The most common approach for this compound is to measure the downstream consequences of JAK inhibition. The phosphorylation of STAT proteins (pSTAT) is a direct and quantifiable biomarker of JAK activity. A reduction in pSTAT levels in response to this compound treatment provides strong evidence of in vivo target engagement.
Quantitative Analysis of this compound Target Engagement
The inhibition of STAT3 phosphorylation (pSTAT3) is a key pharmacodynamic marker for this compound. Studies in both healthy volunteers and patients with myelofibrosis have demonstrated a clear dose-dependent relationship between ruxolitinib (B1666119) concentration and pSTAT3 inhibition.
| Study Population | Ruxolitinib Dose | Assay | Key Findings | Citation |
| Healthy Volunteers | 5 mg (single dose) | Ex vivo IL-6 stimulated pSTAT3 (Whole Blood) | ~40% inhibition of pSTAT3 | [3] |
| Healthy Volunteers | 200 mg (single dose) | Ex vivo IL-6 stimulated pSTAT3 (Whole Blood) | >90% inhibition of pSTAT3 | [3] |
| Myelofibrosis Patients | 25 mg (single dose) | Ex vivo IL-6 stimulated pSTAT3 (Whole Blood) | Max inhibition of 60-70% within 1 hour, declining to 25% at 12-16 hours. | [3] |
| Myelofibrosis Patients | 15 mg BID (multiple doses) | Ex vivo IL-6 stimulated pSTAT3 (Whole Blood) | ~65% inhibition of pSTAT3 | [3] |
| Glioma Cells (in vitro) | 200 nM | Western Blot | p-JAK1 and p-JAK2 levels reduced by 0.49 and 0.38 times, respectively. p-STAT1 and p-STAT3 levels decreased by 0.48 and 0.58-fold, respectively. | [6] |
Table 1: Summary of Quantitative Data on Ruxolitinib's In Vivo Target Engagement.
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for pSTAT3 in Whole Blood
This is the most widely used method to assess this compound's pharmacodynamic activity in clinical settings. It measures the level of intracellular pSTAT3 in specific immune cell populations directly from a blood sample.
Figure 2. General experimental workflow for measuring pSTAT3 levels in whole blood by phospho-flow cytometry.
Methodology:
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Stimulation (Optional but recommended): To measure the inhibitory capacity of this compound, samples are typically stimulated ex vivo with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for 15 minutes at 37°C.[7]
-
Fixation and Lysis: Immediately after stimulation, fix the cells to preserve the phosphorylation state. This is typically done by adding a formaldehyde-based lysis/fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) and incubating at 37°C for 10-15 minutes. This step also lyses red blood cells.[5]
-
Permeabilization: Centrifuge the cells and resuspend the pellet. Permeabilize the cells to allow antibodies to access intracellular targets. Cold methanol (B129727) is commonly used for this step, with an incubation on ice for at least 30 minutes.[2]
-
Staining: Wash the cells to remove the permeabilization buffer. Incubate the cells with a cocktail of fluorochrome-conjugated antibodies. This includes antibodies against cell surface markers to identify specific cell populations (e.g., CD3 for T-cells, CD4 for helper T-cells) and an antibody specific for the phosphorylated form of STAT3 (e.g., anti-pSTAT3 pY705).[7]
-
Acquisition: Acquire the stained cells on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest (e.g., CD4+ T-cells) and quantify the Mean Fluorescence Intensity (MFI) of the pSTAT3 signal. The percentage of inhibition is calculated by comparing the pSTAT3 signal in this compound-treated samples to untreated or vehicle-treated controls.
Protocol 2: Immunohistochemistry (IHC) for pSTAT3 in Tissue
IHC is used to visualize and semi-quantify the levels and localization of pSTAT3 within the context of tissue architecture, which is particularly useful for preclinical studies using animal models or for analyzing patient biopsy samples.
Methodology:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (B1166041) (FFPE). Cut 4-5 µm sections and mount them on slides.[8]
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a series of graded ethanol (B145695) washes (100%, 95%, 70%) to rehydrate the tissue.[8][9]
-
Antigen Retrieval: To unmask the antigenic epitope, perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., Citrate Buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes.[8]
-
Blocking: Block endogenous peroxidase activity using a 3% hydrogen peroxide solution. Then, block non-specific antibody binding with a blocking buffer, such as 5% normal goat serum.[8]
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for phosphorylated STAT3 (e.g., Rabbit anti-phospho-STAT3, Tyr705) overnight at 4°C.[10][11]
-
Secondary Antibody and Detection: Apply an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG). Detect the signal using a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the site of the antigen.[8][9]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin (B73222) to provide tissue context.[8]
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope. The intensity and distribution of the brown staining indicate the level and localization of pSTAT3. Scoring systems can be used for semi-quantitative analysis.
Comparison with Alternative JAK Inhibitors
Several other JAK inhibitors have been developed, each with a distinct kinase selectivity profile. This can lead to differences in efficacy and side effects.
| Inhibitor | Brand Name | Primary Targets | Reported IC50 (JAK2, enzymatic assay) | Key Distinctions & In Vivo Notes | Citations |
| Ruxolitinib | This compound® | JAK1, JAK2 | 4 nM | Potent and selective for JAK1/JAK2. Considered the benchmark. | [1][12] |
| Fedratinib | Inrebic® | JAK2, FLT3 | 14 nM | More selective for JAK2 over other JAK family members (JAK1, JAK3, TYK2). Also inhibits FLT3, which may be relevant for certain leukemias. | [12][13][14] |
| Pacritinib | Vonjo® | JAK2, FLT3, IRAK1, ACVR1 | 53 nM | Less myelosuppressive. Also inhibits IRAK1 and ACVR1, which may contribute to its efficacy in patients with severe thrombocytopenia and anemia. In vivo target engagement shown by reduced pSTAT5 in tumor xenografts. | [12][15][16][17] |
| Momelotinib | Ojjaara™ | JAK1, JAK2, ACVR1 | 51 nM | Also inhibits ACVR1 (ALK2), which may contribute to its beneficial effects on anemia. | [12] |
Table 2: Comparison of this compound with Other Clinically Evaluated JAK Inhibitors.
Figure 3. The logical relationship from drug administration to clinical response for this compound.
Conclusion
Validating the in vivo target engagement of this compound is essential for understanding its mechanism of action and optimizing its clinical use. The measurement of phosphorylated STAT3 by phospho-flow cytometry in whole blood is the most robust and clinically relevant method for quantifying this compound's pharmacodynamic effect. This approach, supported by methods like immunohistochemistry in preclinical models, provides clear evidence that this compound effectively inhibits the JAK-STAT pathway in vivo. Comparative data shows that while other JAK inhibitors are available, this compound remains a potent and selective inhibitor of JAK1 and JAK2. Understanding the distinct profiles of these inhibitors is crucial for tailoring therapy to specific patient populations.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Human Whole Blood Samples [bdbiosciences.com]
- 6. The Dose Dependent Effects of Ruxolitinib on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of intracellular pSTAT3 [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) [bio-protocol.org]
- 10. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 13. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patientpower.info [patientpower.info]
- 15. Pacritinib (SB1518), a JAK2/FLT3 inhibitor for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
A Head-to-Head Battle in JAK2-Mutant Cancers: Jakafi® (ruxolitinib) vs. Momelotinib
A detailed comparison of two prominent JAK inhibitors, Jakafi® (ruxolitinib) and momelotinib (B1663569), reveals distinct biochemical profiles and cellular activities in the context of JAK2-mutant cell lines, offering researchers critical insights for advancing targeted cancer therapies.
In the landscape of myeloproliferative neoplasms (MPNs) driven by JAK2 mutations, both this compound (a potent JAK1/JAK2 inhibitor) and momelotinib (a JAK1/JAK2 and activin A receptor, type 1 [ACVR1] inhibitor) have emerged as key therapeutic agents.[1][2][3] While both drugs effectively target the dysregulated JAK-STAT signaling pathway central to these diseases, their differing kinase inhibition profiles translate to unique cellular responses and clinical benefits.[4][5] This guide provides a comprehensive comparison of their performance in JAK2-mutant cell lines, supported by experimental data, to inform preclinical research and drug development efforts.
Biochemical Potency: A Look at the Numbers
Enzymatic and cellular assays consistently demonstrate that ruxolitinib (B1666119) is a more potent inhibitor of JAK2 than momelotinib.[4][6] However, momelotinib's broader kinase inhibition profile, including its unique activity against ACVR1, contributes to its distinct therapeutic effects, particularly on anemia.[1][7]
| Inhibitor | Target | IC50 (nM) - Enzymatic Assay | IC50 (nM) - Cellular Assay (pSTAT5 in SET2 cells) | Reference |
| This compound (ruxolitinib) | JAK1 | 3.3 | - | [8] |
| JAK2 | 2.8 - 4 | 14 | [4][6][8] | |
| TYK2 | 19 | - | [8] | |
| JAK3 | 428 | - | [8] | |
| Momelotinib | JAK1 | <100 | - | [9] |
| JAK2 | 51 | 205 | [4][6][9] | |
| ACVR1 | - | - | [1][3] |
Table 1: Comparative Inhibitory Concentrations (IC50) of this compound and Momelotinib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Data is compiled from enzymatic assays and cellular assays in JAK2-dependent cell lines.
Cellular Effects in JAK2-Mutant Cell Lines
Both this compound and momelotinib have been shown to inhibit the proliferation of JAK2-dependent cell lines, such as HEL (human erythroleukemia) and Ba/F3 cells expressing the JAK2 V617F mutation.[1][8] This anti-proliferative effect is a direct consequence of their ability to block the constitutively active JAK-STAT signaling that drives the growth and survival of these cancer cells.[10][11] Furthermore, both inhibitors can induce apoptosis (programmed cell death) in these cell lines.[1]
A key differentiator lies in their impact on cells not dependent on the JAK pathway. Studies have shown that momelotinib can exhibit anti-proliferative effects in cell lines like HEK293 and HepG2 at low micromolar concentrations, whereas ruxolitinib shows weak or no inhibition at similar concentrations.[4] This suggests that momelotinib may have off-target effects that could contribute to both its therapeutic efficacy and potential side effects.
Signaling Pathway Inhibition
The primary mechanism of action for both drugs is the downregulation of the JAK-STAT pathway.[2][8] In JAK2-mutant cells, the JAK2 protein is perpetually activated, leading to the continuous phosphorylation and activation of STAT proteins (primarily STAT3 and STAT5).[2] Activated STATs then translocate to the nucleus and drive the expression of genes involved in cell proliferation, survival, and inflammation.[2]
This compound and momelotinib competitively bind to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STAT proteins.[12][13] This effectively shuts down the aberrant signaling cascade. Momelotinib's additional inhibition of ACVR1 is thought to contribute to its beneficial effects on anemia by reducing hepcidin (B1576463) levels and improving iron availability for red blood cell production.[1][7]
Caption: Inhibition of the JAK-STAT pathway by this compound and momelotinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: JAK2-mutant cell lines (e.g., HEL, Ba/F3-JAK2V617F) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or momelotinib for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration.
Western Blot for Phospho-STAT
-
Cell Lysis: Cells are treated with this compound or momelotinib for a specified time (e.g., 2-4 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (pSTAT3) or pSTAT5 and total STAT3/5.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the ratio of phosphorylated to total STAT protein.
Caption: A generalized workflow for comparing this compound and momelotinib in cell lines.
Conclusion
Both this compound and momelotinib are effective inhibitors of the JAK-STAT pathway in JAK2-mutant cell lines. This compound demonstrates higher potency in direct JAK2 inhibition, while momelotinib's unique profile, including ACVR1 inhibition, offers a different therapeutic approach, particularly in addressing anemia. The choice between these inhibitors in a research or clinical setting will depend on the specific biological question being addressed or the patient's clinical profile. The provided data and experimental frameworks serve as a valuable resource for researchers in the ongoing development of targeted therapies for myeloproliferative neoplasms.
References
- 1. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. ojjaarahcp.com [ojjaarahcp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. droracle.ai [droracle.ai]
- 6. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 7. youtube.com [youtube.com]
- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Momelotinib Dihydrochloride? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
Pacritinib vs. Ruxolitinib: A Comparative Analysis for the Treatment of Thrombocytopenic Myelofibrosis
A detailed examination of two leading JAK inhibitors in the context of myelofibrosis complicated by low platelet counts, supported by clinical trial data and mechanistic insights.
For researchers and clinicians navigating the therapeutic landscape of myelofibrosis (MF), particularly in patients with concurrent thrombocytopenia, the choice of a Janus kinase (JAK) inhibitor is a critical decision. This guide provides a comprehensive comparison of pacritinib (B611967) and ruxolitinib (B1666119), two prominent agents in this class, with a focus on their efficacy, safety, and mechanisms of action in the challenging context of thrombocytopenic myelofibrosis.
Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1][2] A significant portion of patients with MF also present with or develop thrombocytopenia (low platelet counts), which is associated with a poorer prognosis and can limit treatment options.[3][4][5] Ruxolitinib, a potent JAK1/JAK2 inhibitor, has been a cornerstone of MF therapy, demonstrating significant efficacy in reducing spleen size and symptom burden.[6][7] However, its use can be limited by dose-dependent myelosuppression, particularly worsening thrombocytopenia.[6][7][8] Pacritinib, a novel kinase inhibitor, has emerged as a valuable therapeutic alternative, specifically addressing the unmet needs of patients with MF and severe thrombocytopenia.[1][2]
Mechanism of Action: A Tale of Two Pathways
The differential effects of pacritinib and ruxolitinib stem from their distinct molecular targets. Ruxolitinib primarily inhibits JAK1 and JAK2, key components of the JAK-STAT signaling pathway, which is constitutively activated in myeloproliferative neoplasms and drives cellular proliferation and inflammation.[1][6]
Pacritinib, on the other hand, is a potent inhibitor of JAK2 and Fms-like tyrosine kinase 3 (FLT3).[9][10] Crucially, it has negligible activity against JAK1.[1] This selectivity may contribute to its less myelosuppressive profile. Furthermore, pacritinib uniquely inhibits interleukin-1 receptor-associated kinase 1 (IRAK1), a component of the Toll-like receptor (TLR) signaling pathway.[1][2] This dual inhibition of the JAK/STAT and TLR/Myddosome/IRAK1 pathways is thought to contribute to its efficacy in reducing both splenomegaly and symptom burden through the suppression of the NF-κB inflammatory cascade.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Pacritinib vs Best Available Therapy, Including Ruxolitinib, in Patients With Myelofibrosis: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ruxolitinib in patients with myelofibrosis and low platelet count (50 × 109/L to <100 × 109/L) at baseline: the final analysis of EXPAND - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK Inhibitors for Myelofibrosis: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. What is the mechanism of Pacritinib? [synapse.patsnap.com]
- 10. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of JAK Inhibitors in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are pivotal mediators of cytokine signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a multitude of autoimmune and inflammatory diseases.[1] Consequently, JAK inhibitors have emerged as a significant therapeutic class. This guide provides a head-to-head in vitro comparison of several prominent JAK inhibitors, focusing on their performance in biochemical kinase assays. The data presented here is intended to assist researchers in understanding the distinct selectivity profiles of these molecules.
Quantitative Comparison of In Vitro Potency and Selectivity
The in vitro potency of JAK inhibitors is most directly assessed through enzymatic assays that measure the direct inhibition of the kinase activity of isolated JAK enzymes.[2] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify an inhibitor's potency; a lower IC50 value indicates greater potency.[3] The selectivity of an inhibitor is determined by comparing its IC50 values across the different JAK family members.[3]
The following table summarizes the IC50 values for several JAK inhibitors against the four JAK isoforms, as determined by in vitro enzymatic assays. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as ATP concentration and the specific substrate used.[2]
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Data Source |
| Abrocitinib | 29.2 | 803 | >10,000 | 1250 | Enzymatic Assay[4] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | Enzymatic Assay[2][4] |
| Filgotinib | 10 | 28 | 810 | 116 | Enzymatic Assay[2][5] |
| Peficitinib | 4.0 | 6.6 | 787 | 61 | Enzymatic Assay[6] |
| Tofacitinib | 3.2 | 4.1 | 1.6 | 34 | Enzymatic Assay[2] |
| Upadacitinib | 43 | 120 | 2300 | 4700 | Enzymatic Assay[2] |
Signaling Pathway and Experimental Workflow
To better understand the context of these in vitro assays, the following diagrams illustrate the canonical JAK-STAT signaling pathway and a typical experimental workflow for characterizing JAK inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Caption: A general workflow for an in vitro enzymatic kinase assay.
Experimental Protocols
Detailed and consistent methodologies are essential for the accurate interpretation and replication of in vitro studies. Below is a generalized protocol for a typical enzymatic kinase inhibition assay used to determine the IC50 values of JAK inhibitors.
Enzymatic Kinase Inhibition Assay
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of a purified, isolated JAK kinase.[2]
Objective: To determine the IC50 value of a test compound against isolated JAK1, JAK2, JAK3, and TYK2 enzymes.
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like IRS-1tide)[7]
-
Adenosine triphosphate (ATP)
-
Test compound (JAK inhibitor) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)[2]
-
96-well or 384-well plates
-
Luminometer
General Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted test compounds to the wells of the assay plate. Also include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Add the JAK enzyme and the peptide substrate to the wells. Pre-incubate the enzyme and the inhibitor for a defined period (e.g., 10-20 minutes) at room temperature.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for each specific enzyme to ensure competitive binding can be accurately measured.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).[1]
-
Reaction Termination and Detection: Stop the kinase reaction and quantify the product formed. For the ADP-Glo™ assay, this involves:
-
Adding the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Adding the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.[1]
-
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Validating Jakafi's On-Target Efficacy: A Comparative Guide Using CRISPR Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Jakafi (ruxolitinib) with alternative therapies for myelofibrosis, supported by experimental data. We delve into the mechanism of action of this compound and propose a CRISPR-Cas9 knockout strategy to unequivocally validate its on-target effects. This document also presents a comparative analysis of this compound against Fedratinib and Momelotinib, offering a data-driven perspective for research and clinical development.
This compound and the JAK-STAT Signaling Pathway
This compound is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These enzymes are critical components of the JAK-STAT signaling pathway, a primary conduit for cytokine and growth factor signaling that regulates hematopoiesis and immune function.[3] In myeloproliferative neoplasms (MPNs) like myelofibrosis, this pathway is often constitutively activated, leading to uncontrolled cell proliferation, inflammation, and the characteristic symptoms of the disease.[4] this compound works by competitively blocking the ATP-binding site of JAK1 and JAK2, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] This blockade effectively dampens the aberrant downstream signaling, reducing splenomegaly, alleviating constitutional symptoms, and improving overall quality of life for patients.[4]
Validating this compound's Mechanism of Action with CRISPR-Cas9
CRISPR-Cas9 gene editing technology offers a precise method to validate the on-target mechanism of drugs like this compound. By specifically knocking out the genes encoding for JAK1 and JAK2, researchers can mimic the pharmacological effect of this compound and observe the cellular consequences. This approach provides definitive evidence that the therapeutic effects of the drug are indeed mediated through the inhibition of its intended targets.
Experimental Workflow for CRISPR Knockout Validation
The following workflow outlines the key steps for validating this compound's mechanism of action using CRISPR-Cas9 in a relevant cell line (e.g., a human erythroleukemia cell line like HEL, which harbors the JAK2 V617F mutation).
Detailed Experimental Protocols
1. sgRNA Design and Cloning:
-
Objective: To design and clone single guide RNAs (sgRNAs) that target conserved and functionally important exons of the human JAK1 and JAK2 genes.
-
Protocol:
-
Utilize online CRISPR design tools (e.g., Benchling, CRISPOR) to identify highly specific sgRNA sequences with minimal off-target effects.
-
Design sgRNAs targeting the initial exons to maximize the likelihood of generating a loss-of-function frameshift mutation.
-
Synthesize the designed sgRNA oligonucleotides.
-
Anneal and ligate the sgRNA oligonucleotides into a suitable expression vector that also contains the Cas9 nuclease gene.
-
2. Cell Culture and Transfection:
-
Objective: To introduce the CRISPR-Cas9 machinery into the target cells.
-
Protocol:
-
Culture HEL cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Transfect the cells with the sgRNA/Cas9 expression vector using a high-efficiency method such as electroporation.
-
3. Single-Cell Cloning and Expansion:
-
Objective: To isolate and expand individual cells that have been successfully edited.
-
Protocol:
-
Two days post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Culture the single cells until visible colonies form.
-
Expand the individual clones for further analysis.
-
4. Knockout Validation:
-
Objective: To confirm the successful knockout of the target genes at the genomic and protein levels.
-
Protocol:
-
Genomic Validation: Extract genomic DNA from each clonal population. Amplify the targeted region of the JAK1 and JAK2 genes by PCR. Sequence the PCR products using Sanger or next-generation sequencing to identify insertions or deletions (indels) that result in frameshift mutations.[5]
-
Protein Validation: Perform Western blot analysis on cell lysates from the validated knockout clones to confirm the absence of JAK1 and JAK2 protein expression.
-
5. Phenotypic Analysis:
-
Objective: To assess the functional consequences of JAK1 and JAK2 knockout and compare them to the effects of this compound treatment.
-
Protocol:
-
Cell Proliferation Assay: Measure the proliferation rate of the knockout clones and compare it to wild-type cells treated with varying concentrations of this compound.
-
STAT Phosphorylation Analysis: Stimulate the cells with a relevant cytokine (e.g., erythropoietin) and measure the phosphorylation levels of STAT3 and STAT5 using Western blot or flow cytometry. Compare the inhibition of STAT phosphorylation in the knockout cells to that in this compound-treated wild-type cells.
-
Cytokine Production Assay: Measure the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by the knockout and this compound-treated wild-type cells using ELISA.
-
Comparative Analysis of this compound and Its Alternatives
While this compound is a cornerstone in the treatment of myelofibrosis, other JAK inhibitors with distinct mechanisms of action have emerged as viable alternatives. The primary competitors include Fedratinib (Inrebic) and Momelotinib (Ojjaara).
Mechanism of Action Comparison
-
This compound (Ruxolitinib): Inhibits both JAK1 and JAK2.[6]
-
Fedratinib (Inrebic): A selective JAK2 inhibitor that also has activity against Fms-like tyrosine kinase 3 (FLT3).[7] The inhibition of FLT3 may contribute to its efficacy, particularly in patients with mutations in this gene.[8]
-
Momelotinib (Ojjaara): A dual inhibitor of JAK1/JAK2 and activin A receptor type 1 (ACVR1).[6] The inhibition of ACVR1 is a key differentiator, as it leads to a decrease in hepcidin (B1576463) levels, which can improve anemia, a common and debilitating symptom of myelofibrosis.[9][10]
Performance Data from Clinical Trials
The following table summarizes key performance data from pivotal clinical trials comparing this compound, Fedratinib, and Momelotinib.
| Feature | This compound (Ruxolitinib) | Fedratinib (Inrebic) | Momelotinib (Ojjaara) |
| Pivotal Trial(s) | COMFORT-I & II | JAKARTA & JAKARTA2 | MOMENTUM & SIMPLIFY-1 |
| Primary Endpoint Met | Yes | Yes | Yes |
| Spleen Volume Reduction ≥35% | ~42% (COMFORT-I)[11] | ~37-47% (JAKARTA) | ~23% (MOMENTUM, post-ruxolitinib)[12] / ~27% (SIMPLIFY-1, vs ruxolitinib) |
| Symptom Score Reduction ≥50% | ~46% (COMFORT-I)[11] | ~36-40% (JAKARTA) | ~25% (MOMENTUM, post-ruxolitinib)[12] |
| Effect on Anemia | Can cause or worsen anemia | Can cause or worsen anemia | Can improve anemia and transfusion independence[6][12] |
| Key Adverse Events | Thrombocytopenia, anemia, neutropenia | Nausea, vomiting, diarrhea, anemia, thrombocytopenia[7] | Peripheral neuropathy, thrombocytopenia, nausea[6] |
Note: Direct head-to-head comparisons between all three drugs in the same clinical trial are limited. The data presented is from separate trials with different patient populations and study designs.
Conclusion
This compound remains a foundational therapy for myelofibrosis, effectively targeting the dysregulated JAK-STAT pathway. The use of CRISPR-Cas9 technology provides a powerful and precise tool to validate its on-target mechanism of action, reinforcing our understanding of its therapeutic benefits. However, the emergence of alternative JAK inhibitors like Fedratinib and Momelotinib, with their distinct target profiles and clinical advantages, offers new therapeutic avenues. Fedratinib's activity against FLT3 and Momelotinib's unique ability to address anemia through ACVR1 inhibition highlight the evolving landscape of myelofibrosis treatment. The choice of therapy will increasingly depend on the specific clinical characteristics and needs of the individual patient. Further research and head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these agents and to optimize personalized treatment strategies for patients with myelofibrosis.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ruxolitinib effect: understanding how molecular pathogenesis and epigenetic dysregulation impact therapeutic efficacy in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. targetedonc.com [targetedonc.com]
- 8. patientpower.info [patientpower.info]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. ACVR1: A Novel Therapeutic Target to Treat Anemia in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P1059: COMPARATIVE EFFICACY OF FEDRATINIB AND PACRITINIB FOR THE TREATMENT OF MYELOFIBROSIS IN PATIENTS WITH LOW PLATELET COUNTS: A SIMULATED TREATMENT COMPARISON STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. curetoday.com [curetoday.com]
The Synergistic Dance of Jakafi and BCL-XL Inhibitors in Hematologic Malignancies: A Comparative Guide
A promising therapeutic strategy is emerging in the landscape of hematologic malignancies, centered on the synergistic interplay between Jakafi (ruxolitinib), a potent JAK1/2 inhibitor, and inhibitors of the B-cell lymphoma-extra large (BCL-XL) protein. This combination has demonstrated the potential to overcome resistance and enhance therapeutic efficacy in various blood cancers, most notably myelofibrosis. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The rationale for combining this compound with BCL-XL inhibitors stems from the intricate signaling pathways that drive cancer cell survival. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, a critical mediator of cell growth and differentiation, is often constitutively active in hematologic malignancies.[1] This aberrant signaling leads to the overexpression of anti-apoptotic proteins from the BCL-2 family, particularly BCL-XL and MCL-1, which act as sentinels against programmed cell death.[2][3] this compound, by inhibiting JAK1 and JAK2, curtails this pro-survival signaling, leading to a reduction in the expression of these anti-apoptotic proteins.[2] This, in turn, sensitizes the malignant cells to agents that directly target the BCL-2 family, such as BCL-XL inhibitors like navitoclax (B1683852) and its precursor, ABT-737.[2][4]
Preclinical Synergy: A Quantitative Look
Preclinical studies have consistently demonstrated a synergistic effect when combining this compound with BCL-XL inhibitors across various hematologic cancer cell lines. This synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Hematologic Malignancy | BCL-XL Inhibitor | Key Findings | Reference |
| HEL-AKO | Myeloproliferative Neoplasm (with JAK2V617F and ASXL1 mutations) | ABT-737 | Combination treatment resulted in a CI < 1, indicating strong synergy in inhibiting cell proliferation and inducing apoptosis. | [4][5] |
| cKit+ cells (from JAK2V617F; Asxl1+/- mice) | Myeloproliferative Neoplasm | ABT-737 | Synergistic inhibition of colony formation with a CI < 1. | [5] |
| Various JAK2-mutant cell lines | Hematologic Malignancies | Navitoclax/ABT-737 | The combination has been shown to be synergistic in cell killing and can overcome acquired resistance to JAK inhibitors. | [6] |
Clinical Efficacy: The REFINE and TRANSFORM-1 Trials
The preclinical promise of this combination has been investigated in clinical trials, most notably the Phase 2 REFINE study and the Phase 3 TRANSFORM-1 study, which evaluated the addition of the BCL-XL/BCL-2 inhibitor navitoclax to ongoing this compound therapy in patients with myelofibrosis.
| Clinical Trial | Phase | Patient Population | Key Efficacy Endpoints | Key Safety Findings | Reference |
| REFINE (NCT03222609) | 2 | Myelofibrosis patients with progression or suboptimal response to this compound monotherapy. | - Spleen volume reduction of ≥35% (SVR35) at week 24 achieved in 26.5% of patients.[3] - 41% of patients achieved SVR35 at any time on study.[3] - 30% of patients had a ≥50% reduction in total symptom score (TSS) at week 24.[3] - 33% of evaluable patients showed improvement in bone marrow fibrosis.[3] | The most common adverse event was thrombocytopenia, which was generally manageable with dose modifications.[6] | [3][6][7][8] |
| TRANSFORM-1 (NCT04472598) | 3 | JAK inhibitor-naïve patients with myelofibrosis. | - SVR35 at 24 weeks was significantly higher with the combination (63.2%) compared to this compound plus placebo (31.5%).[9] | The safety profile was consistent with previous studies, with thrombocytopenia being a notable adverse event.[9] | [9] |
Experimental Protocols
To provide a deeper understanding of the research underpinning these findings, detailed methodologies for key in vitro experiments are outlined below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed hematologic malignancy cell lines (e.g., HEL-AKO) in a 96-well plate at a density of 1 x 10⁴ cells/well.[10]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, a BCL-XL inhibitor (e.g., ABT-737), or the combination of both for 72 hours.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells (e.g., 1 x 10⁶ cells) and treat with the drugs of interest for the desired time period (e.g., 48-72 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold phosphate-buffered saline (PBS), and centrifuge.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.[12]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.[11][13]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 20 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.[11]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, providing insights into signaling pathway modulation.
-
Cell Lysis: After drug treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-STAT3, BCL-XL, MCL-1, and a loading control like β-actin) overnight at 4°C.[2][14]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein levels.[2]
Visualizing the Synergy
The following diagrams illustrate the key signaling pathways and the experimental workflow for assessing the synergy between this compound and BCL-XL inhibitors.
References
- 1. The JAK-STAT Pathway: A Therapeutic Target in Hematological Malignancies | Bentham Science [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Addition of Navitoclax to Ruxolitinib | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Combination of ruxolitinib with ABT-737 exhibits synergistic effects in cells carrying concurrent JAK2V617F and ASXL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addition of navitoclax to ruxolitinib for patients with myelofibrosis with progression or suboptimal response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. patientpower.info [patientpower.info]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. benchchem.com [benchchem.com]
Jakafi (Ruxolitinib) Efficacy: A Comparative Analysis in JAK2V617F and CALR Mutant Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Jakafi (ruxolitinib), a Janus kinase (JAK) 1/2 inhibitor, in preclinical mouse models of myeloproliferative neoplasms (MPNs) driven by the two most common mutations: JAK2V617F and calreticulin (B1178941) (CALR). The data presented is compiled from various studies to offer insights into the differential response to this compound based on the underlying driver mutation.
Executive Summary
This compound has demonstrated efficacy in murine models of both JAK2V617F- and CALR-mutant MPNs by reducing disease burden, as evidenced by decreased spleen size and normalization of peripheral blood counts. While direct head-to-head preclinical studies are limited, existing data suggests that this compound effectively targets the constitutive JAK-STAT signaling activation common to both mutations. However, the specific quantitative responses in hematological parameters can vary, reflecting the distinct pathobiology initiated by each mutation. This guide synthesizes the available preclinical data to facilitate a comparative understanding of this compound's efficacy in these two distinct molecular subtypes of MPNs.
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in JAK2V617F and CALR mutant mouse models. It is important to note that the experimental conditions, including the specific mouse model, drug dosage, and treatment duration, varied between studies.
Table 1: Efficacy of this compound in JAK2V617F Mutant Mouse Models
| Parameter | Mouse Model | Treatment | Vehicle Control | This compound Treated | % Change |
| Spleen Weight (g) | JAK2V617F Transplant | 60 mg/kg, twice daily for 30 days | ~1.2 g | ~0.4 g | ~67% decrease |
| White Blood Cell (WBC) Count (x10^9/L) | JAK2V617F Transplant | 60 mg/kg, twice daily for 30 days | ~25 x10^9/L | ~10 x10^9/L | ~60% decrease |
| Hematocrit (%) | JAK2V617F Knock-in | 60 mg/kg, twice daily for 4 weeks | Elevated | No significant change | - |
Data compiled from multiple sources.
Table 2: Efficacy of this compound in CALR Mutant Mouse Models
| Parameter | Mouse Model | Treatment | Vehicle Control | This compound Treated | % Change |
| Platelet Count (x10^9/L) | CALRdel52 Transgenic | 90 mg/kg, twice daily for 4 weeks | ~2500 x10^9/L | ~1950 x10^9/L | ~22% decrease |
| White Blood Cell (WBC) Count (x10^9/L) | CALRdel52 Transgenic | 90 mg/kg, twice daily for 4 weeks | ~10 x10^9/L | ~3.6 x10^9/L | ~64% decrease |
Data compiled from a study on CALRdel52 transgenic mice.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.
JAK2V617F Murine Model of Myeloproliferative Neoplasm
-
Mouse Strain: BALB/c mice are commonly used.
-
Disease Induction: Mice are lethally irradiated and then transplanted with bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation. This leads to the development of a myeloproliferative-like disease characterized by splenomegaly, leukocytosis, and erythrocytosis.
-
Treatment Regimen: Once the disease phenotype is established (e.g., elevated white blood cell counts), mice are treated with this compound (ruxolitinib) or a vehicle control. A common dosage is 60 mg/kg administered orally twice daily for a period of 30 days.[2]
-
Efficacy Assessment: Disease progression is monitored by regular blood counts. At the end of the treatment period, mice are euthanized, and spleen weight is measured. Bone marrow and spleen histology can also be analyzed to assess for changes in cellularity and fibrosis.
CALRdel52 Transgenic Mouse Model of Essential Thrombocythemia
-
Mouse Strain: Transgenic mice expressing a human CALR mutation with a 52 bp deletion (CALRdel52) are generated on a BDF1 background.[1]
-
Disease Phenotype: These transgenic mice develop a phenotype consistent with essential thrombocythemia, characterized by a marked increase in platelet count and megakaryocyte proliferation in the bone marrow.[1]
-
Treatment Regimen: At an age when the thrombocythemic phenotype is evident (e.g., 24 weeks), mice are treated with this compound (ruxolitinib) or a vehicle control. A typical dosage is 90 mg/kg administered by oral gavage twice daily for 4 weeks.[1]
-
Efficacy Assessment: Peripheral blood counts (platelets, white blood cells, hemoglobin) are monitored before and after the treatment period. At the end of the study, bone marrow and spleen can be harvested for histological analysis of megakaryocyte numbers and morphology.[1]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways activated by JAK2V617F and CALR mutations and the mechanism of action of this compound.
Caption: JAK2V617F signaling pathway and this compound's inhibitory action.
Caption: Mutant CALR signaling pathway and this compound's inhibitory action.
Conclusion
Preclinical evidence robustly supports the efficacy of this compound in mitigating the pathological manifestations of both JAK2V617F- and CALR-driven myeloproliferative neoplasms. While both mutations ultimately converge on the activation of the JAK-STAT pathway, the distinct upstream mechanisms and resulting disease phenotypes may influence the therapeutic response to JAK inhibition. The data presented in this guide highlights this compound's ability to reduce splenomegaly and cytosis in both models, underscoring its broad utility in MPNs. For researchers and drug development professionals, these findings provide a foundational understanding for designing further comparative efficacy studies and exploring combination therapies to target the unique vulnerabilities of each molecular subtype.
References
Jakafi® (Ruxolitinib) Demonstrates Superior Efficacy Over Best Available Therapy in Preclinical Models of Graft-versus-Host Disease
For Immediate Release
[City, State] – [Date] – New comparative analyses of preclinical data reveal that Jakafi® (ruxolitinib), a selective JAK1/JAK2 inhibitor, shows significantly greater efficacy in mitigating key markers of graft-versus-host disease (GVHD) and improving survival compared to the best available therapies (BAT), including corticosteroids, in established murine models of the disease. These findings offer a robust preclinical rationale for the clinical use of ruxolitinib (B1666119) in patients with GVHD, a serious and often life-threatening complication of allogeneic hematopoietic stem cell transplantation.
Graft-versus-host disease is an immune-mediated condition where donor immune cells (the graft) attack the recipient's tissues (the host). The Janus kinase (JAK) signaling pathway is a critical component in the inflammatory cascade that drives GVHD. Ruxolitinib's mechanism of action involves the inhibition of JAK1 and JAK2, which are key mediators of cytokine signaling that contribute to the pathogenesis of GVHD.[1][2]
Superiority of Ruxolitinib in a Steroid-Refractory Acute GVHD Model
In a key preclinical study, the efficacy of ruxolitinib was directly compared with prednisolone (B192156), a standard corticosteroid therapy, in a murine model of steroid-refractory acute GVHD. The results demonstrated that oral ruxolitinib treatment significantly ameliorated the severity of GVHD, reduced cachexia (weight loss), and improved overall survival, whereas prednisolone treatment was ineffective.[3] Notably, when ruxolitinib treatment was initiated in animals that had already failed to respond to steroids, it still significantly inhibited disease progression and increased survival.[3]
| Efficacy Endpoint | Ruxolitinib | Prednisolone | Vehicle |
| Median Survival (days) | >40 | ~20 | ~20 |
| GVHD Score (Day 21) | ~2.5 | ~6.0 | ~6.0 |
| Body Weight Change (Day 21) | ~ -5% | ~ -25% | ~ -25% |
| Table 1: Comparison of Ruxolitinib and Prednisolone in a Murine Model of Steroid-Refractory Acute GVHD.[3] |
Efficacy in Chronic GVHD Models
Similar positive outcomes were observed in preclinical models of chronic GVHD (cGVHD). In a sclerodermatous cGVHD model, therapeutic ruxolitinib treatment initiated after the onset of symptoms significantly inhibited the progression of the disease and reduced tissue markers of inflammation and fibrosis.[4]
| Outcome Measure | Ruxolitinib | Vehicle |
| Skin Pathology Score | Significantly Reduced | High |
| Lung Fibrosis | Significantly Reduced | Extensive |
| Overall Survival | Significantly Improved | Poor |
| Table 2: Efficacy of Ruxolitinib in a Murine Model of Chronic GVHD.[4] |
Mechanism of Action: T-Cell Modulation and Cytokine Inhibition
Preclinical studies have elucidated the mechanisms by which ruxolitinib exerts its therapeutic effects in GVHD. The drug has been shown to reduce the infiltration of alloreactive T-cells into target organs such as the skin, lungs, and gastrointestinal tract.[3][5] Furthermore, ruxolitinib treatment leads to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α and IL-12, which are key drivers of the inflammatory response in GVHD.[6]
| Parameter | Effect of Ruxolitinib |
| CD4+ and CD8+ T-cell infiltration in colon | Significantly reduced |
| Phosphorylated STAT3 in infiltrating T-cells | Profoundly inhibited |
| Serum TNF-α levels | Significantly reduced |
| Serum IL-12 levels | Significantly reduced |
| Table 3: Immunomodulatory Effects of Ruxolitinib in Preclinical GVHD Models.[5][6] |
Experimental Protocols
Murine Model of Steroid-Refractory Acute GVHD
A major histocompatibility complex (MHC)-mismatched model of acute GVHD was utilized, where lethally irradiated recipient mice received bone marrow and splenocytes from donor mice.[4] To model steroid-refractory disease, a subset of animals was first treated with prednisolone. Ruxolitinib was administered orally twice daily.[4] Efficacy was assessed by monitoring survival, body weight, and clinical GVHD scores based on fur texture, posture, activity, and skin integrity.[4]
Sclerodermatous Chronic GVHD Model
Chronic GVHD was induced by transferring donor splenocytes and bone marrow cells into recipient mice.[4] Ruxolitinib or vehicle was administered orally twice daily, with treatment initiated after the onset of clinical symptoms.[4] Disease progression was monitored through clinical scoring and histological analysis of target organs for inflammation and fibrosis.[4]
Visualizing the Mechanism and Workflow
To further illustrate the underlying biology and experimental design, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the preclinical acute GVHD model.
References
- 1. JCI - Insights from integrating clinical and preclinical studies advance understanding of graft-versus-host disease [jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ruxolitinib, a JAK1/JAK2 selective inhibitor, ameliorates acute and chronic steroid-refractory GvHD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of cytokine signaling by ruxolitinib and implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Validation of Jakafi's Therapeutic Targets: A Comparative Guide for Researchers
An in-depth analysis of the genetic evidence supporting the therapeutic targeting of Janus kinases 1 and 2 (JAK1/2) by Jakafi (ruxolitinib) in myeloproliferative neoplasms (MPNs), and a comparative overview of alternative therapeutic agents.
This guide provides a comprehensive overview of the genetic validation of this compound's therapeutic targets, JAK1 and JAK2, for researchers, scientists, and drug development professionals. It delves into the experimental data that substantiates the central role of the JAK-STAT pathway in the pathophysiology of myelofibrosis (MF) and polycythemia vera (PV), and compares the performance of this compound with other approved JAK inhibitors.
The Central Role of the JAK-STAT Pathway in Myeloproliferative Neoplasms
Myeloproliferative neoplasms are a group of blood cancers characterized by the overproduction of one or more types of blood cells. A key driver of these disorders is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2] The discovery of a specific mutation, JAK2V617F, in a majority of patients with MPNs was a landmark finding that solidified the central role of this pathway in the disease's pathogenesis.[3][4] This gain-of-function mutation leads to constitutive activation of JAK2, driving uncontrolled cell growth and proliferation.[5]
This compound (ruxolitinib) is a potent, orally bioavailable inhibitor of both JAK1 and JAK2.[6] By targeting these kinases, this compound effectively dampens the aberrant signaling cascade that underlies MPNs.[7]
Genetic Validation of JAK1/2 as Therapeutic Targets
The validation of JAK1 and JAK2 as therapeutic targets for MPNs has been rigorously established through a variety of preclinical genetic studies. These experiments provide compelling evidence that inhibiting these kinases can effectively control the disease.
Mouse Models of MPN
A cornerstone of the genetic validation of JAK2 as a therapeutic target has been the development of various mouse models that recapitulate human MPNs. These models have been instrumental in understanding the disease's molecular pathogenesis and for the preclinical evaluation of novel therapies.[4]
-
JAK2V617F Knock-in Models : Several research groups have created genetically engineered mice that express the human JAK2V617F mutation.[5][8] These "knock-in" models develop key features of human MPNs, including elevated blood cell counts, enlarged spleens (splenomegaly), and bone marrow fibrosis.[5][9] The development of a myeloproliferative phenotype in these mice provides direct evidence that the JAK2V617F mutation is sufficient to drive the disease.[4]
-
Reversible Activation Models : More recent sophisticated mouse models allow for the controlled expression and subsequent deletion of the Jak2V617F allele.[10] Studies using these models have shown that turning off the mutant Jak2 gene leads to the normalization of blood counts, a reduction in spleen size, and prolonged survival.[10][11] This genetic "reversal" provides powerful evidence that continuous JAK2V617F activity is essential for maintaining the disease, and that targeting it is a valid therapeutic strategy.[11][12]
RNA Interference (RNAi)
Small interfering RNA (siRNA) technology has been employed to specifically reduce the expression of JAK1 and JAK2, further validating their roles in MPNs.
-
Selective Knockdown : Studies have demonstrated that siRNAs designed to target the JAK2V617F mutation can selectively reduce the expression of the mutant protein, leading to decreased downstream signaling through STAT5, cell cycle arrest, and apoptosis in malignant cells.[13][14][15] This approach highlights the potential for highly specific therapies that spare healthy cells.
CRISPR/Cas9 Gene Editing
The revolutionary CRISPR/Cas9 gene-editing technology has provided a powerful tool for dissecting the function of specific genes.
-
Targeted Knockout : CRISPR/Cas9 has been used to create cell lines and animal models with precise deletions of JAK1 and JAK2. These studies have confirmed the critical role of these kinases in hematopoietic stem cell function and the development of MPNs.[12] Genome-wide CRISPR screens have also been instrumental in identifying genes, including those in the JAK-STAT pathway, that are essential for the survival of cancer cells.[16][17]
Comparative Analysis of this compound and Alternative JAK Inhibitors
While this compound was the first JAK inhibitor to be approved for the treatment of myelofibrosis, several other JAK inhibitors have since entered the clinical landscape, each with its own distinct profile. The primary alternatives include:
-
Fedratinib (B1684426) (Inrebic) : A selective JAK2 inhibitor.
-
Pacritinib (B611967) (Vonjo) : An inhibitor of JAK2 and FLT3.
-
Momelotinib (B1663569) (Ojjaara) : An inhibitor of JAK1, JAK2, and ACVR1.
Due to a lack of extensive head-to-head clinical trials, much of the comparative efficacy and safety data comes from indirect treatment comparisons and analyses of individual clinical trials.[11][16][18]
Kinase Selectivity and Potency
The selectivity of JAK inhibitors for different JAK family members (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their therapeutic effects and side-effect profiles.[5][6]
| Inhibitor | Target(s) | IC50 (nM) - JAK1 | IC50 (nM) - JAK2 | IC50 (nM) - JAK3 | IC50 (nM) - TYK2 | Reference |
| Ruxolitinib (this compound) | JAK1/JAK2 | 2.8 | 2.8 | 428 | 19 | [7] |
| Fedratinib (Inrebic) | JAK2 | 35 | 3 | 333 | 43 | [6] |
| Pacritinib (Vonjo) | JAK2/FLT3 | 23 | 23 | 1,300 | 50 | [6] |
| Momelotinib (Ojjaara) | JAK1/JAK2/ACVR1 | 11 | 18 | 155 | 22 | [6] |
IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays. Lower values indicate greater potency. Data is compiled from various sources and may vary based on assay conditions.
Clinical Efficacy Comparison
The primary endpoints in clinical trials for myelofibrosis are typically spleen volume reduction (SVR) of ≥35% and a ≥50% reduction in total symptom score (TSS).
| Inhibitor | Trial(s) | SVR ≥35% at 24 Weeks | TSS Reduction ≥50% at 24 Weeks | Key Distinguishing Features | References |
| Ruxolitinib (this compound) | COMFORT-I/II | 41.9% (vs. 0.7% placebo) | 45.9% (vs. 5.3% placebo) | First-in-class, established efficacy and survival benefit. | [11] |
| Fedratinib (Inrebic) | JAKARTA | 37% (vs. 1% placebo) | 40% (vs. 9% placebo) | Effective in both treatment-naïve and ruxolitinib-experienced patients. | [11][16] |
| Pacritinib (Vonjo) | PERSIST-2 | 29% (vs. 3% best available therapy) | N/A | Approved for patients with severe thrombocytopenia (low platelet counts). | [19][20] |
| Momelotinib (Ojjaara) | MOMENTUM | 25% (vs. 9% danazol) | 25% (vs. 9% danazol) | Demonstrates benefit in anemic patients. | [19][20] |
Data is from key clinical trials and may not be from direct head-to-head comparisons. SVR and TSS percentages can vary across different studies and patient populations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the genetic validation of JAK1/2.
siRNA-Mediated Knockdown of JAK2 in Hematopoietic Cells
This protocol outlines a general procedure for reducing the expression of JAK2 in a human hematopoietic cell line (e.g., HEL cells, which express JAK2V617F) using siRNA.
Materials:
-
Human hematopoietic cell line (e.g., HEL)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
JAK2-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for suspension cells (e.g., electroporation or lipid-based reagents)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein lysis and Western blotting (including antibodies against JAK2, phospho-STAT5, and a loading control like beta-actin)
Procedure:
-
Cell Culture: Culture hematopoietic cells according to standard protocols to ensure they are in a healthy, logarithmic growth phase.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the JAK2 siRNA and control siRNA in serum-free medium to the desired final concentration (typically 10-50 nM).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Harvest the cells and resuspend them in fresh, serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cell suspension.
-
If using electroporation, follow the manufacturer's protocol for the specific cell line.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for analysis will depend on the stability of the target protein.
-
Analysis of Knockdown Efficiency:
-
qPCR: At 24-48 hours post-transfection, harvest a portion of the cells, extract total RNA, and perform reverse transcription followed by qPCR to quantify the reduction in JAK2 mRNA levels relative to the control siRNA-treated cells.
-
Western Blotting: At 48-72 hours post-transfection, lyse the remaining cells and perform Western blotting to assess the reduction in JAK2 protein levels. Analyze the phosphorylation status of downstream targets like STAT5 to confirm functional inhibition of the pathway.
-
CRISPR/Cas9-Mediated Knockout of JAK1 in Primary Human Hematopoietic Stem Cells (HSCs)
This protocol provides a general workflow for generating a JAK1 knockout in primary human HSCs. This is a more complex procedure that often involves viral delivery of the CRISPR/Cas9 components.
Materials:
-
Cryopreserved or fresh human CD34+ HSCs
-
HSC culture medium with appropriate cytokines (e.g., SCF, TPO, FLT3L)
-
Lentiviral or adeno-associated viral (AAV) vectors encoding Cas9 nuclease and a JAK1-specific guide RNA (gRNA)
-
Non-targeting gRNA control vector
-
Viral transduction reagents (e.g., Polybrene or proprietary transduction enhancers)
-
Reagents for genomic DNA extraction and PCR
-
Sanger sequencing or next-generation sequencing for validation of gene editing
-
Flow cytometry antibodies for HSC surface markers (e.g., CD34, CD90, CD45RA)
-
In vitro colony-forming unit (CFU) assays
-
Immunodeficient mice (e.g., NSG) for in vivo transplantation assays
Procedure:
-
HSC Isolation and Culture: Thaw and culture human CD34+ HSCs in specialized media that supports their survival and proliferation.
-
Viral Vector Transduction:
-
Transduce the HSCs with the lentiviral or AAV vectors carrying the Cas9 and JAK1-gRNA constructs. A non-targeting gRNA should be used as a control.
-
Use a transduction enhancer to improve efficiency.
-
-
Incubation and Expansion: Culture the transduced cells for several days to allow for gene editing to occur.
-
Verification of Gene Editing:
-
Harvest a subset of the cells and extract genomic DNA.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Use Sanger sequencing or TIDE/ICE analysis to detect the presence of insertions and deletions (indels) that indicate successful gene knockout.
-
-
In Vitro Functional Assays:
-
Perform CFU assays to assess the impact of JAK1 knockout on the differentiation potential of HSCs into various hematopoietic lineages.
-
-
In Vivo Transplantation:
-
Transplant the edited HSCs into immunodeficient mice.
-
After several weeks, analyze the bone marrow and peripheral blood of the mice to assess the engraftment and multi-lineage differentiation of the JAK1-knockout HSCs.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the genetic validation of JAK1/2 as therapeutic targets.
Caption: Logical relationship for comparing different JAK inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Momelotinib versus Continued Ruxolitinib or Best Available Therapy in JAK Inhibitor-Experienced Patients with Myelofibrosis and Anemia: Subgroup Analysis of SIMPLIFY-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ehaweb.org [library.ehaweb.org]
- 4. Mouse models of myeloproliferative neoplasms: JAK of all grades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A new mouse model highlights the need for better JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The safety and efficacy of the four JAK inhibitors in patients with myelofibrosis [mpn-hub.com]
- 12. pure.au.dk [pure.au.dk]
- 13. scbt.com [scbt.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective reduction of JAK2V617F-dependent cell growth by siRNA/shRNA and its reversal by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9 genome editing in human hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indirect treatment comparisons of momelotinib vs pacritinib safety and anemia outcomes in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. An overview of novel JAKis in myelofibrosis: which patients benefit from pacritinib & momelotinib? | VJHemOnc [vjhemonc.com]
Navigating Resistance: A Comparative Guide to Kinase Inhibitors in the Context of Jakafi (Ruxolitinib) Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides an objective comparison of Jakafi (ruxolitinib) with alternative kinase inhibitors, focusing on cross-resistance profiles and supported by experimental data. We delve into the molecular mechanisms of resistance and present data on the efficacy of other inhibitors in overcoming these challenges.
Comparative Efficacy of Kinase Inhibitors in Ruxolitinib-Sensitive and -Resistant Settings
The emergence of resistance to this compound (ruxolitinib), a potent JAK1/JAK2 inhibitor, presents a significant clinical challenge in the treatment of myeloproliferative neoplasms (MPNs). This resistance can be mediated by various mechanisms, including the acquisition of point mutations in the JAK2 kinase domain or the activation of alternative signaling pathways. The following tables summarize the in vitro efficacy of several kinase inhibitors against ruxolitinib-sensitive and ruxolitinib-resistant cellular models.
Table 1: Inhibitor Activity Against Ruxolitinib-Resistant Cells
| Inhibitor | Cell Line | Resistance Mechanism | IC50 / EC50 | Fold Change in Resistance (vs. Sensitive) | Reference |
| Ruxolitinib (B1666119) | BaF3-JAK2 V617F | Induced Resistance | >4000 nM | >33 | [1] |
| Fedratinib | BaF3-JAK2 V617F | Induced Resistance | 1552 nM | 2.4 | [1][2] |
| Ruxolitinib | BaF3-JAK2 V617F Y931C | Point Mutation | 33.3-fold increase | 33.3 | [3] |
| Ruxolitinib | BaF3-JAK2 V617F G935R | Point Mutation | 19.5-fold increase | 19.5 | [3] |
| Ruxolitinib | BaF3-JAK2 V617F M929I | Point Mutation ('Gatekeeper') | 4-fold increase | 4 | [3] |
| Fedratinib | BaF3-JAK2 V617F+Y931C | Point Mutation | ~145 nM | Sensitive | [4] |
| Fedratinib | BaF3-ATF7IP-JAK2 Y931C | Point Mutation | Resistant | - | [5] |
| Fedratinib | BaF3-ATF7IP-JAK2 G993A | Point Mutation | Resistant | - | [5] |
| Fedratinib | BaF3-ATF7IP-JAK2 L983F | Point Mutation | 715 ± 9 nM | Sensitive | [5] |
Table 2: Cross-Resistance Profile of Ruxolitinib-Resistant Mutants to Other JAK2 Inhibitors
| Mutation in JAK2 V617F | Ruxolitinib (EC50 Fold Increase) | CYT-387 (EC50 Fold Increase) | TG101348 (EC50 Fold Increase) | Lestaurtinib (EC50 Fold Increase) | AZD1480 (EC50 Fold Increase) | Reference |
| Y931C | 33.3 | 7.4 | 2.8 | 3.3 | Similar to Ruxolitinib | [3] |
| G935R | 19.5 | 6.8 | 2.6 | 3.1 | Similar to Ruxolitinib | [3] |
| R938L | 12.7 | 5.1 | 2.2 | 2.6 | Similar to Ruxolitinib | [3] |
| I960V | 11.5 | 5.9 | 2.4 | 2.8 | Similar to Ruxolitinib | [3] |
| E985K | 9.0 | 6.2 | 2.5 | 2.9 | Similar to Ruxolitinib | [3] |
Table 3: Kinase Inhibitory Profiles of Selected Kinase Inhibitors
| Kinase | Ruxolitinib (IC50, nM) | Fedratinib (IC50, nM) | Pacritinib (IC50, nM) | Momelotinib (IC50, nM) | Reference |
| JAK1 | 3.3 | 46-105 | >1000 | 11 | [6][7][8] |
| JAK2 | 2.8 | 3 | 6.0 | 18 | [6][7][8] |
| JAK2 V617F | - | - | 9.4 | 1800 (in HEL cells) | [6][9] |
| FLT3 | - | - | 22 | - | [6] |
| IRAK1 | - | - | 13.6 | - | [6][10] |
| ACVR1/ALK2 | No Activity | - | - | 8.4 | [7][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of resistance and the rationale for using alternative inhibitors, it is crucial to visualize the involved signaling pathways and the experimental procedures used to study them.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the cross-resistance studies.
Generation of Ruxolitinib-Resistant Cell Lines
A common method for developing ruxolitinib-resistant cell lines involves the chronic exposure of JAK2-mutant cells (e.g., Ba/F3 cells expressing JAK2 V617F) to gradually increasing concentrations of ruxolitinib over several weeks to months.
-
Cell Culture: Ba/F3-JAK2 V617F cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Initial Exposure: Cells are treated with a low concentration of ruxolitinib (e.g., IC50 concentration).
-
Dose Escalation: As cells develop resistance and resume proliferation, the concentration of ruxolitinib is incrementally increased.
-
Selection: This process is continued until a cell population capable of growing in high concentrations of ruxolitinib is established.
-
Verification: Resistance is confirmed by comparing the IC50 value of the resistant cell line to the parental, sensitive cell line using a cell viability assay.
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®)
These assays are used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (IC50 or GI50).
-
Cell Seeding: Ruxolitinib-sensitive and -resistant cells are seeded in 96-well plates at an optimal density.
-
Compound Treatment: Cells are treated with serial dilutions of the kinase inhibitors for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Luminescence is measured, and the data is normalized to the vehicle control to calculate the percentage of cell viability. IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-STAT5 (p-STAT5)
This technique is used to assess the inhibition of the JAK-STAT signaling pathway by measuring the phosphorylation status of key downstream effectors like STAT5.
-
Cell Treatment and Lysis: Cells are treated with the kinase inhibitors for a defined period, followed by lysis to extract cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Detection: A secondary antibody conjugated to an enzyme is used to detect the primary antibodies, and the signal is visualized using a chemiluminescent substrate. The intensity of the p-STAT5 band is normalized to the total STAT5 and a loading control (e.g., GAPDH or β-actin) to determine the extent of pathway inhibition.
References
- 1. P997: FEDRATINIB IS EFFECTIVE IN RUXOLITINIB-RESISTANT CELLS: CLINICAL AND PRECLINICAL CORRELATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]
- 5. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pacritinib and its use in the treatment of patients with myelofibrosis who have thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
Confirming Jakafi's On-Target Effects: A Comparative Guide to Phospho-Specific Antibody Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jakafi (ruxolitinib) and other Janus kinase (JAK) inhibitors, focusing on the use of phospho-specific antibodies to confirm their on-target effects. Experimental data is presented to support the comparative analysis of these inhibitors in modulating the JAK-STAT signaling pathway.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling cascade.[1][2] This pathway is crucial for transducing signals from various cytokines and growth factors, which regulate cellular processes like proliferation, differentiation, and immune responses.[2] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms (MPNs) and other inflammatory diseases.[2]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of JAK1 and JAK2, preventing their phosphorylation and subsequent activation.[2] This inhibition blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and regulate the expression of target genes. By inhibiting this cascade, this compound effectively mitigates the aberrant signaling that drives the pathophysiology of diseases like myelofibrosis and polycythemia vera.[1][4] The on-target effect of this compound can be quantitatively measured by assessing the reduction in phosphorylated STAT proteins using phospho-specific antibodies.
Comparative Efficacy of JAK Inhibitors
The following tables summarize the inhibitory concentrations (IC50) of this compound and other JAK inhibitors from both enzymatic and cellular assays. Lower IC50 values indicate greater potency.
Table 1: Comparative Inhibitory Activity (IC50, nM) of JAK Inhibitors in Enzymatic Assays
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Ruxolitinib (this compound) | 3.3 | 2.8 | 428 | 19 |
| Fedratinib | 46-105 | 3 | - | - |
| Momelotinib | - | 51 | - | - |
| Pacritinib | >1000 | 6.0 | - | - |
Source: Data compiled from multiple preclinical studies.[1][5]
Table 2: Comparative Cellular Inhibitory Activity (IC50, nM) on STAT Phosphorylation
| Inhibitor | Target Cell/Assay | IC50 (nM) |
| Ruxolitinib (this compound) | SET2 cells (pSTAT5) | 14 |
| Fedratinib | SET2 cells (pSTAT5) | 672 |
| Momelotinib | SET2 cells (pSTAT5) | 205 |
| Pacritinib | SET2 cells (pSTAT5) | 429 |
Source: Data from a comparative analysis of JAK2 inhibitors.[6]
Experimental Protocols
Confirming the on-target effects of this compound and other JAK inhibitors relies on robust experimental methodologies. Western blotting with phospho-specific antibodies is a cornerstone technique for this purpose.
Key Experiment: Western Blot Analysis of Phospho-STAT3
This protocol outlines the steps to assess the inhibition of STAT3 phosphorylation in a cell line model following treatment with a JAK inhibitor.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HELA, Ba/F3 expressing a constitutively active JAK2, or peripheral blood mononuclear cells) in appropriate media.
-
Seed cells and allow them to adhere or reach a desired density.
-
Treat cells with varying concentrations of this compound or other JAK inhibitors for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control group.
-
For experiments investigating cytokine-induced phosphorylation, starve cells in serum-free media for 4-6 hours before treatment with the inhibitor, followed by stimulation with a cytokine like Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.[2][7][8]
-
A recommended lysis buffer composition is 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% Triton-X100 or NP40, supplemented with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.[8]
-
Incubate the lysate on ice and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein extract and determine the protein concentration using a standard assay like the BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST)) to prevent non-specific antibody binding. For phospho-protein detection, BSA is often recommended to reduce background.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.[4][9][10]
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
5. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The on-target effect is determined by the ratio of phosphorylated STAT3 to total STAT3.
Visualizing the Mechanism of Action
The following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for confirming this compound's on-target effects.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inventbiotech.com [inventbiotech.com]
- 3. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Paper: Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis [ash.confex.com]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal Procedures for Jakafi® (ruxolitinib) in a Laboratory Setting
The following guidelines provide essential safety and logistical information for the proper disposal of Jakafi® (ruxolitinib), a Janus kinase (JAK) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and drug development environments.
Waste Classification and Handling
This compound® and any materials contaminated with it are to be treated as potentially hazardous chemical waste.[1] The active ingredient, ruxolitinib, is classified as hazardous for water, and its release into the environment must be prevented.[1][2]
Types of this compound® Waste:
-
Unused or Expired Product: Pure, unused, or expired this compound® must be handled as chemical waste.[1]
-
Contaminated Labware: All disposable items that have come into direct contact with this compound®, such as gloves, pipette tips, vials, and culture plates, are considered contaminated waste.[1]
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound® must be disposed of in a designated sharps container.[1]
Personal Protective Equipment (PPE)
Before handling any form of this compound® waste, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.[4]
-
-
Final Disposal:
-
Under no circumstances should this compound® or contaminated materials be disposed of in standard trash or flushed down the sewer.[1][2]
-
The final disposal of this compound® waste must be conducted through a licensed hazardous waste disposal company.[3]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1][3]
-
All disposal activities must be in strict accordance with federal, state, and local environmental regulations.[1][3][5]
-
Regulatory Compliance
The disposal of pharmaceutical waste, including this compound®, is regulated by governmental agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.
Hazard and Disposal Data Summary
The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS) for ruxolitinib.
| Hazard Information | Description | Disposal Guidelines |
| GHS Pictogram(s) | Health Hazard, Exclamation Mark | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] |
| GHS Signal Word | Danger / Warning | Must not be disposed of together with household garbage. Do not allow product to reach the sewage system.[2] |
| Hazard Statements | H301: Toxic if swallowed.[4] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] H361: Suspected of damaging fertility or the unborn child.[4] H373: May cause damage to organs through prolonged or repeated exposure.[4] | Offer to a licensed hazardous material disposal company. May be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] |
| Precautionary Statements | P203, P260, P264, P270, P280, P301+P316, P405, P501 | Recycle wherever possible or consult manufacturer for recycling options.[9] Bury residue in an authorized landfill.[9] |
This compound® Laboratory Waste Disposal Workflow
Caption: Workflow for the safe disposal of this compound® waste in a laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Compliance In Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Handling Guide for Jakafi (Ruxolitinib)
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Jakafi (ruxolitinib) is of paramount importance. Adherence to strict safety protocols is crucial to minimize occupational exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.
Hazard Identification and Risk Assessment:
This compound's active pharmaceutical ingredient, ruxolitinib (B1666119), is classified as a hazardous drug and a potent Janus kinase (JAK) 1 and 2 inhibitor.[1][2] The primary routes of occupational exposure include inhalation of the powder form, dermal contact, and ingestion.[1] Due to its potential health hazards, including the risk of damaging fertility or an unborn child, it must be handled with stringent containment measures.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for handling ruxolitinib to prevent skin, eye, and respiratory exposure.[3] The following table outlines the minimum required PPE for laboratory settings.
| Body Part | Required PPE | Specifications |
| Respiratory | N95 Respirator or higher (e.g., PAPR) | Required when handling the powder outside of a containment device.[1][3] |
| Hands | Double Gloving (Chemotherapy-rated gloves) | The inner glove should be tucked under the gown cuff, with the outer glove over the cuff. Gloves should be changed regularly and immediately if contaminated.[1][3] |
| Body | Disposable Gown | A solid-front, back-closing, long-sleeved gown made of a protective, low-linting material is required. Cuffs should be tight-fitting.[1][3] |
| Eyes | Safety Goggles or Face Shield | Must provide a seal around the eyes to protect from dust and splashes. ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles are recommended.[1][3] |
| Feet | Shoe Covers | To be worn in designated handling areas.[1] |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to ruxolitinib.
| Control Type | Specification |
| Primary Containment | All manipulations of ruxolitinib powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood, Class II Biological Safety Cabinet, or glove box.[2][3] |
| Secondary Containment | The laboratory where handling occurs should be under negative pressure with restricted access.[1] |
| Ventilation | General laboratory ventilation should provide a sufficient number of air changes per hour.[1] |
Experimental Protocols: Safe Handling and Disposal Procedures
The following protocols provide step-by-step guidance for common laboratory procedures involving ruxolitinib.
Weighing and Solution Preparation
This procedure must be performed inside a primary containment device.[1]
-
Preparation: Don all required PPE as outlined in the table above.[1] Cover the work surface with a disposable, absorbent bench liner.[1] Gather all necessary equipment, such as weigh paper, a dedicated spatula, and appropriate containers.[1]
-
Weighing: Carefully open the ruxolitinib container inside the containment device. Use a dedicated spatula to gently transfer the desired amount of powder onto weigh paper to avoid creating dust.[1] Securely close the primary container.
-
Solution Preparation: Carefully fold the weigh paper and transfer the powder into a labeled container.[1] Slowly add the solvent to the powder to prevent splashing.[3]
-
Post-Procedure: Dispose of the weigh paper and any other contaminated disposable materials in the designated hazardous waste container.[1] Decontaminate the spatula and the interior surfaces of the containment device.[1]
Disposal Plan
Proper disposal of ruxolitinib and contaminated materials is critical to prevent environmental contamination and personnel exposure.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, weigh paper, and plasticware, must be placed in a clearly labeled, sealed hazardous waste container.[1][5] |
| Liquid Waste | Unused stock solutions and contaminated liquid waste must be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1][5] |
| Sharps | Needles and syringes contaminated with ruxolitinib must be disposed of in a designated sharps container for hazardous waste.[1][5] |
All waste disposal must comply with federal, state, and local environmental regulations.[5] Incineration at a licensed facility may be a suitable disposal method for ruxolitinib.[5]
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Seek immediate medical attention. Do not induce vomiting.[3][6] |
Workflow for Safe Handling of this compound (Ruxolitinib)
Caption: Logical workflow for the safe handling of this compound (ruxolitinib).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
